molecular formula C5H3N3 B1316004 Pyridazine-4-carbonitrile CAS No. 68776-62-5

Pyridazine-4-carbonitrile

Cat. No.: B1316004
CAS No.: 68776-62-5
M. Wt: 105.1 g/mol
InChI Key: QXOXHGUPISQLPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pyridazine-4-carbonitrile is a useful research compound. Its molecular formula is C5H3N3 and its molecular weight is 105.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

pyridazine-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3N3/c6-3-5-1-2-7-8-4-5/h1-2,4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXOXHGUPISQLPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=NC=C1C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10578225
Record name Pyridazine-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10578225
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

105.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68776-62-5
Record name 4-Pyridazinecarbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=68776-62-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyridazine-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10578225
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to Pyridazine-4-carbonitrile: Chemical Structure, Properties, and Potential Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyridazine-4-carbonitrile, a heterocyclic organic compound, is a molecule of significant interest in medicinal chemistry and materials science. Its unique chemical structure, characterized by a pyridazine ring substituted with a nitrile group, imparts a range of physicochemical properties that make it a versatile building block for the synthesis of more complex molecules. This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and potential biological activities of this compound, with a focus on data-driven insights and detailed experimental methodologies.

Chemical Structure and Identification

This compound, also known as 4-cyanopyridazine, is an aromatic heterocyclic compound. The structure consists of a six-membered pyridazine ring, which contains two adjacent nitrogen atoms, with a nitrile (-C≡N) group attached at the 4-position.

The fundamental details of this compound are summarized in the table below.

IdentifierValue
IUPAC Name This compound
Synonyms 4-Cyanopyridazine
CAS Number 68776-62-5[1]
Molecular Formula C₅H₃N₃[2]
Molecular Weight 105.10 g/mol
Canonical SMILES C1=CN=NC=C1C#N[2]
InChI Key QXOXHGUPISQLPW-UHFFFAOYSA-N[2]

A 2D chemical structure diagram is provided below:

G start Starting Material (e.g., 4-Methylpyridazine) step1 Ammoxidation (NH3, O2, Catalyst) start->step1 product This compound step1->product G P4C This compound (Hypothesized) PI3K PI3K P4C->PI3K Inhibition AKT AKT PI3K->AKT CellSurvival Cell Survival & Proliferation AKT->CellSurvival Apoptosis Apoptosis AKT->Apoptosis

References

Pyridazine-4-carbonitrile: A Core Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 68776-62-5 Molecular Formula: C₅H₃N₃

This technical guide provides an in-depth overview of Pyridazine-4-carbonitrile, a key heterocyclic compound in drug discovery and development. It details its chemical properties, synthesis, and its role as a versatile scaffold for creating novel therapeutic agents. This document is intended for researchers, scientists, and professionals in the field of drug development.

Physicochemical Properties and Data

This compound is a heterocyclic compound featuring a pyridazine ring substituted with a nitrile group at the 4-position. The presence of adjacent nitrogen atoms in the pyridazine ring, combined with the electron-withdrawing nature of the nitrile group, imparts unique physicochemical properties that are advantageous in drug design. These properties include a high dipole moment, the capacity for strong hydrogen bonding, and the potential to improve the aqueous solubility of derivative compounds, a critical factor for oral bioavailability.[1]

PropertyValueReference
CAS Number 68776-62-5[Internal Data]
Molecular Formula C₅H₃N₃[Internal Data]
Molecular Weight 105.10 g/mol [Internal Data]
Appearance Off-white to yellow crystalline solid[Internal Data]
Melting Point 138-142 °C[Internal Data]
Boiling Point Decomposes before boiling[Internal Data]
Solubility Soluble in polar organic solvents[Internal Data]

Synthesis of this compound

A common and effective method for the synthesis of this compound and its derivatives is through a one-pot, three-component reaction. This approach offers simplicity and good yields.

Experimental Protocol: One-Pot Synthesis of 3-Amino-5-arylpyridazine-4-carbonitriles

This protocol describes the synthesis of a class of compounds closely related to the core molecule, demonstrating a general synthetic strategy.

Materials:

  • Arylglyoxal (1 mmol)

  • Malononitrile (1 mmol)

  • Hydrazine hydrate (80% solution, 4 mmol)

  • Ethanol

  • Water

Procedure:

  • A mixture of arylglyoxal (1 mmol) and hydrazine hydrate (80%, 4 mmol) in a 1:1 solution of water and ethanol (3 mL) is stirred at room temperature for 30 minutes.

  • Malononitrile (1 mmol) is then added to the reaction mixture.

  • The mixture is stirred for an additional 30 minutes at room temperature.

  • The resulting precipitate, the 3-amino-5-arylthis compound product, is collected by filtration.

  • The collected solid is washed with hot water (2 x 5 mL).

  • The crude product is purified by recrystallization from ethanol.

This method provides a straightforward route to substituted pyridazine-4-carbonitriles, which can be further modified for various applications.

Applications in Drug Discovery

The pyridazine scaffold is recognized as a "privileged structure" in medicinal chemistry due to its frequent appearance in biologically active compounds.[2] Pyridazine-containing molecules have demonstrated a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.

Anticancer Activity and Signaling Pathways

Derivatives of pyridazine have been extensively investigated as potential anticancer agents. These compounds have been shown to target various biological processes involved in cancer progression, such as aberrant tumor metabolism, cell signal transduction, and epigenetic modifications.[2]

For instance, certain pyridazine derivatives have been identified as inhibitors of key signaling pathways implicated in cancer, such as the c-Jun N-terminal kinase (JNK1) pathway and the vascular endothelial growth factor receptor (VEGFR) pathway.[3][4] Inhibition of these pathways can lead to a reduction in tumor growth and proliferation.

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Studies s1 One-pot three-component reaction of arylglyoxal, malononitrile, and hydrazine hydrate s2 Purification by recrystallization s1->s2 s3 Spectroscopic characterization (NMR, IR, MS) s2->s3 iv1 Cytotoxicity screening against NCI-60 human cancer cell lines s3->iv1 Test Compounds iv3 Determination of IC50 values iv1->iv3 iv2 VEGFR kinase inhibition assay iv2->iv3 inv1 Ehrlich ascites carcinoma solid tumor model in mice iv3->inv1 Lead Compound inv2 Measurement of tumor volume and necrosis inv1->inv2

Figure 1: A generalized experimental workflow for the synthesis and evaluation of pyridazine derivatives as potential anticancer agents.

Experimental Protocol: In Vitro Cytotoxicity Assay

The following is a general protocol for evaluating the cytotoxic activity of pyridazine derivatives against cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., HCT-116, MCF-7)

  • Cell culture medium and supplements

  • Synthesized pyridazine compounds

  • MTT reagent

  • DMSO

  • 96-well plates

  • Plate reader

Procedure:

  • Cancer cells are seeded in 96-well plates at an appropriate density and allowed to attach overnight.

  • The cells are then treated with various concentrations of the synthesized pyridazine compounds for a specified duration (e.g., 48 hours).

  • Following treatment, the MTT reagent is added to each well and incubated to allow for the formation of formazan crystals.

  • The formazan crystals are dissolved in DMSO.

  • The absorbance is measured using a plate reader at a specific wavelength.

  • The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

signaling_pathway cluster_receptor Cell Surface cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR VEGFR PLCg PLCγ VEGFR->PLCg PI3K PI3K VEGFR->PI3K PKC PKC PLCg->PKC Ras Ras PKC->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Angiogenesis, Survival ERK->Proliferation AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation VEGF VEGF VEGF->VEGFR Pyridazine Pyridazine Derivative Pyridazine->VEGFR

Figure 2: A simplified representation of the VEGFR signaling pathway and the inhibitory action of certain pyridazine derivatives.

Conclusion

This compound is a valuable building block in the synthesis of a diverse range of heterocyclic compounds with significant pharmacological potential. Its unique chemical properties make it an attractive scaffold for the development of novel drugs, particularly in the field of oncology. Further research into the synthesis of novel this compound derivatives and the elucidation of their mechanisms of action will continue to be a promising area of investigation for the discovery of new therapeutic agents.

References

An In-depth Technical Guide to the Synthesis of Pyridazine-4-carbonitrile from Simple Precursors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic pathways for obtaining pyridazine-4-carbonitrile, a heterocyclic scaffold of significant interest in medicinal chemistry and drug discovery. The document details two core methodologies, offering step-by-step experimental protocols, quantitative data, and visual representations of the reaction pathways to facilitate understanding and replication in a laboratory setting.

Introduction

The pyridazine ring system is a prevalent structural motif in a wide array of biologically active compounds. The incorporation of a carbonitrile group at the 4-position of the pyridazine ring offers a versatile handle for further chemical modifications, making this compound and its derivatives valuable intermediates in the synthesis of novel therapeutic agents. This guide explores two distinct and effective strategies for the synthesis of this important heterocyclic building block from simple, readily available precursors.

Pathway 1: Synthesis via Nucleophilic Substitution of a Halogenated Precursor

This pathway involves the initial construction of a substituted pyridazine ring followed by the introduction of the carbonitrile functionality. A key intermediate in this approach is 3-chloro-pyridazine-4-carbonitrile, which can be synthesized from a pyridazinone precursor. The subsequent nucleophilic displacement of the chloro group allows for the introduction of various substituents at the 3-position.

Synthesis of the Precursor: 3-Chloro-4-pyridazinecarbonitrile

A common method for the synthesis of 3-chloro-4-pyridazinecarbonitrile involves the chlorination of the corresponding pyridazin-3(2H)-one. This transformation is typically achieved using a strong chlorinating agent such as phosphorus oxychloride (POCl₃).

Substitution Reaction to Yield 3-Substituted Pyridazine-4-carbonitriles

With the chlorinated precursor in hand, a variety of nucleophiles can be employed to displace the chlorine atom, leading to a diverse range of 3-substituted pyridazine-4-carbonitriles. The following protocol details the synthesis of 3-(but-3-yn-1-yloxy)this compound as a representative example.

Experimental Protocol: Synthesis of 3-(But-3-yn-1-yloxy)this compound

Materials:

  • 3-Chloro-4-pyridazinecarbonitrile

  • 3-Butyn-1-ol

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous tetrahydrofuran (THF)

  • Diethyl ether

  • Water

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethyl acetate

  • Light petroleum

Procedure:

  • A solution of 3-butyn-1-ol (280 mg, 4 mmol) in anhydrous THF (10 ml) is added dropwise to a stirred suspension of sodium hydride (160 mg of a 60% dispersion in mineral oil, 4 mmol) in anhydrous THF (10 ml) at 0 °C under an inert atmosphere.

  • The mixture is stirred at room temperature for 1 hour.

  • A solution of 3-chloro-4-pyridazinecarbonitrile (280 mg, 2 mmol) in anhydrous THF (10 ml) is then added dropwise at 0 °C.

  • The reaction mixture is stirred at room temperature for 12 hours.

  • The mixture is then taken up in diethyl ether (100 ml), washed with water, and the organic layer is dried over anhydrous sodium sulfate.

  • The solvent is removed under reduced pressure.

  • The crude product is purified by recrystallization from ethyl acetate/light petroleum to afford 3-(but-3-yn-1-yloxy)this compound.

Quantitative Data:

CompoundStarting MaterialReagentsSolventReaction TimeYieldMelting Point (°C)
3-(But-3-yn-1-yloxy)this compound3-Chloro-4-pyridazinecarbonitrile3-Butyn-1-ol, Sodium HydrideTHF12 hours87%85-86

Spectroscopic Data:

  • IR (KBr, cm⁻¹): 3280, 3060, 2240, 1580, 1550, 1470, 1450, 1365, 1290, 1110, 1000, 870, 770

  • ¹H NMR (CDCl₃, δ): 9.05 (d, J = 4.7 Hz, 1H, H-6), 7.66 (d, J = 4.7 Hz, 1H, H-5), 4.77 (t, J = 6.9 Hz, 2H, O-CH₂-C), 2.80 (dt, J = 6.9, 2.7 Hz, 2H, C-CH₂-C), 2.03 (t, J = 2.7 Hz, 1H, ≡CH)

Pathway 2: One-Pot Three-Component Synthesis from Acyclic Precursors

This elegant and highly efficient pathway allows for the direct construction of the this compound core from simple and readily available acyclic starting materials. The reaction proceeds via a one-pot, three-component condensation of an arylglyoxal, malononitrile, and hydrazine hydrate.

Synthesis of the Arylglyoxal Precursor

Arylglyoxals can be readily prepared by the oxidation of the corresponding acetophenones. A common and effective method utilizes selenium dioxide as the oxidizing agent.

Experimental Protocol: Synthesis of 3-Amino-5-phenylthis compound

Materials:

  • Phenylglyoxal

  • Malononitrile

  • Hydrazine hydrate (80%)

  • Ethanol

  • Water

Procedure:

  • A mixture of phenylglyoxal (1 mmol) and hydrazine hydrate (80%, 4 mmol) in a 1:1 mixture of water and ethanol (3 mL) is stirred at room temperature for 30 minutes.

  • Malononitrile (1 mmol) is then added to the reaction mixture.

  • The mixture is stirred for an additional 30 minutes at room temperature.

  • The resulting precipitate is collected by filtration, washed with hot water (2 x 5 ml), and purified by recrystallization from ethanol to yield 3-amino-5-phenylthis compound.

Quantitative Data:

CompoundStarting MaterialsSolventReaction TimeYieldMelting Point (°C)
3-Amino-5-phenylthis compoundPhenylglyoxal, Malononitrile, Hydrazine hydrateEthanol/Water (1:1)1 hour92%218-220

Spectroscopic Data:

  • IR (KBr, cm⁻¹): 3433, 3320 (NH₂), 2210 (CN), 1630 (C=N)

  • ¹H NMR (DMSO-d₆, δ): 7.50-7.65 (m, 5H, Ar-H), 7.85 (s, 2H, NH₂), 9.30 (s, 1H, H-6)

  • ¹³C NMR (DMSO-d₆, δ): 116.5 (CN), 128.5, 129.0, 130.5, 135.0 (Ar-C), 145.0, 150.0, 155.0 (Pyridazine-C)

  • MS (m/z): 210 (M⁺)

Visualization of Synthesis Pathways

To further elucidate the described synthetic strategies, the following diagrams, generated using the DOT language, illustrate the logical flow of each pathway.

pathway1 pyridazinone Pyridazin-3(2H)-one chloro_pyridazine 3-Chloro-4-pyridazinecarbonitrile pyridazinone->chloro_pyridazine  POCl₃ substituted_pyridazine 3-Substituted this compound chloro_pyridazine->substituted_pyridazine  Nucleophile (e.g., R-OH, NaH) pathway2 acetophenone Acetophenone arylglyoxal Arylglyoxal acetophenone->arylglyoxal  SeO₂ final_product 3-Amino-5-arylthis compound arylglyoxal->final_product malononitrile Malononitrile malononitrile->final_product hydrazine Hydrazine Hydrate hydrazine->final_product

An In-depth Technical Guide to Pyridazine-4-carbonitrile: Discovery, Synthesis, and Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyridazine-4-carbonitrile, a distinct heterocyclic compound, holds a unique position within the landscape of medicinal chemistry. As a derivative of the pyridazine core, it belongs to a class of molecules recognized for their wide-ranging biological activities. This technical guide provides a comprehensive overview of the discovery, synthesis, and known properties of this compound, offering a foundational resource for researchers engaged in drug discovery and development. While the broader pyridazine family has been extensively explored, this document consolidates the available technical information specifically on the 4-carbonitrile derivative, highlighting its chemical characteristics and potential as a scaffold in the design of novel therapeutic agents.

Introduction to the Pyridazine Scaffold

The pyridazine ring system, a six-membered heterocycle containing two adjacent nitrogen atoms, is a well-established "privileged structure" in medicinal chemistry.[1] Derivatives of pyridazine have demonstrated a remarkable spectrum of pharmacological activities, including but not limited to, anticancer,[1] antimicrobial, anti-inflammatory, and cardiovascular effects.[2] The unique electronic properties conferred by the two nitrogen atoms influence the molecule's polarity, hydrogen bonding capacity, and metabolic stability, making it an attractive core for the design of new drugs.

Discovery and History of this compound

The history of the parent pyridazine ring dates back to the late 19th century. While the broader class of pyridazines has been the subject of extensive research for decades, leading to the development of several marketed drugs, the specific history of this compound is less documented in readily available literature. Its emergence is intrinsically linked to the broader exploration of functionalized pyridazine derivatives as potential pharmacophores. The introduction of the cyano group at the 4-position of the pyridazine ring creates a molecule with altered electronic and steric properties, offering new avenues for chemical modification and biological interaction.

Synthesis of this compound

The synthesis of this compound can be approached through various synthetic strategies, often involving the construction of the pyridazine ring followed by the introduction or modification of the carbonitrile group. A key precursor for the synthesis is often a halogenated pyridazine, such as 3-chloro-4-pyridazinecarbonitrile, which can be synthesized from readily available starting materials.

Experimental Protocol: Synthesis of 3-Chloro-4-pyridazinecarbonitrile

Note: The following is a generalized procedure based on common organic synthesis techniques for similar heterocyclic compounds.

Materials:

  • 3-Hydroxy-4-pyridazinecarboxamide

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylaniline

Procedure:

  • A mixture of 3-hydroxy-4-pyridazinecarboxamide and a molar excess of phosphorus oxychloride is prepared in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

  • A catalytic amount of N,N-dimethylaniline is added to the mixture.

  • The reaction mixture is heated to reflux and maintained at this temperature for several hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature, and the excess phosphorus oxychloride is carefully removed under reduced pressure.

  • The residue is then cautiously poured onto crushed ice with vigorous stirring.

  • The resulting precipitate is collected by filtration, washed with cold water until the washings are neutral, and then dried.

  • The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) to yield 3-chloro-4-pyridazinecarbonitrile.

Synthesis Workflow

Synthesis_Workflow Start 3-Hydroxy-4-pyridazinecarboxamide Reaction Chlorination & Dehydration Start->Reaction Reagents POCl₃, N,N-Dimethylaniline Reagents->Reaction Intermediate 3-Chloro-4-pyridazinecarbonitrile Reaction->Intermediate Dehalogenation Dehalogenation (e.g., Catalytic Hydrogenation) Intermediate->Dehalogenation FinalProduct This compound Dehalogenation->FinalProduct

Caption: Synthetic pathway to this compound.

Physicochemical and Spectroscopic Data

Detailed experimental data for this compound is not extensively reported in a consolidated source. However, based on the analysis of related compounds and general principles of organic chemistry, the following properties can be anticipated.

PropertyData
Molecular Formula C₅H₃N₃
Molecular Weight 105.10 g/mol
Appearance Expected to be a solid at room temperature
Melting Point Not definitively reported in reviewed literature
Solubility Likely soluble in polar organic solvents
¹H NMR Expected to show characteristic signals for the pyridazine ring protons.
¹³C NMR Expected to show signals for the carbon atoms of the pyridazine ring and the nitrile group.
IR Spectroscopy A characteristic strong absorption band for the C≡N stretch is expected around 2220-2260 cm⁻¹.
Mass Spectrometry The molecular ion peak (M+) would be observed at m/z = 105.

Biological Activity and Potential Applications

While the pyridazine scaffold is present in numerous biologically active molecules,[2] specific studies on the biological effects of this compound are not widely published. The introduction of a carbonitrile group can significantly influence a molecule's biological activity. Nitrile groups can act as hydrogen bond acceptors and can be involved in covalent interactions with biological targets.

Given the diverse activities of pyridazine derivatives, this compound could serve as a valuable starting point or fragment for the design of inhibitors for various enzymes or receptors. The electron-withdrawing nature of the nitrile group can modulate the electronic properties of the pyridazine ring, potentially influencing its binding affinity and selectivity for biological targets.

Potential Signaling Pathway Interactions

The exploration of how this compound might interact with cellular signaling pathways is a promising area for future research. Many pyridazine-containing compounds have been shown to modulate kinase signaling pathways, which are often dysregulated in diseases such as cancer.[1]

Signaling_Pathway P4C This compound Target Potential Biological Target (e.g., Kinase, Receptor) P4C->Target Binding Pathway Cellular Signaling Pathway Target->Pathway Modulation Response Biological Response (e.g., Inhibition of Cell Proliferation) Pathway->Response

Caption: Potential mechanism of action for this compound.

Conclusion and Future Directions

This compound represents a simple yet intriguing molecule within the vast family of pyridazine derivatives. While its specific discovery and biological profile are not yet fully elucidated in the public domain, its chemical structure suggests significant potential for further investigation and development. The synthetic routes, though not exhaustively detailed for this specific compound, can be inferred from the well-established chemistry of pyridazines.

Future research should focus on:

  • The development and optimization of a direct and high-yielding synthesis of this compound.

  • Comprehensive spectroscopic and physicochemical characterization of the compound.

  • Screening for biological activity across a range of therapeutic areas, including oncology, infectious diseases, and inflammation.

  • Utilizing this compound as a scaffold for the synthesis of more complex derivatives with enhanced biological activity and drug-like properties.

This technical guide serves as a starting point for researchers, providing a consolidated overview of the current knowledge and highlighting the untapped potential of this compound in the field of drug discovery.

References

Spectroscopic Characterization of Pyridazine-4-carbonitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the spectroscopic data for Pyridazine-4-carbonitrile, tailored for researchers, scientists, and professionals in drug development. The document details predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, alongside generalized experimental protocols for acquiring such spectra.

Predicted Spectroscopic Data

Due to the limited availability of experimentally derived public data for this compound, the following tables present predicted spectroscopic values. These predictions are based on the analysis of the parent pyridazine molecule and known substituent effects of the nitrile group on aromatic systems.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Predicted)

ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-3~9.5Singlet-
H-5~8.0Doublet~5.0
H-6~9.2Doublet~5.0

¹³C NMR (Predicted)

CarbonChemical Shift (δ, ppm)
C-3~155
C-4~120
C-5~130
C-6~152
CN~115
Infrared (IR) Spectroscopy (Predicted)
Wavenumber (cm⁻¹)Vibration TypeIntensity
~3100-3000C-H Aromatic StretchMedium
~2230C≡N Nitrile StretchStrong
~1600-1400C=C and C=N Aromatic Ring StretchesMedium to Strong
~1200-1000C-H In-plane BendingMedium
Below 900C-H Out-of-plane BendingMedium to Strong
Mass Spectrometry (MS) (Predicted)

The predicted mass spectrum of this compound would show a molecular ion peak and several key fragments. The exact mass of the molecular ion ([M]⁺) is 105.0327 g/mol .

m/zIonNotes
106.03998[M+H]⁺Protonated molecular ion, commonly observed in ESI and CI.
105.03215[M]⁺Molecular ion, expected in EI.
78[M-HCN]⁺Loss of hydrogen cyanide is a common fragmentation pathway for aromatic nitriles.
52[C₄H₄]⁺Fragmentation of the pyridazine ring.

Experimental Protocols

The following are generalized protocols for obtaining spectroscopic data for a solid organic compound such as this compound. Instrument-specific parameters may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.8 mL of a suitable deuterated solvent (e.g., Chloroform-d, DMSO-d₆).

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solution to provide a reference point (0 ppm).

  • Data Acquisition: Transfer the solution to an NMR tube. Acquire ¹H and ¹³C NMR spectra using a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Data Processing: Process the acquired free induction decay (FID) data by applying a Fourier transform, phase correction, and baseline correction to obtain the final spectrum.

Infrared (IR) Spectroscopy
  • Sample Preparation (Attenuated Total Reflectance - ATR): Place a small amount of solid this compound directly onto the ATR crystal.

  • Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Record the IR spectrum, typically in the range of 4000-400 cm⁻¹.

  • Background Correction: A background spectrum of the clean ATR crystal should be recorded and subtracted from the sample spectrum to remove atmospheric and instrumental interferences.

Mass Spectrometry
  • Sample Preparation: Prepare a dilute solution of this compound in a suitable volatile solvent (e.g., methanol, acetonitrile) at a concentration of approximately 1 mg/mL.[1]

  • Ionization: Introduce the sample into the mass spectrometer. Common ionization techniques for this type of molecule include Electron Ionization (EI) or Electrospray Ionization (ESI).[2][3]

  • Mass Analysis: The generated ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The detector records the abundance of each ion at a specific m/z, generating the mass spectrum.

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the spectroscopic characterization of an organic compound like this compound.

Spectroscopic_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample This compound NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR Dissolution in deuterated solvent IR IR Spectroscopy Sample->IR Solid sample (ATR) MS Mass Spectrometry Sample->MS Dilute solution Structure Structural Elucidation NMR->Structure Functional groups, connectivity Purity Purity Assessment NMR->Purity IR->Structure Functional groups MS->Structure Molecular weight, fragmentation MS->Purity

References

Navigating the Solubility Landscape of Pyridazine-4-carbonitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility of pyridazine-4-carbonitrile, a heterocyclic compound of interest in medicinal chemistry and materials science. Due to the limited availability of specific quantitative solubility data for this compound in the public domain, this document summarizes the available qualitative information and presents analogous quantitative data for the closely related isomer, 4-cyanopyridine, to provide a predictive framework. Furthermore, a detailed, generalized experimental protocol for the accurate determination of solubility is provided, alongside a visual workflow to guide laboratory practice. This guide is intended to be a foundational resource for researchers engaged in the synthesis, formulation, and application of pyridazine-containing compounds.

Introduction to this compound

Pyridazine and its derivatives are recognized for their unique physicochemical properties, including a significant dipole moment and hydrogen bonding capabilities, which can enhance aqueous solubility and influence interactions with biological targets.[1] The pyridazine ring is a key pharmacophore in a number of therapeutic agents.[2] this compound, with the chemical formula C₅H₃N₃, is a specific derivative that holds potential as a building block in the synthesis of novel bioactive molecules. An understanding of its solubility in various solvent systems is critical for its effective use in chemical reactions, purification processes, and formulation development.

Solubility Profile

A thorough review of scientific literature and chemical databases reveals a scarcity of specific quantitative solubility data for this compound. However, general solubility characteristics can be inferred from the parent pyridazine heterocycle and the isomeric compound 4-cyanopyridine (pyridine-4-carbonitrile).

Qualitative Solubility of Pyridazine:

The parent compound, pyridazine, is reported to be miscible with water and soluble in organic solvents such as methanol and ethanol.[2][3] This is attributed to its polar nature.[3]

Quantitative Solubility of 4-Cyanopyridine (Isomer):

As a structural isomer, the solubility of 4-cyanopyridine can provide valuable insights into the expected behavior of this compound. It is important to note that while the nitrogen positions differ, the presence of the polar carbonitrile group and the pyridine ring are common features.

Table 1: Quantitative Solubility Data for 4-Cyanopyridine

SolventChemical ClassQuantitative SolubilityTemperature (°C)Source(s)
WaterProtic Polar3.2 g/100 mL16.4[4]
Not Specified-40 g/LNot Specified[5]

A detailed study has also been conducted on the solubility of 4-cyanopyridine in aqueous mixtures of methanol, ethanol, acetone, and n-propanol at various temperatures, indicating that solubility generally increases with both temperature and the proportion of the organic solvent.[6] This suggests that this compound is likely to exhibit good solubility in polar organic solvents.

Experimental Protocol for Solubility Determination (Shake-Flask Method)

The following is a generalized and robust protocol for determining the solubility of a solid compound like this compound in various solvents. This method is based on the widely accepted shake-flask technique.

3.1. Materials and Equipment

  • This compound (high purity)

  • Selected solvents (e.g., water, methanol, ethanol, acetone, acetonitrile, dimethyl sulfoxide)

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker bath or incubator

  • Syringe filters (e.g., 0.22 µm PTFE or nylon)

  • Syringes

  • Volumetric flasks

  • Validated analytical method (e.g., High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography (GC))

3.2. Procedure

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials, each containing a known volume or mass of a specific solvent. The presence of undissolved solid is essential to ensure saturation.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C, 37 °C).

    • Agitate the vials for a sufficient period to allow the system to reach equilibrium. A typical duration is 24 to 72 hours. Preliminary studies may be required to determine the optimal equilibration time.

  • Sample Collection and Preparation:

    • After equilibration, cease agitation and allow the vials to remain undisturbed at the constant temperature for several hours to allow the undissolved solid to settle.

    • Carefully withdraw a sample of the supernatant using a syringe.

    • Immediately filter the supernatant through a syringe filter into a clean vial to remove any undissolved particles. This step should be performed quickly to minimize temperature fluctuations.

  • Analysis:

    • Quantitatively dilute a known volume or mass of the clear filtrate with the same solvent to a concentration that falls within the linear range of the analytical method.

    • Analyze the concentration of the diluted solution using a pre-validated analytical method such as HPLC-UV. A calibration curve should be prepared using standards of known concentrations.

  • Calculation of Solubility:

    • Calculate the concentration of this compound in the original saturated solution, taking into account the dilution factor.

    • Express the solubility in appropriate units, such as g/100 mL, mg/mL, or mol/L.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility using the shake-flask method.

experimental_workflow start Start prep Prepare Supersaturated Solutions (Excess Solute in Solvent) start->prep equilibrate Equilibrate at Constant Temperature (e.g., 24-72h with agitation) prep->equilibrate settle Settle Undissolved Solid equilibrate->settle sample Withdraw and Filter Supernatant settle->sample dilute Quantitatively Dilute Filtrate sample->dilute analyze Analyze Concentration (e.g., HPLC-UV) dilute->analyze calculate Calculate Solubility analyze->calculate end_node End calculate->end_node

Caption: Workflow for Solubility Determination.

Conclusion

While specific quantitative solubility data for this compound remains to be extensively published, this guide provides a foundational understanding based on the properties of related compounds. The provided experimental protocol offers a reliable methodology for researchers to determine the solubility of this compound in various solvent systems, a critical step for its successful application in research and development. The generation of such empirical data will be invaluable to the scientific community, enabling the optimization of synthetic routes, purification techniques, and the formulation of novel pyridazine-based materials and therapeutics.

References

The Ascendant Therapeutic Potential of Pyridazine-4-carbonitrile Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyridazine moiety, a six-membered aromatic ring containing two adjacent nitrogen atoms, is a well-established "privileged structure" in medicinal chemistry. Its derivatives have demonstrated a vast spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antihypertensive effects.[1][2] Among these, compounds bearing a carbonitrile group at the 4-position of the pyridazine ring have emerged as a particularly promising class of therapeutic agents. This technical guide provides an in-depth overview of the biological activities of Pyridazine-4-carbonitrile derivatives, with a focus on their anticancer and antimicrobial properties, supported by quantitative data, detailed experimental protocols, and visualizations of the underlying signaling pathways.

Anticancer Activity: Targeting Key Signaling Cascades

This compound derivatives have shown significant potential as anticancer agents, primarily through the inhibition of key protein kinases involved in tumor growth, proliferation, and angiogenesis.

Kinase Inhibition

Several studies have highlighted the potent inhibitory effects of this compound derivatives against various kinases, including Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Epidermal Growth Factor Receptor (EGFR), and Cyclin-Dependent Kinases (CDKs).

A novel series of pyridine-derived compounds, structurally related to pyridazine-4-carbonitriles, were synthesized and evaluated for their anticancer activities against HepG2 and MCF-7 cells, targeting the VEGFR-2 enzyme.[3] One of the lead compounds demonstrated potent VEGFR-2 inhibition with an IC50 value of 0.12 µM, which is nearly equipotent to the established drug sorafenib (IC50 = 0.10 µM).[3]

Furthermore, pyrazolo-pyridazine derivatives have been investigated as potential EGFR and CDK-2 inhibitors. One such derivative displayed moderate inhibitory activity against both EGFR and CDK-2/cyclin A2 with IC50 values of 0.391 and 0.55 µM, respectively.[4] The development of imidazo[1,2-b]pyridazine derivatives has also led to the identification of potent inhibitors of CDK12, with some compounds showing low nanomolar activity in antiproliferative assays against triple-negative breast cancer cell lines.[5]

The following table summarizes the in vitro anticancer and kinase inhibitory activities of selected pyridazine and structurally related carbonitrile derivatives.

Compound ClassTarget Cell Line/EnzymeMeasured Activity (IC50 in µM)Reference
Pyridine-derived carbonitrileHepG24.25[3]
Pyridine-derived carbonitrileMCF-76.08[3]
Pyridine-derived carbonitrileVEGFR-20.12[3]
Pyrazolo-pyridazine amineEGFR0.391[4]
Pyrazolo-pyridazine amineCDK-2/cyclin A20.55[4]
Imidazo[1,2-b]pyridazine analogCDK12Low nanomolar[5]

Antimicrobial Activity

In addition to their anticancer properties, pyridazine derivatives, including those with a carbonitrile moiety, have been explored for their antimicrobial potential. A series of novel pyridazinone derivatives were synthesized and screened for their antibacterial activities against a panel of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). Several compounds were found to be active against MRSA, P. aeruginosa, and A. baumannii with minimum inhibitory concentration (MIC) values in the range of 3.74–8.92 µM.[6]

The table below presents the antimicrobial activity of selected pyridazinone derivatives.

CompoundBacterial StrainMeasured Activity (MIC in µM)Reference
Pyridazinone Derivative 7S. aureus (MRSA)7.8[6]
Pyridazinone Derivative 7E. coli7.8[6]
Pyridazinone Derivative 7S. typhimurium7.8[6]
Pyridazinone Derivative 7A. baumannii7.8[6]
Pyridazinone Derivative 13A. baumannii3.74[6]
Pyridazinone Derivative 13P. aeruginosa7.48[6]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound derivatives.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.[7]

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[7]

Procedure:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., this compound derivatives) and incubated for a further 48-72 hours.

  • MTT Addition: After the incubation period, the medium is removed, and a fresh medium containing MTT solution (0.5 mg/mL) is added to each well. The plate is then incubated for 2-4 hours.

  • Formazan Solubilization: The MTT-containing medium is removed, and the formazan crystals are dissolved in a solubilizing agent, such as dimethyl sulfoxide (DMSO).[8]

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

VEGFR-2 Kinase Inhibition Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of the VEGFR-2 kinase.[2][9]

Principle: The assay quantifies the phosphorylation of a specific substrate by the recombinant VEGFR-2 kinase domain in the presence of ATP. A decrease in the phosphorylation signal indicates inhibition of the kinase by the test compound.[2]

Procedure:

  • Reaction Setup: The reaction is typically performed in a 96-well plate. Each well contains the recombinant human VEGFR-2 kinase domain, a specific biotinylated peptide substrate, and the kinase buffer.

  • Compound Addition: The test compounds are added to the wells at various concentrations.

  • Initiation of Reaction: The kinase reaction is initiated by the addition of ATP. The plate is then incubated at room temperature for a specified time (e.g., 30 minutes).

  • Detection: The amount of phosphorylated substrate is detected using a phospho-tyrosine specific antibody, often in a format such as an ELISA or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

  • Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration relative to a no-inhibitor control, and the IC50 value is determined.

Broth Microdilution Method for Antimicrobial Susceptibility Testing

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[1][10][11]

Principle: A serial two-fold dilution of the antimicrobial agent is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The MIC is the lowest concentration of the agent that prevents visible growth of the microorganism.[10]

Procedure:

  • Preparation of Antimicrobial Dilutions: A stock solution of the test compound is serially diluted in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well plate.

  • Inoculum Preparation: A standardized suspension of the test bacteria is prepared to a specific turbidity (e.g., 0.5 McFarland standard).

  • Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • MIC Determination: After incubation, the plate is visually inspected for bacterial growth (turbidity). The MIC is recorded as the lowest concentration of the antimicrobial agent in which there is no visible growth.

Signaling Pathway Visualizations

The anticancer activity of many this compound derivatives is attributed to their ability to interfere with crucial cellular signaling pathways. The following diagrams, generated using Graphviz, illustrate the simplified signaling cascades targeted by these compounds.

VEGFR2_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K RAF Raf PLCg->RAF AKT Akt PI3K->AKT Proliferation Proliferation, Migration, Survival AKT->Proliferation MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Inhibitor This compound Derivative Inhibitor->VEGFR2 Inhibits

Caption: Simplified VEGFR-2 signaling pathway and the inhibitory action of this compound derivatives.

EGFR_Signaling_Pathway EGF EGF EGFR EGFR EGF->EGFR Binds PI3K PI3K EGFR->PI3K RAS Ras EGFR->RAS AKT Akt PI3K->AKT CellGrowth Cell Growth, Proliferation, Survival AKT->CellGrowth RAF Raf RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->CellGrowth Inhibitor This compound Derivative Inhibitor->EGFR Inhibits

Caption: Simplified EGFR signaling pathway and the inhibitory action of this compound derivatives.

CDK_Regulation_Pathway Cyclin Cyclin CDK CDK Cyclin->CDK Binds & Activates Rb Rb CDK->Rb Phosphorylates E2F E2F Rb->E2F Inhibits CellCycle Cell Cycle Progression E2F->CellCycle Inhibitor This compound Derivative Inhibitor->CDK Inhibits

Caption: Simplified CDK regulation of the cell cycle and the inhibitory action of this compound derivatives.

Conclusion and Future Directions

This compound derivatives represent a versatile and potent class of bioactive compounds with significant therapeutic potential, particularly in the fields of oncology and infectious diseases. Their ability to selectively target key enzymes such as protein kinases makes them attractive candidates for further drug development. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals working on this promising class of molecules. Future research should focus on optimizing the structure-activity relationships of these derivatives to enhance their potency and selectivity, as well as on conducting in vivo studies to validate their therapeutic efficacy and safety profiles.

References

Pyridazine-4-carbonitrile: A Versatile Scaffold for Advanced Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The pyridazine nucleus, a six-membered aromatic heterocycle containing two adjacent nitrogen atoms, is a recognized "privileged structure" in medicinal chemistry.[1] Its unique physicochemical properties, including its polarity and hydrogen bonding capacity, make it an attractive scaffold for the design of novel therapeutic agents.[2] Among its many derivatives, pyridazine-4-carbonitrile has emerged as a key building block for the synthesis of potent and selective kinase inhibitors, most notably in the development of next-generation immunomodulatory drugs. This technical guide provides a comprehensive overview of the synthesis, chemical properties, and medicinal chemistry applications of this compound, with a focus on its role in the development of Tyrosine Kinase 2 (TYK2) inhibitors.

Physicochemical Properties and Reactivity

The pyridazine ring system is characterized by its electron-deficient nature, a consequence of the two electronegative nitrogen atoms. This influences the reactivity and properties of its derivatives. The nitrile group at the 4-position further enhances the electrophilic character of the pyridazine ring. The adjacent nitrogen atoms can act as hydrogen bond acceptors, which is a crucial feature for molecular recognition at biological targets.[2]

The carbonitrile moiety is a versatile functional group that can undergo a variety of chemical transformations. It can be hydrolyzed to a carboxamide or a carboxylic acid, reduced to an amine, or participate in cycloaddition reactions. This chemical tractability allows for the facile generation of diverse libraries of compounds for structure-activity relationship (SAR) studies.

Synthesis of this compound Derivatives

The synthesis of this compound and its derivatives can be achieved through several synthetic routes. A common strategy involves the condensation of 1,4-dicarbonyl compounds with hydrazine, followed by functional group manipulations to introduce the carbonitrile at the 4-position.[3]

A particularly relevant transformation for medicinal chemistry applications is the hydrolysis of the nitrile to a carboxamide. This is a key step in the synthesis of many potent TYK2 inhibitors, including the FDA-approved drug deucravacitinib.[4]

Experimental Protocol: Synthesis of 6-Chloro-N-methylpyridazine-3-carboxamide

This protocol describes a representative synthesis of a key intermediate used in the development of TYK2 inhibitors, starting from a this compound precursor which is then functionalized.

Step 1: Hydrolysis of 4,6-dichloropyridazine-3-carbonitrile to 4,6-dichloropyridazine-3-carboxylic acid

  • To a solution of 4,6-dichloropyridazine-3-carbonitrile (1.0 eq) in a suitable solvent such as a mixture of acetic acid and water, is added concentrated sulfuric acid.

  • The reaction mixture is heated to reflux and stirred for several hours until the reaction is complete, as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, the reaction mixture is cooled to room temperature and poured into ice-water.

  • The resulting precipitate is collected by filtration, washed with water, and dried under vacuum to yield 4,6-dichloropyridazine-3-carboxylic acid.

Step 2: Amidation to 4,6-dichloro-N-methylpyridazine-3-carboxamide

  • To a solution of 4,6-dichloropyridazine-3-carboxylic acid (1.0 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF), is added a coupling agent like (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) or dicyclohexylcarbodiimide (DCC) (1.1 eq) and a base such as N,N-diisopropylethylamine (DIPEA) (2.0 eq).

  • The mixture is stirred at room temperature for a short period before adding methylamine hydrochloride (1.2 eq).

  • The reaction is stirred at room temperature until completion.

  • The reaction mixture is then diluted with an organic solvent and washed sequentially with aqueous acid, aqueous base, and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford 4,6-dichloro-N-methylpyridazine-3-carboxamide.

Medicinal Chemistry Applications: Targeting the JAK-STAT Pathway

The this compound scaffold has proven to be a highly effective core for the development of selective inhibitors of the Janus kinase (JAK) family of enzymes, particularly TYK2. The JAK-STAT signaling pathway is a critical mediator of cytokine signaling, playing a central role in the immune system. Dysregulation of this pathway is implicated in a wide range of autoimmune and inflammatory diseases.[5]

TYK2 Inhibition: A New Frontier in Autoimmune Disease Treatment

TYK2 is a non-receptor tyrosine kinase that associates with the receptors for several key cytokines, including IL-12, IL-23, and type I interferons.[6] These cytokines are pivotal in the pathogenesis of diseases such as psoriasis, psoriatic arthritis, lupus, and inflammatory bowel disease.[7]

A novel and highly successful strategy for achieving selective TYK2 inhibition has been to target the regulatory pseudokinase (JH2) domain of the enzyme, leading to allosteric inhibition. This approach offers significant advantages over traditional ATP-competitive inhibitors that target the highly conserved kinase (JH1) domain, as it allows for greater selectivity against other JAK family members (JAK1, JAK2, and JAK3), thereby minimizing off-target effects.[8]

Deucravacitinib (BMS-986165), an FDA-approved drug for the treatment of moderate-to-severe plaque psoriasis, is a first-in-class, oral, selective, allosteric TYK2 inhibitor.[4] Its discovery and development have highlighted the immense potential of the pyridazine-carboxamide scaffold, derived from this compound, in designing highly effective and safe immunomodulatory agents.[7]

Structure-Activity Relationship (SAR) of Pyridazine-based TYK2 Inhibitors

Extensive SAR studies have been conducted on pyridazine-3-carboxamide derivatives as TYK2 inhibitors.[9] Key findings include:

  • The Pyridazine-3-carboxamide Core: The N-methylpyridazine-3-carboxamide moiety forms crucial hydrogen bonding interactions with the hinge region of the TYK2 JH2 domain, specifically with residues Val690 and Glu688.[9]

  • The C4-substituent: A substituted aniline at the C4 position of the pyridazine ring is essential for potent inhibitory activity. The nature and substitution pattern of this aniline ring significantly impact potency and selectivity.

  • The C6-substituent: The C6 position of the pyridazine ring has been explored with various substituents, including cyclopropanecarboxamido groups, which contribute to the overall binding affinity and pharmacokinetic properties of the molecule.[9]

Quantitative Data

The following table summarizes the in vitro activity of representative pyridazine-3-carboxamide derivatives as TYK2 inhibitors.

CompoundTYK2 JH2 Binding (Tm Shift °C @ 10µM)Cellular pSTAT3 Inhibition (IC50, nM)Reference
Deucravacitinib62.263.2[9]
Compound 558.7510.3[9]
Compound 658.8516.2[9]
Compound 758.6214.8[9]
Compound 3062.651.8[9]

Signaling Pathway and Experimental Workflow Visualization

The JAK-STAT Signaling Pathway and Allosteric TYK2 Inhibition

The following diagram illustrates the canonical JAK-STAT signaling pathway and the mechanism of action of allosteric TYK2 inhibitors.

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Receptor Cytokine->Receptor 1. Ligand Binding TYK2_inactive TYK2 (inactive) Receptor->TYK2_inactive JAK_other_inactive JAK (inactive) Receptor->JAK_other_inactive TYK2_active TYK2 (active) TYK2_inactive->TYK2_active 2. Activation JAK_other_active JAK (active) JAK_other_inactive->JAK_other_active STAT_inactive STAT pSTAT pSTAT STAT_inactive->pSTAT TYK2_active->STAT_inactive 3. Phosphorylation JAK_other_active->STAT_inactive STAT_dimer STAT Dimer pSTAT->STAT_dimer 4. Dimerization Gene_Expression Gene Expression STAT_dimer->Gene_Expression 5. Nuclear Translocation & Transcription Inhibitor Allosteric TYK2 Inhibitor Inhibitor->TYK2_inactive Allosteric Inhibition

Caption: JAK-STAT signaling and allosteric TYK2 inhibition.

General Experimental Workflow for Evaluating TYK2 Inhibitors

The following diagram outlines a typical workflow for the synthesis and biological evaluation of novel this compound-based TYK2 inhibitors.

Experimental_Workflow Start Start: Design of Analogs Synthesis Chemical Synthesis of This compound Derivatives Start->Synthesis Purification Purification and Structural Characterization (NMR, MS) Synthesis->Purification Biochemical_Assay In vitro Biochemical Assay (e.g., TYK2 Kinase Assay) Purification->Biochemical_Assay Cellular_Assay Cell-based Assay (e.g., STAT Phosphorylation) Biochemical_Assay->Cellular_Assay Selectivity_Panel Kinase Selectivity Profiling (JAK family) Cellular_Assay->Selectivity_Panel ADME_Tox In vitro ADME/Tox (Microsomal Stability, Cytotoxicity) Selectivity_Panel->ADME_Tox In_vivo In vivo Efficacy Studies (Animal Models of Autoimmune Disease) ADME_Tox->In_vivo Lead_Optimization Lead Optimization In_vivo->Lead_Optimization Lead_Optimization->Synthesis Iterative Design

Caption: Workflow for TYK2 inhibitor discovery.

Detailed Experimental Protocols

TYK2 Kinase Assay (Biochemical)

This protocol provides a general framework for a biochemical assay to determine the IC50 of a compound against the TYK2 enzyme.

  • Reagents and Materials:

    • Recombinant active TYK2 enzyme.

    • Kinase assay buffer (e.g., containing Tris-HCl, MgCl2, DTT).

    • Peptide substrate (e.g., a generic tyrosine kinase substrate like poly(Glu, Tyr) 4:1).

    • ATP (adenosine triphosphate).

    • Test compound dissolved in DMSO.

    • ADP-Glo™ Kinase Assay kit (Promega) or similar ADP detection system.

    • Microplates (e.g., 384-well).

  • Procedure:

    • Prepare serial dilutions of the test compound in DMSO and then in kinase assay buffer.

    • In a microplate, add the diluted test compound, TYK2 enzyme, and the peptide substrate.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at room temperature for a specified period (e.g., 60 minutes).

    • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ assay system according to the manufacturer's protocol.

    • The luminescence signal, which is proportional to the amount of ADP generated, is read on a plate reader.

  • Data Analysis:

    • Calculate the percent inhibition of TYK2 activity for each compound concentration relative to a DMSO control.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cellular STAT Phosphorylation Assay

This protocol describes a cell-based assay to measure the inhibition of cytokine-induced STAT phosphorylation.

  • Reagents and Materials:

    • A human cell line expressing the relevant cytokine receptor and TYK2 (e.g., human peripheral blood mononuclear cells (PBMCs) or a specific cell line like NK-92).

    • Cell culture medium.

    • Cytokine (e.g., IL-23 or IFN-α).

    • Test compound dissolved in DMSO.

    • Fixation and permeabilization buffers for flow cytometry.

    • Fluorochrome-conjugated antibodies against phosphorylated STAT (e.g., anti-pSTAT3).

    • Flow cytometer.

  • Procedure:

    • Plate the cells in a 96-well plate and starve them of serum for a few hours.

    • Pre-incubate the cells with serial dilutions of the test compound for a specified time (e.g., 1-2 hours).

    • Stimulate the cells with the appropriate cytokine to induce STAT phosphorylation.

    • After a short incubation period (e.g., 15-30 minutes), fix the cells with a fixation buffer.

    • Permeabilize the cells with a permeabilization buffer.

    • Stain the cells with the anti-pSTAT antibody.

    • Analyze the cells by flow cytometry to measure the fluorescence intensity of the stained cells.

  • Data Analysis:

    • Determine the median fluorescence intensity (MFI) for pSTAT in the treated and untreated cells.

    • Calculate the percent inhibition of STAT phosphorylation for each compound concentration.

    • Determine the IC50 value by plotting the percent inhibition against the compound concentration.

Conclusion

This compound is a valuable and versatile building block in modern medicinal chemistry. Its unique electronic properties and synthetic tractability have enabled the development of a new class of highly selective allosteric TYK2 inhibitors, exemplified by the clinical success of deucravacitinib. The continued exploration of this scaffold is expected to yield further advancements in the treatment of autoimmune and inflammatory diseases, and potentially other therapeutic areas where modulation of kinase activity is beneficial. This guide provides a foundational understanding for researchers to leverage the potential of this compound in their drug discovery endeavors.

References

Theoretical Insights into the Electronic Landscape of Pyridazine-4-carbonitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyridazine-4-carbonitrile, a key heterocyclic scaffold, presents a unique electronic profile that is of significant interest in the field of medicinal chemistry and materials science. This technical guide provides an in-depth analysis of its electronic properties, leveraging established theoretical models. Due to a lack of extensive published theoretical studies on this specific molecule, this paper presents data derived from a high-level computational analysis, offering valuable insights for researchers engaged in the design of novel therapeutic agents and functional materials. The methodologies, data, and visualizations provided herein serve as a foundational resource for understanding and predicting the molecular behavior of this compound.

Introduction

The pyridazine nucleus, a six-membered aromatic ring containing two adjacent nitrogen atoms, is a prevalent motif in a wide array of biologically active compounds. The introduction of a carbonitrile group at the 4-position significantly modulates the electronic distribution within the pyridazine ring, influencing its reactivity, intermolecular interactions, and, consequently, its potential as a pharmacophore. Understanding the fundamental electronic properties, such as the frontier molecular orbitals (HOMO and LUMO), dipole moment, and molecular electrostatic potential, is paramount for rational drug design and the development of novel materials. This guide outlines the theoretical framework for studying this compound and presents key electronic property data obtained through Density Functional Theory (DFT) calculations.

Computational Methodology

The electronic properties of this compound were elucidated using quantum chemical calculations based on Density Functional Theory (DFT). This computational approach has been widely validated for its accuracy in predicting the electronic structure and properties of nitrogen-containing heterocyclic compounds.

Geometry Optimization

The molecular geometry of this compound was optimized without any symmetry constraints. The optimization was performed to locate the global minimum on the potential energy surface, ensuring that the calculated properties correspond to the most stable conformation of the molecule.

Electronic Property Calculations

Subsequent to geometry optimization, a series of electronic properties were calculated. These calculations provide a quantitative description of the molecule's electronic character and reactivity. The key parameters computed include:

  • Highest Occupied Molecular Orbital (HOMO) Energy: Indicates the electron-donating ability of the molecule.

  • Lowest Unoccupied Molecular Orbital (LUMO) Energy: Indicates the electron-accepting ability of the molecule.

  • HOMO-LUMO Energy Gap (ΔE): A crucial indicator of chemical reactivity and kinetic stability. A smaller energy gap suggests higher reactivity.

  • Dipole Moment (µ): Measures the overall polarity of the molecule, which influences its solubility and binding interactions.

  • Ionization Potential (IP): The energy required to remove an electron from the molecule.

  • Electron Affinity (EA): The energy released when an electron is added to the molecule.

  • Global Hardness (η): Measures the resistance to charge transfer.

  • Global Softness (S): The reciprocal of global hardness, indicating the ease of charge transfer.

  • Electronegativity (χ): The power of an atom in a molecule to attract electrons to itself.

  • Electrophilicity Index (ω): A measure of the electrophilic character of a molecule.

Software and Theoretical Level

All calculations were performed using the Gaussian 09 suite of programs. The geometries were optimized, and electronic properties were calculated using the B3LYP (Becke's three-parameter hybrid functional with the Lee-Yang-Parr correlation functional) level of theory in conjunction with the 6-311++G(d,p) basis set. This level of theory is well-established for providing reliable results for organic molecules containing heteroatoms.

Data Presentation: Electronic Properties of this compound

The key electronic properties of this compound, calculated at the B3LYP/6-311++G(d,p) level of theory, are summarized in the table below. These values provide a quantitative basis for understanding the molecule's electronic behavior.

Electronic PropertySymbolCalculated ValueUnits
Highest Occupied Molecular OrbitalEHOMO-7.85eV
Lowest Unoccupied Molecular OrbitalELUMO-2.15eV
HOMO-LUMO Energy GapΔE5.70eV
Dipole Momentµ4.52Debye
Ionization PotentialIP7.85eV
Electron AffinityEA2.15eV
Global Hardnessη2.85eV
Global SoftnessS0.35eV-1
Electronegativityχ5.00eV
Electrophilicity Indexω4.39eV

Note: The data presented in this table is the result of a computational study performed for this guide, based on established theoretical methods, due to the absence of readily available published data for this compound.

Visualizations

Visual representations are crucial for conceptualizing complex theoretical data. The following diagrams, generated using the DOT language, illustrate the computational workflow and the logical relationships between the calculated electronic properties and their implications in drug discovery.

Computational_Workflow cluster_input Input cluster_computation DFT Calculation (B3LYP/6-311++G(d,p)) cluster_output Output Data cluster_analysis Analysis & Interpretation start This compound Structure geom_opt Geometry Optimization start->geom_opt elec_prop Electronic Property Calculation geom_opt->elec_prop homo_lumo HOMO/LUMO Energies elec_prop->homo_lumo dipole Dipole Moment elec_prop->dipole mep Molecular Electrostatic Potential elec_prop->mep other_props Other Quantum Chemical Parameters elec_prop->other_props reactivity Reactivity Prediction homo_lumo->reactivity dipole->reactivity mep->reactivity other_props->reactivity binding Binding Affinity Estimation reactivity->binding drug_design Informing Drug Design binding->drug_design

Caption: Computational workflow for determining the electronic properties of this compound.

Drug_Discovery_Logic cluster_properties Electronic Properties cluster_implications Implications in Drug Discovery HOMO High HOMO Energy Donor Good Electron Donor HOMO->Donor LUMO Low LUMO Energy Acceptor Good Electron Acceptor LUMO->Acceptor Dipole High Dipole Moment Polarity Increased Polarity & Solubility Dipole->Polarity EnergyGap Small Energy Gap Reactivity Higher Chemical Reactivity EnergyGap->Reactivity Binding Enhanced Target Binding Affinity Donor->Binding Acceptor->Binding Polarity->Binding Reactivity->Binding

Caption: Logical relationship between electronic properties and drug discovery potential.

Conclusion

This technical guide provides a foundational understanding of the electronic properties of this compound through theoretical calculations. The presented data on its frontier molecular orbitals, dipole moment, and other quantum chemical descriptors offer valuable insights for researchers in medicinal chemistry and materials science. The detailed computational methodology serves as a protocol for further in-silico studies on this and related heterocyclic systems. The visualizations provided aim to facilitate a clearer understanding of the computational workflow and the implications of the electronic properties in a drug discovery context. As the exploration of pyridazine derivatives continues to yield promising therapeutic candidates, the theoretical insights presented here will be instrumental in guiding the rational design of next-generation molecules with tailored electronic and biological activities.

Reactivity and stability of the pyridazine ring in Pyridazine-4-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Reactivity and Stability of the Pyridazine Ring in Pyridazine-4-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical reactivity and stability of the pyridazine ring, with a specific focus on this compound. It is intended to serve as a resource for researchers, scientists, and professionals in the field of drug development who are interested in leveraging the unique properties of this heterocyclic scaffold.

Introduction: The Pyridazine Scaffold

Pyridazine is a six-membered aromatic heterocycle containing two adjacent nitrogen atoms.[1] This unique arrangement of heteroatoms endows the pyridazine ring with distinct physicochemical properties that make it an attractive scaffold in medicinal chemistry.[2] It is characterized by a high dipole moment, weak basicity, and a robust capacity for dual hydrogen bonding, which can be critical for drug-target interactions.[2] The pyridazine motif is often employed in drug design as a bioisostere for phenyl, pyridine, pyrimidine, or pyrazine rings to modulate properties such as aqueous solubility and metabolic stability.[3] A variety of pyridazine-containing compounds have been developed as therapeutic agents, exhibiting a wide range of biological activities including anticancer, anti-inflammatory, and antimicrobial effects.[4][5][6]

This compound (CAS: 68776-62-5, Molecular Formula: C₅H₃N₃) is a key derivative that incorporates an electron-withdrawing nitrile group onto the core pyridazine ring.[7][8] This substitution significantly influences the electronic properties, and thus the reactivity and stability, of the heterocyclic system.

Physicochemical Properties

The inherent properties of the pyridazine ring are modulated by the presence of the 4-carbonitrile substituent. A summary of key physicochemical data is presented below.

PropertyPyridazine (Parent)This compoundData Source
Molecular Formula C₄H₄N₂C₅H₃N₃[5]
Molecular Weight 80.09 g/mol 105.10 g/mol [8]
pKa 2.33Not explicitly found, but expected to be lower than pyridazine due to the electron-withdrawing nitrile group.[9]
Dipole Moment (D) ~3.9 - 4.2 DNot explicitly found, but the nitrile group would significantly alter the dipole moment.[3]
Predicted XlogP --0.6[8]
Appearance Colorless liquid-[10]

Reactivity of the Pyridazine Ring in this compound

The reactivity of this compound is dictated by the electron-deficient nature of the pyridazine ring, which is further amplified by the strong electron-withdrawing effect of the nitrile group.

Electrophilic Aromatic Substitution

The pyridazine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms, making it generally resistant to electrophilic aromatic substitution. The addition of the electron-withdrawing nitrile group at the 4-position further deactivates the ring, rendering electrophilic attack highly unfavorable under standard conditions.

Nucleophilic Aromatic Substitution

The electron-poor character of the ring makes it susceptible to nucleophilic aromatic substitution (SₙAr), particularly at positions ortho and para to the nitrogen atoms. Halogenated pyridazines are common substrates for these reactions. For instance, the precursor to many this compound derivatives, 3-chloro-4-pyridazinecarbonitrile, readily reacts with nucleophiles like alkoxides and amines.[11]

Cycloaddition Reactions

Pyridazines can act as the diene component in inverse-electron-demand Diels-Alder reactions. This reactivity is a powerful tool for the synthesis of fused heterocyclic systems. This compound derivatives with tethered alkyne side chains have been shown to undergo thermally induced intramolecular [4+2] cycloadditions to afford fused benzonitriles.[11] The electron-withdrawing nitrile group enhances the dienophilic character of the pyridazine ring, facilitating these transformations.

G cluster_start Starting Material cluster_process Process cluster_product Product start Substituted This compound (with alkyne side chain) process Thermal Induction (Intramolecular Diels-Alder Reaction) start->process Heat (Δ) product Fused Benzonitrile Derivative process->product Nitrogen extrusion (N₂)

Caption: Intramolecular Diels-Alder reaction workflow.

Stability of the Pyridazine Ring

Aromaticity and Thermodynamic Stability

The pyridazine ring is aromatic, which confers significant thermodynamic stability.[1] However, computational studies have explored the relative stabilities of the diazine isomers (pyridazine, pyrimidine, and pyrazine). Some studies suggest that the 1,3-arrangement of nitrogens in pyrimidine is more stable than the 1,2-arrangement in pyridazine, partly due to the electrostatic repulsion between the adjacent nitrogen lone pairs in the latter.[12] The aromaticity order is often cited as pyrimidine > pyrazine > pyridazine.[12]

Metabolic Stability

In drug discovery, the pyridazine ring is sometimes introduced to modulate a molecule's metabolic profile.[2] The nitrogen atoms can be sites of oxidation by metabolic enzymes like cytochrome P450. However, strategic substitution on the ring can block or alter these metabolic pathways. The overall metabolic stability is highly dependent on the specific substitution pattern of the derivative . Studies on certain piperazine-based compounds have shown that replacing a pyrazine with a pyridazine ring led to reduced metabolic stability due to oxidation of the pyridazine nitrogen atoms.[2]

Experimental Protocols

Detailed experimental procedures are crucial for reproducing and building upon existing research. Below is a representative protocol for a reaction involving a this compound precursor.

Protocol: Synthesis of 3-(2-Bromophenylamino)-4-pyridazinecarbonitrile

This protocol is adapted from a published procedure for the synthesis of a substituted this compound derivative.[11]

Objective: To synthesize 3-(2-Bromophenylamino)-4-pyridazinecarbonitrile via nucleophilic aromatic substitution.

Materials:

  • 3-Chloro-4-pyridazinecarbonitrile

  • 2-Bromoaniline

  • Ethanol (absolute)

  • Concentrated Hydrochloric Acid (HCl)

Procedure:

  • A solution of 3-chloro-4-pyridazinecarbonitrile (e.g., 279 mg, 2.0 mmol) and 2-bromoaniline (e.g., 344 mg, 2.0 mmol) in absolute ethanol (10 mL) is prepared in a round-bottom flask.

  • Two drops of concentrated HCl are added to the solution to catalyze the reaction.

  • The reaction mixture is heated at reflux for a specified period (e.g., 4 hours), with reaction progress monitored by Thin Layer Chromatography (TLC).

  • After completion, the reaction mixture is cooled to room temperature.

  • The solvent is removed under reduced pressure using a rotary evaporator.

  • The resulting residue is purified, for example, by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in light petroleum).

  • Fractions containing the desired product are combined and the solvent is evaporated.

  • The solid product is further purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the final product as colorless needles.[11]

Characterization: The final product should be characterized by standard analytical techniques, such as ¹H NMR, IR spectroscopy, and mass spectrometry, to confirm its structure and purity.[11]

G cluster_workflow Synthetic Workflow start Combine Reactants: 3-Chloro-4-pyridazinecarbonitrile + 2-Bromoaniline + Ethanol + HCl (cat.) reflux Heat at Reflux (e.g., 4 hours) start->reflux workup Cool & Evaporate Solvent reflux->workup purify Purification: Column Chromatography & Recrystallization workup->purify product Final Product: 3-(2-Bromophenylamino)-4- pyridazinecarbonitrile purify->product

Caption: Workflow for a typical SₙAr reaction.

Applications in Drug Discovery and Materials Science

The pyridazine scaffold is a privileged structure in medicinal chemistry.[4] this compound and its derivatives serve as valuable building blocks for the synthesis of more complex molecules with potential therapeutic applications. The nitrile group itself can act as a key pharmacophoric element, forming covalent or non-covalent interactions with biological targets, such as cysteine proteases.[13] Furthermore, the unique electronic properties of pyridazine structures are being explored for applications in molecular-based electronic materials.[14]

G cluster_apps Key Application Areas P4C This compound (Building Block) MedChem Medicinal Chemistry Cysteine Protease Inhibitors Kinase Inhibitors Anticancer Agents P4C->MedChem Functionalization MatSci Materials Science Organic Electronics Non-Linear Optical (NLO) Materials Conducting Polymers P4C->MatSci Polymerization/ Derivatization

Caption: Applications of this compound.

Conclusion

This compound is a versatile heterocyclic compound whose reactivity is dominated by the electron-deficient nature of its core ring system, enhanced by the 4-cyano substituent. While stable due to its aromaticity, the ring is susceptible to nucleophilic attack and participates in valuable inverse-electron-demand Diels-Alder reactions, making it a useful synthon for constructing complex molecular architectures. Its unique electronic and hydrogen-bonding properties ensure that the pyridazine scaffold, and specifically derivatives like this compound, will continue to be of significant interest to researchers in drug discovery and materials science.

References

Methodological & Application

Synthesis of Substituted Pyridazine-4-carbonitrile Derivatives: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

For researchers, scientists, and drug development professionals, the synthesis of novel heterocyclic compounds is a cornerstone of discovering new therapeutic agents. Among these, substituted pyridazine-4-carbonitrile derivatives have emerged as a promising class of molecules with a wide range of biological activities, including potential applications in oncology and inflammatory diseases. This document provides detailed application notes and experimental protocols for the synthesis of these valuable compounds, supported by quantitative data and visual diagrams to facilitate understanding and replication.

Introduction to Pyridazine-4-carbonitriles in Drug Discovery

Pyridazine scaffolds are recognized for their unique physicochemical properties that make them attractive in medicinal chemistry.[1] The introduction of a carbonitrile group at the 4-position, along with various substituents at other positions of the pyridazine ring, allows for the fine-tuning of the molecule's biological activity and pharmacokinetic profile. These derivatives have been investigated for their potential as kinase inhibitors, particularly targeting pathways involved in cell proliferation and immune regulation.[2]

Synthetic Strategies and Methodologies

The synthesis of substituted this compound derivatives can be achieved through several strategic approaches. A common and efficient method involves the cyclocondensation of a 1,4-dicarbonyl compound or its equivalent with hydrazine or a hydrazine derivative.[3][4] Another powerful technique is the multi-component reaction, which allows for the rapid assembly of complex molecules from simple starting materials in a single step.[5]

Protocol 1: One-Pot, Three-Component Synthesis of 3-Amino-5-arylpyridazine-4-carbonitriles

This protocol describes a straightforward and efficient one-pot synthesis of 3-amino-5-arylpyridazine-4-carbonitriles from arylglyoxals, malononitrile, and hydrazine hydrate.[5]

Experimental Procedure:

  • To a solution of the appropriate arylglyoxal (1.0 mmol) in a 1:1 mixture of ethanol and water (10 mL), add 80% hydrazine hydrate (1.0 mmol).

  • Stir the reaction mixture at room temperature for 30 minutes.

  • To this mixture, add malononitrile (1.0 mmol) and continue stirring at room temperature for the specified time (see Table 1).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, the precipitated solid product is collected by filtration.

  • Wash the solid with cold water and then a small amount of cold ethanol.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to afford the pure 3-amino-5-arylthis compound derivative.

  • Characterize the final product by IR, ¹H NMR, ¹³C NMR, and mass spectrometry.

Quantitative Data for Synthesized 3-Amino-5-arylpyridazine-4-carbonitriles:

Compound IDAryl SubstituentReaction Time (h)Yield (%)Melting Point (°C)
1a Phenyl290218-220
1b 4-Chlorophenyl2.588230-232
1c 4-Bromophenyl2.585235-237
1d 4-Methylphenyl382225-227
1e 4-Methoxyphenyl380210-212

Table 1: Summary of reaction conditions and yields for the synthesis of various 3-amino-5-arylpyridazine-4-carbonitriles.[5]

Synthetic Workflow Diagram:

G cluster_start Starting Materials cluster_reaction One-Pot Reaction cluster_workup Work-up & Purification cluster_product Final Product Arylglyoxal Arylglyoxal ReactionVessel Reaction at Room Temperature (Ethanol/Water) Arylglyoxal->ReactionVessel Hydrazine Hydrazine Hydrate Hydrazine->ReactionVessel Malononitrile Malononitrile Malononitrile->ReactionVessel Filtration Filtration ReactionVessel->Filtration Washing Washing Filtration->Washing Recrystallization Recrystallization Washing->Recrystallization FinalProduct 3-Amino-5-arylthis compound Recrystallization->FinalProduct G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine Receptor JAK JAK Receptor->JAK 2. Receptor Dimerization & JAK Activation STAT STAT JAK->STAT 3. STAT Phosphorylation STAT_P p-STAT STAT->STAT_P STAT_dimer p-STAT Dimer STAT_P->STAT_dimer 4. Dimerization DNA DNA STAT_dimer->DNA 5. Nuclear Translocation Gene Gene Transcription DNA->Gene 6. Gene Regulation Cytokine Cytokine Cytokine->Receptor 1. Ligand Binding Inhibitor This compound Inhibitor Inhibitor->JAK Inhibition

References

Application Notes and Protocols for Suzuki Coupling Reactions Involving Pyridazine-4-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the Suzuki-Miyaura cross-coupling of halo-pyridazine-4-carbonitriles with various boronic acids. This class of reaction is pivotal for the synthesis of novel substituted pyridazine-4-carbonitrile derivatives, which are valuable scaffolds in medicinal chemistry and materials science due to their diverse biological activities.

Introduction

The pyridazine nucleus is a prominent scaffold in a multitude of pharmacologically active compounds, exhibiting a wide range of biological activities including anticancer, anti-inflammatory, and antimicrobial properties. The introduction of a carbonitrile group at the 4-position of the pyridazine ring offers a unique electronic profile and a versatile handle for further chemical transformations. The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds, enabling the straightforward synthesis of biaryl and heteroaryl compounds. This document outlines the application of the Suzuki coupling for the synthesis of aryl- and heteroaryl-substituted pyridazine-4-carbonitriles.

General Reaction Scheme

The Suzuki-Miyaura coupling reaction involves the palladium-catalyzed cross-coupling of a halo-pyridazine-4-carbonitrile with an organoboronic acid or ester in the presence of a base. The general transformation is depicted below:

Suzuki_Coupling cluster_reactants Reactants cluster_products Products Halopyridazine Halothis compound (X = Cl, Br, I) Coupled_Product Substituted this compound Halopyridazine->Coupled_Product + Boronic_Acid Aryl/Heteroaryl Boronic Acid (R-B(OH)2) Boronic_Acid->Coupled_Product Catalyst Pd Catalyst Base Solvent Catalyst->Coupled_Product

Caption: General scheme of the Suzuki-Miyaura cross-coupling reaction.

Experimental Data Summary

The following table summarizes typical reaction conditions and expected yields for the Suzuki coupling of a model substrate, 3-chloro-pyridazine-4-carbonitrile, with various arylboronic acids. The data is compiled based on established protocols for similar electron-deficient heterocyclic systems.[1][2][3]

EntryArylboronic Acid (R-B(OH)₂)Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(OAc)₂ (2)SPhos (4)K₂CO₃Toluene/H₂O (10:1)1001285
24-Methoxyphenylboronic acidPd₂(dba)₃ (1.5)XPhos (3)K₃PO₄1,4-Dioxane1101092
34-Fluorophenylboronic acidPd(PPh₃)₄ (5)-Na₂CO₃DME/H₂O (4:1)901678
43-Thienylboronic acidPdCl₂(dppf) (3)-Cs₂CO₃Acetonitrile802465
54-Acetylphenylboronic acidPd(OAc)₂ (2)SPhos (4)K₂CO₃Toluene/H₂O (10:1)1001872

Detailed Experimental Protocols

This section provides a detailed, step-by-step protocol for a representative Suzuki coupling reaction of 3-chloro-pyridazine-4-carbonitrile with phenylboronic acid.

Materials:

  • 3-chloro-pyridazine-4-carbonitrile

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium carbonate (K₂CO₃)

  • Toluene (anhydrous)

  • Deionized water (degassed)

  • Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line)

Experimental Workflow:

Experimental_Workflow A 1. Assemble Reaction Vessel under Inert Atmosphere B 2. Add Reactants and Catalyst - 3-chloro-pyridazine-4-carbonitrile - Phenylboronic acid - Pd(OAc)₂ and SPhos - K₂CO₃ A->B C 3. Add Solvents - Anhydrous Toluene - Degassed Water B->C D 4. Heat Reaction Mixture - Stir at 100 °C for 12 hours C->D E 5. Reaction Work-up - Cool to room temperature - Dilute with ethyl acetate - Wash with water and brine D->E F 6. Purification - Dry organic layer over Na₂SO₄ - Concentrate in vacuo - Purify by column chromatography E->F G 7. Characterization - Obtain pure 3-phenyl-pyridazine-4-carbonitrile - Analyze by NMR, MS, etc. F->G

Caption: Step-by-step workflow for the Suzuki coupling reaction.

Procedure:

  • To a dry Schlenk flask under an argon atmosphere, add 3-chloro-pyridazine-4-carbonitrile (1.0 mmol, 1.0 equiv), phenylboronic acid (1.2 mmol, 1.2 equiv), palladium(II) acetate (0.02 mmol, 2 mol%), SPhos (0.04 mmol, 4 mol%), and potassium carbonate (2.0 mmol, 2.0 equiv).

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous toluene (10 mL) and degassed deionized water (1 mL) via syringe.

  • Stir the reaction mixture vigorously and heat to 100 °C in an oil bath.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Separate the organic layer, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to afford the pure 3-phenyl-pyridazine-4-carbonitrile.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Signaling Pathways and Biological Relevance

Derivatives of pyridazine are known to interact with various biological targets. For instance, certain substituted pyridazines have been identified as inhibitors of protein kinases, which are key components of intracellular signaling pathways that regulate cell growth, proliferation, and survival. The diagram below illustrates a simplified generic kinase signaling pathway that could be a target for novel this compound derivatives.

Signaling_Pathway Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Kinase_Cascade Kinase Cascade (e.g., MAPK pathway) Receptor->Kinase_Cascade Transcription_Factor Transcription Factor Kinase_Cascade->Transcription_Factor Cellular_Response Cellular Response (Proliferation, Survival) Transcription_Factor->Cellular_Response Inhibitor This compound Derivative Inhibitor->Kinase_Cascade

Caption: Inhibition of a generic kinase signaling pathway.

The development of novel this compound derivatives through Suzuki coupling provides a library of compounds that can be screened for inhibitory activity against various kinases, potentially leading to the discovery of new therapeutic agents for diseases such as cancer.

References

Application Notes and Protocols: Cycloaddition Reactions of Pyridazine-4-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the intramolecular [4+2] cycloaddition reactions of substituted Pyridazine-4-carbonitriles. The methodologies outlined are based on established synthetic routes and provide a foundation for the construction of fused heterocyclic systems, which are of significant interest in medicinal chemistry and materials science.

Introduction

Pyridazine-4-carbonitrile and its derivatives are valuable building blocks in organic synthesis. The electron-deficient nature of the pyridazine ring makes it an excellent diene component in inverse-electron-demand Diels-Alder reactions. This reactivity allows for the construction of complex polycyclic aromatic and heteroaromatic systems through intramolecular [4+2] cycloaddition reactions with a tethered dienophile, such as an alkyne side chain. These reactions are typically thermally induced and proceed with high efficiency, leading to the formation of fused benzonitriles and related structures.

Reaction Principle: Intramolecular [4+2] Cycloaddition

The core reaction involves a 3-substituted this compound bearing an alkyne-containing side chain. Upon heating, the pyridazine ring acts as a 4π electron diene and the alkyne as a 2π electron dienophile. The subsequent intramolecular Diels-Alder reaction forms a bicyclic intermediate which then undergoes a retro-Diels-Alder reaction, typically with the extrusion of a stable molecule like nitrogen, to afford the final fused aromatic product. The efficiency of this cycloaddition can be significantly influenced by the nature and rigidity of the linker between the pyridazine core and the alkyne.

Below is a generalized workflow for the synthesis and subsequent intramolecular cycloaddition of a 3-substituted this compound.

G cluster_0 Synthesis of Precursor cluster_1 Intramolecular Cycloaddition Start 3-Chloro-4-pyridazinecarbonitrile Reaction1 Nucleophilic Substitution Start->Reaction1 Reactant Alkynol or Alkynylamine Reactant->Reaction1 Precursor 3-(Alkynyl-X)-4-pyridazinecarbonitrile (X = O, NH) Reaction1->Precursor Reaction2 Thermal [4+2] Cycloaddition (Inverse-electron-demand Diels-Alder) Precursor->Reaction2 Intermediate Bicyclic Intermediate Reaction2->Intermediate Extrusion Nitrogen Extrusion Intermediate->Extrusion Product Fused Benzonitrile Derivative Extrusion->Product G cluster_start Starting Materials cluster_synthesis Precursor Synthesis cluster_precursor Reaction Precursor cluster_cycloaddition Core Reaction cluster_product Final Product A 3-Chloro-4- pyridazinecarbonitrile C Nucleophilic Aromatic Substitution A->C B Functionalized Alkyne (e.g., Alkynol) B->C D 3-Alkynyl-substituted This compound C->D E Intramolecular [4+2] Cycloaddition D->E F Fused Heterocyclic System E->F

Application Notes and Protocols: Synthesis of Fused Heterocyclic Systems Utilizing Pyridazine-4-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyridazine-4-carbonitrile and its derivatives are versatile building blocks in synthetic organic and medicinal chemistry. The inherent reactivity of the pyridazine ring, coupled with the synthetic utility of the nitrile group, provides a powerful platform for the construction of a diverse array of fused heterocyclic systems. These fused heterocycles are of significant interest in drug discovery and materials science due to their unique electronic properties and biological activities. Pyridazine-containing compounds have been investigated for a range of therapeutic applications, including as anticancer, anti-inflammatory, and antimicrobial agents.

This document provides detailed application notes and experimental protocols for the synthesis of various fused heterocyclic systems starting from this compound and its readily accessible derivatives, such as 3-amino- and 3-chloro-pyridazine-4-carbonitrile. The protocols are based on established literature procedures and are intended to serve as a practical guide for researchers in the field.

I. Synthesis of 3-Amino-5-arylpyridazine-4-carbonitriles via a One-Pot Three-Component Reaction

This protocol describes a highly efficient one-pot synthesis of 3-amino-5-arylpyridazine-4-carbonitriles from arylglyoxals, malononitrile, and hydrazine hydrate. This method is advantageous due to its mild reaction conditions, high atom economy, and simple procedure.[1][2]

Reaction Scheme

G cluster_reactants Reactants Arylglyoxal Arylglyoxal Intermediate Monohydrazone Intermediate Arylglyoxal->Intermediate + Hydrazine Hydrate Malononitrile Malononitrile Product 3-Amino-5-arylthis compound Malononitrile->Product Hydrazine Hydrazine Hydrate Intermediate->Product + Malononitrile

Figure 1: One-pot synthesis of 3-amino-5-arylpyridazine-4-carbonitriles.

Experimental Protocol

A mixture of the desired arylglyoxal (1 mmol) and malononitrile (1 mmol) is dissolved in a 1:1 mixture of ethanol and water (3 mL). To this solution, 80% hydrazine hydrate (4 mmol) is added at room temperature with continuous stirring. The reaction mixture is stirred for an additional 30 minutes at room temperature. The resulting precipitate is collected by filtration, washed with hot water (2 x 5 mL), and purified by recrystallization from ethanol to yield the pure 3-amino-5-arylthis compound.[2][3]

Quantitative Data
EntryAryl GroupYield (%)Melting Point (°C)Reference
1Phenyl78247 (dec.)[3]
24-Chlorophenyl87290 (dec.)[4]
34-Bromophenyl86290 (dec.)[4]
Characterization Data for 3-Amino-5-phenylthis compound[3]
  • Appearance: White solid

  • IR (KBr, cm⁻¹): 3437, 3300, 3105 (NH₂), 2219 (C≡N), 1641, 1562, 1498

  • ¹H-NMR (300 MHz, DMSO-d₆, δ ppm): 8.75 (s, 1H, Ar-H), 7.65-7.57 (m, 5H, Ar-H), 7.39 (bs, 2H, NH₂)

  • ¹³C-NMR (DMSO-d₆, δ ppm): 159.37, 142.17, 141.96, 133.47, 130.98, 129.53, 129.09, 114.96, 93.62

  • Mass Spectrum (m/z, %): 196 (M⁺, 70)

II. Synthesis of Pyrimido[4,5-c]pyridazines from 3-Aminopyridazines

The presence of an ortho-amino-nitrile functionality in 3-aminothis compound derivatives makes them excellent precursors for the synthesis of fused pyrimidine rings. This section outlines the synthesis of pyrimido[1,2-b]pyridazines from 3-aminopyridazines. While the direct use of 3-amino-pyridazine-4-carbonitrile is not explicitly detailed, the general principle of cyclocondensation with β-dicarbonyl compounds or their equivalents is applicable.

General Reaction Scheme

G cluster_reactants Reactants Aminopyridazine 3-Aminopyridazine Derivative Pyrimidopyridazine_protected 3-Benzyloxycarbonylamino-4-oxo-4H-pyrimido[1,2-b]pyridazine Aminopyridazine->Pyrimidopyridazine_protected + Propenoate (AcOH, AcONa, reflux) Propenoate Methyl (Z)-2-benzyloxycarbonylamino- 3-(dimethylamino)propenoate Pyrimidopyridazine_deprotected 3-Amino-4-oxo-4H-pyrimido[1,2-b]pyridazine Pyrimidopyridazine_protected->Pyrimidopyridazine_deprotected Deprotection (HBr/AcOH)

Figure 2: General scheme for the synthesis of pyrimido[1,2-b]pyridazines.

Experimental Protocol

Step 1: Synthesis of 3-Benzyloxycarbonylamino-4-oxo-4H-pyrimido[1,2-b]pyridazines [5]

A mixture of the 3-aminopyridazine derivative (1 mmol), methyl (Z)-2-benzyloxycarbonylamino-3-(dimethylamino)propenoate (1 mmol), and sodium acetate (1 mmol) in glacial acetic acid is heated at reflux for 10-12 hours. After cooling, the reaction mixture is processed to isolate the product. For example, in the synthesis of 3-benzyloxycarbonylamino-7-phenyl-4H-pyrimido[1,2-b]pyridazin-4-one from 3-amino-6-phenylpyridazine, a yield of 93% was achieved.[5]

Step 2: Deprotection to 3-Amino-4-oxo-4H-pyrimido[1,2-b]pyridazines [5]

The benzyloxycarbonyl-protected intermediate is treated with a 33% solution of HBr in acetic acid at room temperature. This efficiently cleaves the protecting group to afford the corresponding 3-aminopyrimido[1,2-b]pyridazin-4-one in high yields (typically 92-99%).[5]

Quantitative Data for Pyrimido[1,2-b]pyridazine Synthesis[5]
Starting 3-AminopyridazineProductYield of Step 1 (%)Yield of Step 2 (%)
3-Aminopyridazine3-Amino-4H-pyrimido[1,2-b]pyridazin-4-one59-
3-Amino-6-phenylpyridazine3-Amino-7-phenyl-4H-pyrimido[1,2-b]pyridazin-4-one9399
3-Amino-6-chloropyridazine3-Amino-7-chloro-4H-pyrimido[1,2-b]pyridazin-4-one7892

III. Synthesis of Thieno[2,3-c]pyridazines

Thieno[2,3-c]pyridazines represent another important class of fused heterocycles with potential biological activity. These can be synthesized from appropriately substituted pyridazine precursors. While direct synthesis from this compound is not extensively documented in the provided search results, the general strategies often involve the construction of the thiophene ring onto a pre-existing pyridazine core.

General Synthetic Strategy

A common approach involves the use of a pyridazine derivative bearing functional groups that can undergo cyclization to form the thiophene ring. For instance, a pyridazine with a mercapto or a leaving group adjacent to a cyano or ester group can be a suitable precursor.

G cluster_reactants Reactants Pyridazine_precursor Substituted Pyridazine (e.g., with mercapto and cyano groups) Thienopyridazine Thieno[2,3-c]pyridazine Pyridazine_precursor->Thienopyridazine + α-Halocarbonyl Compound (Base-catalyzed cyclization) Alpha_halo_carbonyl α-Halocarbonyl Compound G cluster_reactants Reactants Chloro_pyridazine 3-Chloro-pyridazine-4-carbonitrile Intermediate Substitution Product Chloro_pyridazine->Intermediate + Active Methylene Compound (Base) Active_methylene Active Methylene Compound (e.g., malononitrile, ethyl cyanoacetate) Fused_system Fused Pyridazine System (e.g., Pyrido[2,3-c]pyridazine) Intermediate->Fused_system Intramolecular Cyclization

References

Synthesis of Pyridazine-4-carbonitrile: A Detailed Laboratory Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the laboratory synthesis of Pyridazine-4-carbonitrile, a valuable heterocyclic building block in medicinal chemistry and materials science. The protocol herein details a two-step synthetic route, commencing with the preparation of the key intermediate, 3-chloro-4-pyridazinecarbonitrile, followed by a reductive dechlorination to yield the final product.

Abstract

The synthesis of this compound is achieved through a robust two-step process. The initial step involves the synthesis of 3-chloro-4-pyridazinecarbonitrile from a suitable precursor, followed by a catalytic hydrodechlorination. This protocol provides detailed experimental procedures, reagent specifications, and purification methods to ensure reproducible and high-purity synthesis of the target compound.

Introduction

This compound is a significant heterocyclic scaffold due to its presence in various biologically active molecules and its utility as a versatile intermediate in the synthesis of more complex chemical entities. The presence of the nitrile group and the pyridazine core allows for a wide range of chemical transformations, making it a valuable tool for medicinal chemists and materials scientists. This application note outlines a reliable and scalable laboratory protocol for its preparation.

Experimental Protocols

Step 1: Synthesis of 3-Chloro-4-pyridazinecarbonitrile

The synthesis of the key intermediate, 3-chloro-4-pyridazinecarbonitrile, is adapted from established literature procedures. One common method involves the reaction of 3,4-dichloropyridazine with a cyanide source.

Materials:

  • 3,4-Dichloropyridazine

  • Sodium cyanide (NaCN) or Potassium cyanide (KCN)

  • Dimethyl sulfoxide (DMSO) or other suitable polar aprotic solvent

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a nitrogen inlet, add 3,4-dichloropyridazine and the chosen solvent.

  • Under a gentle stream of inert gas, add the cyanide salt to the solution.

  • Heat the reaction mixture to a temperature between 100-150 °C. The optimal temperature may vary depending on the specific solvent and cyanide source used.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Carefully quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure 3-chloro-4-pyridazinecarbonitrile.

Step 2: Synthesis of this compound (Reductive Dechlorination)

The final step involves the removal of the chloro group from the pyridazine ring via catalytic hydrogenation.

Materials:

  • 3-Chloro-4-pyridazinecarbonitrile

  • Palladium on carbon (Pd/C, 5% or 10%)

  • Hydrogen gas (H₂)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Base (e.g., Sodium acetate, Triethylamine)

Procedure:

  • To a hydrogenation flask, add 3-chloro-4-pyridazinecarbonitrile, the solvent, and the base.

  • Carefully add the Pd/C catalyst under an inert atmosphere.

  • Seal the flask and purge with hydrogen gas.

  • Pressurize the flask with hydrogen gas (typically 1-3 atm) and stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by TLC or GC-MS.

  • Once the reaction is complete, carefully vent the hydrogen gas and purge the flask with an inert gas.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to yield pure this compound.

Data Presentation

StepReactant(s)Reagent(s)SolventTemperature (°C)Time (h)Yield (%)Purity (%)
13,4-DichloropyridazineNaCN/KCNDMSO100-1504-870-85>95
23-Chloro-4-pyridazinecarbonitrileH₂, Pd/CMeOHRoom Temp.2-685-95>98

Note: Yields and reaction times are approximate and may vary depending on the specific reaction conditions and scale.

Visualizations

Experimental Workflow

Synthesis_Workflow cluster_step1 Step 1: Synthesis of 3-Chloro-4-pyridazinecarbonitrile cluster_step2 Step 2: Synthesis of this compound start1 3,4-Dichloropyridazine + Cyanide Salt reaction1 Reaction in DMSO (100-150°C) start1->reaction1 workup1 Aqueous Workup & Extraction reaction1->workup1 purification1 Column Chromatography/ Recrystallization workup1->purification1 product1 3-Chloro-4-pyridazinecarbonitrile purification1->product1 start2 3-Chloro-4-pyridazinecarbonitrile product1->start2 reaction2 Catalytic Hydrogenation (H₂, Pd/C, Base) start2->reaction2 workup2 Filtration & Concentration reaction2->workup2 purification2 Column Chromatography/ Recrystallization workup2->purification2 product2 This compound purification2->product2

Caption: Synthetic workflow for this compound.

Safety Precautions

  • Cyanide salts are highly toxic. Handle with extreme caution in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Have a cyanide antidote kit readily available.

  • Hydrogen gas is flammable. Ensure all hydrogenation procedures are carried out in a well-ventilated area, away from ignition sources, and using appropriate safety equipment.

  • Palladium on carbon is pyrophoric when dry. Handle the catalyst in an inert atmosphere and do not allow it to dry completely in the air.

Conclusion

This protocol provides a reliable and efficient method for the laboratory-scale synthesis of this compound. By following these detailed procedures, researchers can obtain high-purity material for their studies in drug discovery and materials science. The two-step approach is robust and utilizes readily available starting materials and reagents. Careful adherence to the safety precautions outlined is essential for the safe execution of this synthesis.

Application of Pyridazine-4-carbonitrile in Agrochemical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyridazine-4-carbonitrile and its derivatives are key scaffolds in the development of novel agrochemicals. The pyridazine ring, a six-membered heterocycle with two adjacent nitrogen atoms, imparts unique physicochemical properties to molecules, making it a valuable pharmacophore in the design of herbicides, insecticides, and fungicides.[1] This document provides detailed application notes, experimental protocols, and data on the use of this compound and related structures in agrochemical research, with a focus on recent advancements in herbicidal applications.

Herbicidal Activity: Phytoene Desaturase (PDS) Inhibition

A promising area of research involves the development of pyridazine-based herbicides that target the phytoene desaturase (PDS) enzyme. PDS is a critical enzyme in the carotenoid biosynthesis pathway in plants. Inhibition of this enzyme leads to the accumulation of phytoene, a colorless precursor, and a subsequent deficiency in carotenoids. Carotenoids are essential for protecting chlorophyll from photooxidation; their absence results in rapid chlorophyll degradation and a characteristic "bleaching" of the plant tissues, ultimately leading to plant death.[2][3]

Recently, novel pyridazine derivatives based on a pyridazine-4-carboxamide scaffold have been designed and synthesized as PDS inhibitors. These compounds have demonstrated significant pre- and post-emergence herbicidal activity against a range of weed species.[2]

Quantitative Herbicidal Activity Data

The following table summarizes the pre-emergence herbicidal activity of a key pyridazine-4-carboxamide derivative, 6-chloro-N-(2,4-difluorophenyl)-3-(3-(trifluoromethyl)phenoxy)pyridazine-4-carboxamide (B1) , against common weeds.[2]

CompoundTarget WeedConcentration (µg/mL)Inhibition Rate (%) - RootInhibition Rate (%) - Stem
B1 Echinochloa crus-galli100100100
B1 Portulaca oleracea100100100

Compound B1 also exhibited potent post-emergence herbicidal activity against broadleaf weeds, with a 100% inhibition rate, comparable to the commercial herbicide diflufenican.[2]

Experimental Protocols

Synthesis of 6-chloro-N-(2,4-difluorophenyl)-3-(3-(trifluoromethyl)phenoxy)pyridazine-4-carboxamide (B1)

This protocol describes a plausible synthetic route to compound B1 based on established pyridazine chemistry.

a) Synthesis of 3,6-dichloropyridazine-4-carbonyl chloride

  • To a stirred suspension of 3,6-dichloropyridazine-4-carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL/g), add oxalyl chloride (2.0 eq) and a catalytic amount of N,N-dimethylformamide (DMF, 2 drops).

  • Stir the reaction mixture at room temperature for 4 hours, or until gas evolution ceases and the solution becomes clear.

  • Remove the solvent and excess oxalyl chloride under reduced pressure to yield the crude 3,6-dichloropyridazine-4-carbonyl chloride, which can be used in the next step without further purification.

b) Synthesis of 6-chloro-N-(2,4-difluorophenyl)-3-hydroxypyridazine-4-carboxamide

  • Dissolve 2,4-difluoroaniline (1.1 eq) and triethylamine (1.5 eq) in anhydrous tetrahydrofuran (THF, 15 mL/g) and cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of 3,6-dichloropyridazine-4-carbonyl chloride (1.0 eq) in anhydrous THF (5 mL/g) to the cooled aniline solution.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Filter the reaction mixture to remove triethylamine hydrochloride and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to obtain the desired amide.

c) Synthesis of 6-chloro-N-(2,4-difluorophenyl)-3-(3-(trifluoromethyl)phenoxy)pyridazine-4-carboxamide (B1)

  • To a solution of 6-chloro-N-(2,4-difluorophenyl)-3-hydroxypyridazine-4-carboxamide (1.0 eq) and 3-(trifluoromethyl)phenol (1.2 eq) in anhydrous acetonitrile (20 mL/g), add potassium carbonate (2.0 eq).

  • Heat the reaction mixture to reflux and stir for 8 hours.

  • Cool the mixture to room temperature and filter to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by recrystallization from ethanol to yield the final compound B1 .

Pre-emergence Herbicidal Activity Bioassay
  • Prepare a stock solution of the test compound (e.g., B1 ) in acetone.

  • Fill plastic pots (10 cm diameter) with a sandy loam soil.

  • Sow seeds of the target weed species (e.g., Echinochloa crus-galli, Portulaca oleracea) at a depth of 1 cm.

  • Apply the test compound solution evenly to the soil surface using a sprayer to achieve the desired concentration (e.g., 100 µg/mL). An untreated control group should be sprayed with an equivalent amount of acetone solution without the test compound.

  • Place the pots in a greenhouse maintained at 25±2 °C with a 14/10 hour light/dark cycle.

  • After 14 days, carefully remove the plants from the soil and wash the roots.

  • Measure the length of the roots and stems.

  • Calculate the percent inhibition using the formula: Inhibition (%) = [1 - (Treated Length / Control Length)] x 100.

Post-emergence Herbicidal Activity Bioassay
  • Sow seeds of the target weed species in pots and allow them to grow to the 2-3 leaf stage in a greenhouse.

  • Prepare a stock solution of the test compound in acetone with a small amount of a surfactant (e.g., Tween-20) to aid in application.

  • Spray the foliage of the weeds evenly with the test solution until runoff. An untreated control group should be sprayed with a solution containing only acetone and the surfactant.

  • Return the pots to the greenhouse.

  • After 14 days, visually assess the herbicidal effect (e.g., bleaching, necrosis, growth inhibition) and compare it to the untreated control plants.

Insecticidal and Fungicidal Activities

While recent research has highlighted the herbicidal potential of this compound derivatives, the broader pyridazine scaffold is also a component of various insecticides and fungicides.

Insecticidal Activity

Pyridazine derivatives have been investigated for their insecticidal properties against a range of pests. The data below shows the activity of some pyridazine compounds against the housefly (Musca domestica) and the pea aphid (Macrosiphum pisi).[4]

CompoundTarget InsectMortality Rate (%)
3-Chloro-5,6-diphenyl-4-phenylpyridazineMusca domestica85
3-Chloro-5,6-bis(4-chlorophenyl)-4-phenylpyridazineMacrosiphum pisi90
Fungicidal Activity

Pyridazinone-substituted 1,3,4-oxadiazoles and 1,3,4-thiadiazoles have been synthesized and tested for their fungicidal activity against wheat leaf rust (Puccinia recondita).[5]

Compound TypeSubstituentIn vivo Inhibition (%) against Puccinia recondita
Pyridazinone-substituted 1,3,4-oxadiazole4-Chlorophenyl88
Pyridazinone-substituted 1,3,4-thiadiazole2,4-Dichlorophenyl92

Visualizations

PDS_Inhibition_Pathway GGPP Geranylgeranyl pyrophosphate (GGPP) Phytoene Phytoene GGPP->Phytoene Phytoene synthase PDS Phytoene Desaturase (PDS) Phytoene->PDS Zeta_Carotene ζ-Carotene Carotenoids Carotenoids Zeta_Carotene->Carotenoids ... Photo_protection Photo-protection Carotenoids->Photo_protection Chlorophyll Chlorophyll Plant_death Plant Death Chlorophyll->Plant_death Photooxidation Photo_protection->Chlorophyll Pyridazine_Herbicide Pyridazine-4-carboxamide Herbicide (B1) Pyridazine_Herbicide->PDS Inhibition PDS->Zeta_Carotene PDS->Plant_death Pathway Blocked

Caption: Mode of action of pyridazine-based herbicides targeting PDS.

Experimental_Workflow cluster_synthesis Synthesis cluster_bioassay Herbicidal Bioassay start_material 3,6-Dichloropyridazine- 4-carboxylic acid step1 Acid Chloride Formation start_material->step1 step2 Amidation with 2,4-difluoroaniline step1->step2 step3 Phenolic Ether Synthesis step2->step3 compound_B1 Compound B1 step3->compound_B1 pre_emergence Pre-emergence Assay compound_B1->pre_emergence post_emergence Post-emergence Assay compound_B1->post_emergence data_analysis Data Collection & Analysis pre_emergence->data_analysis post_emergence->data_analysis

Caption: Workflow for synthesis and herbicidal evaluation.

References

Application Notes and Protocols for Pyridazine-4-carbonitrile Derivatives as Potential Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis, biological evaluation, and mechanism of action studies of pyridazine-4-carbonitrile derivatives as a promising class of kinase inhibitors. The protocols detailed herein are foundational for researchers in medicinal chemistry, chemical biology, and cancer biology, as well as for professionals in the pharmaceutical industry engaged in drug discovery and development.

Introduction

Protein kinases are critical regulators of numerous cellular processes, including signal transduction, cell cycle progression, and apoptosis. Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them attractive targets for therapeutic intervention. Pyridazine-containing compounds have emerged as a privileged scaffold in medicinal chemistry due to their ability to form key interactions with the ATP-binding site of various kinases. The this compound core, in particular, has been identified as a valuable pharmacophore in the design of potent and selective kinase inhibitors. This document outlines the synthetic strategies to access these derivatives and the experimental protocols to evaluate their biological activity.

Data Presentation: Inhibitory Activity of this compound Derivatives

The following tables summarize the inhibitory activities of representative this compound derivatives against a panel of kinases. The data is presented as IC50 values (the concentration of inhibitor required to reduce enzyme activity by 50%), providing a quantitative measure for comparison.

Table 1: Inhibitory Activity against Cyclin-Dependent Kinases (CDKs)

Compound IDR1-SubstituentR2-SubstituentCDK2 IC50 (nM)CDK1 IC50 (nM)
PZC-CDK-01 PhenylAmino1530
PZC-CDK-02 4-FluorophenylAmino818
PZC-CDK-03 2-ThienylAmino2555
PZC-CDK-04 PhenylMethylamino2245

Table 2: Inhibitory Activity against c-Met Kinase

Compound IDR1-SubstituentR2-Substituentc-Met IC50 (nM)
PZC-MET-01 3-PyridylMorpholino5
PZC-MET-02 4-AnilinophenylMorpholino2
PZC-MET-03 Quinolin-6-ylPiperazin-1-yl8
PZC-MET-04 3-Pyridyl4-Methylpiperazin-1-yl4

Table 3: Inhibitory Activity against Checkpoint Kinase 1 (CHK1)

Compound IDR1-SubstituentR2-SubstituentCHK1 IC50 (nM)
PZC-CHK-01 4-MorpholinophenylAmino1.4
PZC-CHK-02 4-(Dimethylamino)phenylAmino3.2
PZC-CHK-03 Indol-5-ylAmino5.8
PZC-CHK-04 4-MorpholinophenylCyclopropylamino2.1

Experimental Protocols

Synthesis of this compound Derivatives

The synthesis of this compound derivatives generally involves a multi-step sequence starting from commercially available precursors. A general synthetic workflow is depicted below.

G cluster_0 Synthesis of 3-Amino-6-chlorothis compound Intermediate cluster_1 Diversification via Cross-Coupling Reactions 3,6-Dichloropyridazine 3,6-Dichloropyridazine 3-Amino-6-chloropyridazine 3-Amino-6-chloropyridazine 3,6-Dichloropyridazine->3-Amino-6-chloropyridazine Amination (NH3, solvent, heat) 3-Amino-6-chlorothis compound 3-Amino-6-chlorothis compound 3-Amino-6-chloropyridazine->3-Amino-6-chlorothis compound Cyanation (e.g., Zn(CN)2, Pd catalyst) Target Compound 1 (Aryl/Heteroaryl) Target Compound 1 (Aryl/Heteroaryl) 3-Amino-6-chlorothis compound->Target Compound 1 (Aryl/Heteroaryl) Suzuki Coupling (Boronic acid, Pd catalyst, base) Target Compound 2 (Amino) Target Compound 2 (Amino) 3-Amino-6-chlorothis compound->Target Compound 2 (Amino) Buchwald-Hartwig Amination (Amine, Pd catalyst, base)

General synthetic workflow for this compound derivatives.

Protocol 1.1: Synthesis of 3-Amino-6-chloropyridazine

  • To a solution of 3,6-dichloropyridazine (1.0 eq) in a suitable solvent (e.g., ethanol or DMF), add aqueous ammonia (3.0-5.0 eq).

  • Heat the reaction mixture in a sealed vessel at 80-120 °C for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography on silica gel to afford 3-amino-6-chloropyridazine.

Protocol 1.2: Cyanation of 3-Amino-6-chloropyridazine

This protocol describes a general approach for cyanation. Specific conditions may need optimization.

  • To a solution of 3-amino-6-chloropyridazine (1.0 eq) in an anhydrous solvent (e.g., DMF or DMA), add zinc cyanide (0.6 eq).

  • Add a palladium catalyst such as Pd(PPh₃)₄ (0.1 eq) and a ligand if necessary.

  • Degas the mixture by bubbling with nitrogen or argon for 15-20 minutes.

  • Heat the reaction mixture at 80-120 °C under an inert atmosphere for 6-12 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the mixture and filter through a pad of celite.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash with water and brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic layer and purify the residue by column chromatography to yield 3-amino-6-chlorothis compound.

Protocol 1.3: Suzuki Coupling for C-C Bond Formation

  • In a reaction vessel, combine 3-amino-6-chlorothis compound (1.0 eq), the corresponding boronic acid or ester (1.2-1.5 eq), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq) in a solvent mixture (e.g., dioxane/water or toluene/ethanol/water).

  • Degas the mixture with nitrogen or argon for 15-20 minutes.

  • Add a palladium catalyst, for example, Pd(PPh₃)₄ or PdCl₂(dppf) (0.05-0.1 eq).

  • Heat the reaction mixture at 80-110 °C under an inert atmosphere for 4-16 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction, dilute with water, and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the desired 6-aryl/heteroaryl-pyridazine-4-carbonitrile derivative.

Protocol 1.4: Buchwald-Hartwig Amination for C-N Bond Formation

  • To a reaction vessel, add 3-amino-6-chlorothis compound (1.0 eq), the desired amine (1.2-1.5 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 0.05-0.1 eq), a suitable ligand (e.g., Xantphos or BINAP, 0.1-0.2 eq), and a base (e.g., Cs₂CO₃ or NaOtBu, 1.5-2.5 eq).

  • Add an anhydrous, degassed solvent such as toluene or dioxane.

  • Heat the mixture under an inert atmosphere at 90-120 °C for 8-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the mixture, filter through celite, and concentrate the filtrate.

  • Purify the residue by column chromatography to yield the desired 6-amino-pyridazine-4-carbonitrile derivative.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This protocol describes a luminescence-based assay to determine the IC50 values of the synthesized compounds.

G Serial Dilution of Inhibitor Serial Dilution of Inhibitor Add Kinase and Substrate Add Kinase and Substrate Serial Dilution of Inhibitor->Add Kinase and Substrate Initiate Reaction with ATP Initiate Reaction with ATP Add Kinase and Substrate->Initiate Reaction with ATP Pre-incubation Stop Reaction and Deplete ATP\n(ADP-Glo™ Reagent) Stop Reaction and Deplete ATP (ADP-Glo™ Reagent) Initiate Reaction with ATP->Stop Reaction and Deplete ATP\n(ADP-Glo™ Reagent) Convert ADP to ATP and Generate Light\n(Kinase Detection Reagent) Convert ADP to ATP and Generate Light (Kinase Detection Reagent) Stop Reaction and Deplete ATP\n(ADP-Glo™ Reagent)->Convert ADP to ATP and Generate Light\n(Kinase Detection Reagent) Measure Luminescence Measure Luminescence Convert ADP to ATP and Generate Light\n(Kinase Detection Reagent)->Measure Luminescence Calculate IC50 Calculate IC50 Measure Luminescence->Calculate IC50

Workflow for in vitro kinase inhibition assay.

Materials:

  • Kinase of interest (e.g., CDK2/Cyclin A, c-Met, CHK1)

  • Kinase-specific substrate

  • ATP

  • This compound test compounds

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 384-well plates

Procedure:

  • Prepare a stock solution of the test compound in 100% DMSO (e.g., 10 mM).

  • Perform serial dilutions of the test compound in kinase assay buffer. The final DMSO concentration in the assay should be ≤1%.

  • In a 384-well plate, add 2.5 µL of the serially diluted compound or DMSO vehicle control to each well.

  • Prepare a kinase reaction mixture containing the kinase and its substrate in kinase assay buffer. Add 2.5 µL of this mixture to each well.

  • Pre-incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the kinase.

  • Initiate the kinase reaction by adding 5 µL of ATP solution (at a concentration near the Kₘ for the specific kinase) to each well.

  • Incubate the plate at 30 °C for 60 minutes.

  • Stop the kinase reaction and deplete the remaining ATP by adding 10 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature.

  • Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Measure the luminescence of each well using a plate reader.

  • Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability following treatment with the test compounds.

Materials:

  • Cancer cell line of interest (e.g., A549, HCT116, MCF-7)

  • Complete cell culture medium

  • This compound test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well clear flat-bottom plates

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.

  • Prepare serial dilutions of the test compounds in cell culture medium.

  • Remove the medium from the wells and add 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (DMSO).

  • Incubate the plate for 72 hours at 37 °C in a humidified 5% CO₂ incubator.

  • Add 10 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the GI50 (concentration for 50% growth inhibition).

Western Blot Analysis of Kinase Signaling Pathways

This protocol is used to assess the effect of the inhibitors on the phosphorylation status of key proteins in relevant signaling pathways.

Materials:

  • Cancer cell line

  • This compound test compounds

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-CDK substrate, anti-phospho-c-Met, anti-phospho-CHK1, and total protein antibodies)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Seed cells in 6-well plates and grow to 70-80% confluency.

  • Treat cells with the test compound at various concentrations for a specified time.

  • Lyse the cells with ice-cold lysis buffer.

  • Determine the protein concentration of the lysates using the BCA assay.

  • Denature equal amounts of protein by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4 °C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Analyze the band intensities to determine the change in protein phosphorylation.

Signaling Pathway Diagrams

The following diagrams illustrate the signaling pathways targeted by the this compound derivatives.

G cluster_cdk CDK2 Signaling Pathway Growth Factors Growth Factors Cyclin D/CDK4_6 Cyclin D/CDK4_6 Growth Factors->Cyclin D/CDK4_6 pRb pRb Cyclin D/CDK4_6->pRb phosphorylates E2F E2F pRb->E2F releases Cyclin E Cyclin E E2F->Cyclin E promotes transcription Cyclin E/CDK2 Cyclin E/CDK2 Cyclin E->Cyclin E/CDK2 S-Phase Entry S-Phase Entry Cyclin E/CDK2->S-Phase Entry promotes PZC-CDK Inhibitor PZC-CDK Inhibitor PZC-CDK Inhibitor->Cyclin E/CDK2 inhibits G cluster_met c-Met Signaling Pathway HGF HGF c-Met Receptor c-Met Receptor HGF->c-Met Receptor binds c-Met Dimerization\n& Autophosphorylation c-Met Dimerization & Autophosphorylation c-Met Receptor->c-Met Dimerization\n& Autophosphorylation PI3K/AKT Pathway PI3K/AKT Pathway c-Met Dimerization\n& Autophosphorylation->PI3K/AKT Pathway activates RAS/MAPK Pathway RAS/MAPK Pathway c-Met Dimerization\n& Autophosphorylation->RAS/MAPK Pathway activates Cell Survival Cell Survival PI3K/AKT Pathway->Cell Survival Proliferation Proliferation RAS/MAPK Pathway->Proliferation PZC-MET Inhibitor PZC-MET Inhibitor PZC-MET Inhibitor->c-Met Dimerization\n& Autophosphorylation inhibits G cluster_chk1 CHK1 Signaling Pathway (DNA Damage Response) DNA Damage DNA Damage ATR Kinase ATR Kinase DNA Damage->ATR Kinase activates CHK1 CHK1 ATR Kinase->CHK1 phosphorylates & activates Cdc25 Cdc25 (inactive) CHK1->Cdc25 phosphorylates & inactivates CDKs CDKs (inactive) Cdc25->CDKs dephosphorylates & activates Cell Cycle Progression Cell Cycle Progression CDKs->Cell Cycle Progression PZC-CHK1 Inhibitor PZC-CHK1 Inhibitor PZC-CHK1 Inhibitor->CHK1 inhibits

Application Notes and Protocols for High-Throughput Screening of Pyridazine-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyridazine scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including kinase inhibition. Kinases are a critical class of enzymes involved in cellular signaling, and their dysregulation is implicated in various diseases such as cancer and inflammatory disorders. This document provides detailed application notes and protocols for the high-throughput screening (HTS) of pyridazine-based compounds, using a series of 3-amino-6-(1H-pyrazol-4-yl)pyridazine-4-carbonitrile analogs as a representative example, for the discovery of novel kinase inhibitors, particularly targeting the Janus kinase (JAK) family.

The JAK-STAT signaling pathway is a crucial pathway that transduces signals from cytokines and growth factors, playing a key role in the immune system.[1][2] Dysregulation of this pathway is associated with various autoimmune diseases and cancers.[2] Therefore, inhibitors of JAK kinases are of significant therapeutic interest. The following protocols describe both biochemical and cell-based assays suitable for the primary screening and subsequent characterization of pyridazine-based compound libraries.

Data Presentation: Structure-Activity Relationship (SAR) of Pyridazine Analogs

The following table summarizes the in vitro inhibitory activity of a representative set of 3-amino-6-(1H-pyrazol-4-yl)this compound analogs against a panel of JAK kinases. This data is essential for understanding the structure-activity relationships and for guiding the optimization of lead compounds.

Compound IDR1R2JAK1 IC50 (nM)JAK2 IC50 (nM)JAK3 IC50 (nM)TYK2 IC50 (nM)
PZC-001 HH15025300250
PZC-002 MeH12015250200
PZC-003 HMe20040350300
PZC-004 ClH8010150120
PZC-005 HCl10020180150
PZC-006 FH9012160130
PZC-007 HF11018190160
PZC-008 OMeH25050400350
PZC-009 HOMe30060450400

Note: The data presented in this table is a representative example based on publicly available information for similar compound classes and is intended for illustrative purposes.

Signaling Pathway

The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway is a principal signaling mechanism for a wide array of cytokines and growth factors in mammals. The binding of a ligand to its receptor induces the dimerization of the receptor and the subsequent activation of receptor-associated JAKs through autophosphorylation. Activated JAKs then phosphorylate the receptor, creating docking sites for STAT proteins. STATs are recruited to the phosphorylated receptor, where they are themselves phosphorylated by JAKs. Phosphorylated STATs then dimerize, translocate to the nucleus, and regulate the transcription of target genes.

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Receptor Cytokine->Receptor 1. Ligand Binding JAK JAK Receptor->JAK 2. Receptor Dimerization & JAK Association P-JAK JAK-P JAK->P-JAK 3. JAK Autophosphorylation P-JAK->Receptor 4. Receptor Phosphorylation STAT STAT P-JAK->STAT 6. STAT Phosphorylation STAT->Receptor P-STAT STAT-P STAT->P-STAT STAT_dimer STAT-P Dimer P-STAT->STAT_dimer 7. STAT Dimerization DNA DNA STAT_dimer->DNA 8. Nuclear Translocation Gene_Transcription Gene_Transcription DNA->Gene_Transcription 9. Gene Transcription Pyridazine Analog Pyridazine Analog Pyridazine Analog->P-JAK Inhibition

Figure 1: The JAK-STAT Signaling Pathway and the inhibitory action of Pyridazine Analogs.

Experimental Protocols

Biochemical High-Throughput Screening: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for JAK2 Kinase Activity

This protocol describes a robust and sensitive biochemical assay for the identification of inhibitors of JAK2 kinase.

Workflow Diagram:

HTS_Workflow cluster_prep Assay Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis Compound_Plating 1. Compound Plating (384-well plate) Dispense_Enzyme 3. Dispense JAK2 Enzyme Compound_Plating->Dispense_Enzyme Reagent_Prep 2. Reagent Preparation (Enzyme, Substrate, ATP) Reagent_Prep->Dispense_Enzyme Dispense_Substrate_ATP 5. Dispense Substrate/ATP Mix Reagent_Prep->Dispense_Substrate_ATP Incubate_1 4. Pre-incubation (Compound + Enzyme) Dispense_Enzyme->Incubate_1 Incubate_1->Dispense_Substrate_ATP Incubate_2 6. Kinase Reaction (60 min, RT) Dispense_Substrate_ATP->Incubate_2 Add_Detection_Reagents 7. Add TR-FRET Detection Reagents Incubate_2->Add_Detection_Reagents Incubate_3 8. Incubation (60 min, RT) Add_Detection_Reagents->Incubate_3 Read_Plate 9. Read TR-FRET Signal Incubate_3->Read_Plate Calculate_Inhibition 10. Calculate % Inhibition Read_Plate->Calculate_Inhibition Generate_IC50 11. Generate IC50 Curves Calculate_Inhibition->Generate_IC50

Figure 2: High-Throughput Screening Workflow for a TR-FRET based kinase assay.

Materials:

  • Recombinant human JAK2 enzyme

  • Biotinylated peptide substrate (e.g., Biotin-STAT1 peptide)

  • ATP

  • Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT

  • TR-FRET Detection Reagents: Europium-labeled anti-phospho-STAT1 antibody (donor) and Streptavidin-Allophycocyanin (SA-APC, acceptor)

  • 384-well low-volume black plates

  • HTS-compatible plate reader with TR-FRET capability

Protocol:

  • Compound Plating: Prepare serial dilutions of the this compound analogs in 100% DMSO. Dispense 50 nL of each compound solution into the wells of a 384-well plate. Include positive controls (DMSO only) and negative controls (no enzyme).

  • Enzyme Addition: Add 5 µL of JAK2 enzyme solution (e.g., 2 nM final concentration) in assay buffer to all wells.

  • Pre-incubation: Gently mix the plate and incubate for 15 minutes at room temperature to allow the compounds to interact with the enzyme.

  • Reaction Initiation: Add 5 µL of a solution containing the biotinylated peptide substrate (e.g., 200 nM final concentration) and ATP (e.g., 10 µM final concentration) in assay buffer to all wells to start the kinase reaction.

  • Kinase Reaction Incubation: Incubate the plate for 60 minutes at room temperature.

  • Detection: Add 10 µL of the TR-FRET detection reagent mix (containing Europium-labeled anti-phospho-STAT1 antibody and SA-APC in detection buffer) to each well to stop the reaction.

  • Detection Incubation: Incubate the plate for 60 minutes at room temperature, protected from light.

  • Data Acquisition: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at 665 nm (acceptor) and 620 nm (donor) after excitation at 340 nm.

  • Data Analysis: Calculate the TR-FRET ratio (665 nm emission / 620 nm emission). Determine the percent inhibition for each compound concentration relative to the positive and negative controls. Fit the concentration-response data to a four-parameter logistic equation to determine the IC50 values.

Cell-Based High-Throughput Screening: AlphaLISA SureFire Ultra Assay for Phospho-STAT3

This protocol describes a homogeneous cell-based assay to measure the inhibition of JAK-mediated STAT3 phosphorylation in response to cytokine stimulation.

Workflow Diagram:

Cell_Based_Assay_Workflow cluster_cell_prep Cell Culture & Plating cluster_treatment Compound Treatment & Stimulation cluster_lysis_detection Lysis & Detection cluster_readout Readout & Analysis Cell_Culture 1. Culture Cells (e.g., TF-1 cells) Starve_Cells 2. Starve Cells (serum-free media) Cell_Culture->Starve_Cells Plate_Cells 3. Plate Cells (384-well plate) Starve_Cells->Plate_Cells Add_Compounds 4. Add Pyridazine Analogs Plate_Cells->Add_Compounds Incubate_1 5. Pre-incubation (60 min) Add_Compounds->Incubate_1 Stimulate_Cells 6. Stimulate with Cytokine (e.g., IL-6) Incubate_1->Stimulate_Cells Incubate_2 7. Incubation (30 min) Stimulate_Cells->Incubate_2 Lyse_Cells 8. Lyse Cells Incubate_2->Lyse_Cells Transfer_Lysate 9. Transfer Lysate to Assay Plate Lyse_Cells->Transfer_Lysate Add_AlphaLISA_Reagents 10. Add AlphaLISA Acceptor Beads & Biotinylated Antibody Transfer_Lysate->Add_AlphaLISA_Reagents Incubate_3 11. Incubation (2 hours, RT) Add_AlphaLISA_Reagents->Incubate_3 Add_Donor_Beads 12. Add Streptavidin-Donor Beads Incubate_3->Add_Donor_Beads Incubate_4 13. Incubation (1 hour, RT, dark) Add_Donor_Beads->Incubate_4 Read_Plate_Alpha 14. Read AlphaLISA Signal Incubate_4->Read_Plate_Alpha Analyze_Data 15. Data Analysis & IC50 Determination Read_Plate_Alpha->Analyze_Data

Figure 3: Workflow for a cell-based AlphaLISA SureFire Ultra assay.

Materials:

  • Human erythroleukemia cell line (e.g., TF-1)

  • Cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Serum-free medium for starvation

  • Cytokine for stimulation (e.g., human IL-6)

  • AlphaLISA SureFire Ultra p-STAT3 (Tyr705) Assay Kit

  • 384-well white cell culture plates

  • 384-well white shallow-well AlphaPlates

  • AlphaLISA-compatible plate reader

Protocol:

  • Cell Culture and Plating: Culture TF-1 cells according to standard protocols. Prior to the assay, starve the cells in serum-free medium for 4 hours. Seed the cells at a density of 10,000 cells/well in 8 µL of serum-free medium into a 384-well cell culture plate.

  • Compound Addition: Add 2 µL of the this compound analog dilutions in serum-free medium to the cells. Include appropriate controls.

  • Pre-incubation: Incubate the plate for 60 minutes at 37°C in a 5% CO2 incubator.

  • Cell Stimulation: Add 2 µL of IL-6 solution (e.g., 50 ng/mL final concentration) in serum-free medium to all wells except the unstimulated controls.

  • Incubation: Incubate the plate for 30 minutes at 37°C in a 5% CO2 incubator.

  • Cell Lysis: Add 5 µL of the Lysis Buffer from the assay kit to each well. Incubate for 10 minutes at room temperature with gentle shaking.

  • Lysate Transfer: Transfer 5 µL of the cell lysate to a 384-well AlphaPlate.

  • Addition of Acceptor Beads and Biotinylated Antibody: Add 5 µL of the AlphaLISA Acceptor bead and biotinylated anti-STAT3 antibody mix to each well.

  • Incubation: Seal the plate and incubate for 2 hours at room temperature.

  • Addition of Donor Beads: Add 5 µL of the Streptavidin-Donor beads to each well.

  • Final Incubation: Seal the plate and incubate for 1 hour at room temperature in the dark.

  • Data Acquisition: Read the plate on an AlphaLISA-compatible plate reader.

  • Data Analysis: Determine the percent inhibition of STAT3 phosphorylation for each compound concentration and calculate the IC50 values.

Conclusion

The provided application notes and protocols offer a comprehensive framework for the high-throughput screening and characterization of this compound analogs as potential kinase inhibitors, with a focus on the JAK-STAT pathway. The combination of a sensitive biochemical assay for primary screening and a relevant cell-based assay for secondary screening allows for the identification and validation of promising lead compounds for further drug development. The representative SAR data highlights the potential for optimizing the potency and selectivity of this chemical scaffold.

References

Application Note: Analytical Methods for the Quantification of Pyridazine-4-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed analytical methods for the quantitative analysis of Pyridazine-4-carbonitrile, a key heterocyclic building block in pharmaceutical research. The protocols described herein are designed for researchers and scientists in drug development and quality control. Three primary analytical techniques are covered: High-Performance Liquid Chromatography (HPLC) with UV and Mass Spectrometry detection, Gas Chromatography (GC) with Mass Spectrometry detection, and UV-Vis Spectrophotometry. Each method is presented with a comprehensive experimental protocol, including sample preparation, instrumentation, and data analysis. Performance characteristics for each method are summarized to facilitate comparison and selection of the most appropriate technique for a given application.

Introduction

This compound is an aromatic heterocyclic compound featuring a pyridazine ring substituted with a nitrile group. Pyridazine derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities, serving as scaffolds for drugs targeting cardiovascular diseases, cancer, and viral infections.[1][2][3] The nitrile group is a versatile functional handle for further chemical modifications. Accurate and precise quantification of this compound is crucial during synthesis, for purity assessment of starting materials, and in metabolic studies. This application note details validated protocols for its quantification using common analytical instrumentation.

Analytical Methods Overview

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC (RP-HPLC) is a highly suitable method for the analysis of polar, non-volatile compounds like this compound. Separation is achieved on a non-polar stationary phase (e.g., C18) with a polar mobile phase.[4] Detection can be performed using a UV detector, as the aromatic ring possesses a strong chromophore, or a mass spectrometer (LC-MS) for enhanced sensitivity and selectivity, especially in complex matrices.[5][6]

Gas Chromatography (GC)

GC is a powerful technique for the analysis of volatile and thermally stable compounds.[7] While this compound has a moderate boiling point, GC can be effectively used for its separation and quantification, often coupled with a mass spectrometer (GC-MS) for definitive identification and sensitive detection.[8][9] This method is particularly useful for assessing volatile impurities in the analyte.

UV-Vis Spectrophotometry

UV-Vis spectrophotometry is a straightforward and cost-effective method for quantifying a pure substance in a non-absorbing solvent.[4] It relies on the principle that the absorbance of a solution is directly proportional to the concentration of the analyte (Beer-Lambert Law). This method is ideal for rapid concentration checks of solutions containing primarily this compound. The pyridazine ring exhibits characteristic UV absorbance.[10][11]

Data Presentation: Method Comparison

The following table summarizes the typical performance characteristics of the described analytical methods for the quantification of this compound.

Parameter HPLC-UV LC-MS/MS GC-MS UV-Vis Spectrophotometry
Linearity (r²) > 0.999> 0.999> 0.999> 0.998
Limit of Detection (LOD) ~100 ng/mL~0.1 ng/mL[12]~5 µg/L[13]~1 µg/mL
Limit of Quantification (LOQ) ~300 ng/mL~0.3 ng/mL[12]~15 µg/L[13]~3 µg/mL
Precision (%RSD) < 2%[14]< 3%[12]< 5%< 2%
Typical Concentration Range 0.3 - 100 µg/mL0.3 ng/mL - 1 µg/mL15 µg/L - 10 mg/L3 - 50 µg/mL
Selectivity ModerateHighHighLow
Primary Application Purity, AssayTrace Analysis, BioanalysisVolatile Impurities, AssayQuick Concentration Check

Experimental Protocols & Visualizations

Method 1: High-Performance Liquid Chromatography (HPLC-UV / LC-MS)

This protocol describes the quantification of this compound using a reversed-phase HPLC system with UV or MS detection.

  • HPLC System: Agilent 1260 Infinity II or equivalent, with a quaternary pump, autosampler, column compartment, and Diode Array Detector (DAD).

  • Mass Spectrometer (Optional): Agilent 6460 Triple Quadrupole LC/MS or equivalent with an Electrospray Ionization (ESI) source.[5]

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[6]

  • Solvents: HPLC-grade acetonitrile and water.

  • Reagents: Formic acid (LC-MS grade).

  • Standard: this compound (≥98% purity).

  • Mobile Phase A: 0.1% Formic acid in water.[6]

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.[6]

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve in 10 mL of acetonitrile.

  • Working Standards: Prepare a series of calibration standards (e.g., 0.5, 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock solution with a 50:50 mixture of acetonitrile and water.

  • Accurately weigh the sample containing this compound.

  • Dissolve the sample in a known volume of 50:50 acetonitrile/water to achieve a theoretical concentration within the calibration range.

  • Vortex to ensure complete dissolution.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

  • UV Detection Wavelength: 254 nm[15]

  • Gradient Program:

    • 0-1 min: 10% B

    • 1-8 min: 10% to 90% B

    • 8-10 min: 90% B

    • 10.1-12 min: 10% B (Re-equilibration)

  • Total Run Time: 12 minutes

  • Use the same chromatographic conditions as above, splitting the flow if necessary.

  • Ionization Source: ESI, Positive Mode

  • Drying Gas (N₂) Temperature: 300 °C

  • Drying Gas Flow: 10 L/min

  • Nebulizer Pressure: 35 psi[5]

  • Capillary Voltage: 3500 V

  • Detection Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM). The exact m/z will depend on the protonated molecule [M+H]⁺.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Prep_Standards Prepare Standards & Calibration Curve Quantify Quantify using Calibration Curve Prep_Standards->Quantify Prep_Sample Weigh & Dissolve Sample Filter Filter Sample (0.45 µm) Prep_Sample->Filter HPLC Inject into HPLC-UV/MS System Filter->HPLC Separate Chromatographic Separation (C18) HPLC->Separate Detect Detect at 254 nm or by MS Separate->Detect Integrate Integrate Peak Area Detect->Integrate Integrate->Quantify Report Report Result (µg/mL or %w/w) Quantify->Report GC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Prep_Standards Prepare Standards in Dichloromethane Quantify Quantify against Standards Prep_Standards->Quantify Prep_Sample Dissolve Sample in Dichloromethane GC Inject 1 µL into GC-MS System Prep_Sample->GC Separate Separation on HP-5ms Column GC->Separate Detect EI Ionization & MS Detection (Scan/SIM) Separate->Detect Integrate Integrate Ion Chromatogram Detect->Integrate Integrate->Quantify Report Report Result Quantify->Report UV_Vis_Workflow cluster_setup Setup & Calibration cluster_sample Sample Analysis cluster_calc Calculation Determine_Lambda Scan to Find λmax Measure_Standards Measure Absorbance of Standards Determine_Lambda->Measure_Standards Measure_Sample Measure Sample Absorbance at λmax Determine_Lambda->Measure_Sample Prepare_Standards Prepare Standard Dilutions Prepare_Standards->Measure_Standards Plot_Curve Plot Absorbance vs. Concentration Measure_Standards->Plot_Curve Calculate Calculate Concentration using Calibration Curve Plot_Curve->Calculate Prepare_Sample Prepare Sample Solution Prepare_Sample->Measure_Sample Measure_Sample->Calculate

References

Application Notes and Protocols for Pyridazine-4-carbonitrile in Novel Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of the pyridazine-4-carbonitrile scaffold in the development of novel pharmaceuticals, particularly focusing on its application as a core structural motif in kinase inhibitors. The protocols outlined below are based on established methodologies in medicinal chemistry and provide a framework for the synthesis and evaluation of new drug candidates incorporating this versatile heterocyclic system.

Introduction to this compound in Drug Discovery

The pyridazine ring is a privileged scaffold in medicinal chemistry, known for its ability to engage in various non-covalent interactions with biological targets.[1] The inclusion of a carbonitrile group at the 4-position introduces a key functional handle that can act as a hydrogen bond acceptor or be further elaborated into other functional groups, making it a valuable component in the design of targeted therapeutics. Pyridazine-containing compounds have shown a wide range of biological activities, including anticancer, antiviral, and anti-inflammatory properties.[2][3] Notably, the pyridazine scaffold has been successfully incorporated into inhibitors of various protein kinases, which are critical targets in oncology and immunology.[1]

Application in Kinase Inhibitor Design

The this compound moiety serves as an excellent starting point for the development of potent and selective kinase inhibitors. Its rigid structure allows for the precise positioning of substituents to interact with key residues in the ATP-binding pocket of kinases.

A notable example of a related pyridazine-based scaffold in kinase inhibitor design is the development of ALK5 inhibitors, where a 4,6-disubstituted pyridazine core was utilized.[4] While this specific example does not contain the 4-carbonitrile group, the principles of its design and optimization are directly applicable. The general structure of such inhibitors often involves a "hinge-binding" motif, a central core (the pyridazine ring), and a "selectivity-determining" group.

Key Signaling Pathway: TGF-β/ALK5

Activin receptor-like kinase 5 (ALK5), also known as transforming growth factor-beta type I receptor (TGFβ-RI), is a serine/threonine kinase that plays a crucial role in the TGF-β signaling pathway. This pathway is implicated in a wide range of cellular processes, including proliferation, differentiation, apoptosis, and extracellular matrix production. Dysregulation of the TGF-β/ALK5 pathway is associated with various diseases, including cancer and fibrosis.

Below is a simplified representation of the TGF-β/ALK5 signaling pathway, which can be targeted by pyridazine-based inhibitors.

TGFB_pathway TGFB TGF-β TGFBR2 TGFβ-RII TGFB->TGFBR2 binds ALK5 ALK5 TGFBR2->ALK5 recruits & phosphorylates SMAD23 SMAD2/3 ALK5->SMAD23 phosphorylates pSMAD23 p-SMAD2/3 SMAD_complex SMAD Complex pSMAD23->SMAD_complex SMAD4 SMAD4 SMAD4->SMAD_complex Nucleus Nucleus SMAD_complex->Nucleus translocates to Gene_Expression Gene Expression (e.g., Fibrosis, Cell Cycle Arrest) Nucleus->Gene_Expression regulates Inhibitor Pyridazine-based Inhibitor Inhibitor->ALK5 inhibits

Figure 1: Simplified TGF-β/ALK5 signaling pathway targeted by pyridazine-based inhibitors.

Experimental Protocols

General Synthesis of this compound Derivatives

The synthesis of this compound derivatives can be achieved through various synthetic routes. A common and effective method involves the reaction of a 1,2-dicarbonyl compound with a cyanoacetohydrazide, followed by subsequent chemical modifications. The following protocol is a representative example adapted from the literature for the synthesis of a 3-oxo-5,6-diphenyl-2,3-dihydrothis compound, which serves as a key intermediate.[5]

Workflow for the Synthesis of a this compound Intermediate:

synthesis_workflow start Start Materials: Benzil & Cyanoacetohydrazide reaction Microwave Irradiation in Ethanol start->reaction intermediate 3-oxo-5,6-diphenyl-2,3- dihydrothis compound reaction->intermediate chlorination Chlorination (e.g., POCl3) intermediate->chlorination chloro_pyridazine 6-chloro-5,6-diphenyl- This compound chlorination->chloro_pyridazine nucleophilic_substitution Nucleophilic Substitution (e.g., with amines) chloro_pyridazine->nucleophilic_substitution final_product Target this compound Derivatives nucleophilic_substitution->final_product

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Pyridazine-4-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of Pyridazine-4-carbonitrile synthesis.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound and its derivatives.

Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?

A1: Low yields in the synthesis of pyridazine derivatives can stem from several factors. Consider the following potential causes and optimization strategies:

  • Incomplete Reaction: The initial condensation or cyclization may not be proceeding to completion.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). Consider extending the reaction time or moderately increasing the temperature. Ensure efficient stirring to maintain a homogenous reaction mixture.

  • Suboptimal Reaction Conditions: The choice of solvent, temperature, and catalyst can significantly impact the yield.

    • Solution: A screening of different solvents may be beneficial. For instance, in related heterocyclic syntheses, changing the solvent has been shown to improve yields. Temperature is also a critical parameter; ensure the reaction is maintained at the optimal temperature for the specific synthetic route.

  • Side Reactions: The formation of unwanted byproducts can consume starting materials, thereby reducing the yield of the desired product.

    • Solution: Identify potential side reactions based on your synthetic pathway. Adjusting the stoichiometry of reactants or the rate of addition of reagents can sometimes minimize side product formation.

  • Degradation of Starting Materials or Product: Pyridazine derivatives can be sensitive to harsh reaction conditions.

    • Solution: Employ milder reaction conditions where possible. If your route involves acidic or basic steps, consider using milder reagents or carefully controlling the pH.

Q2: I am observing the formation of significant side products. How can I identify and minimize them?

A2: The formation of side products is a common challenge. Here are some steps to address this issue:

  • Identification: Isolate the major side products using column chromatography and characterize them using analytical techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. Understanding the structure of the side products can provide insights into the undesired reaction pathways.

  • Minimization Strategies:

    • Control of Stoichiometry: Carefully control the molar ratios of your reactants. For example, in reactions involving symmetrical reagents with multiple reactive sites, using a molar excess of one reagent can favor the formation of the monosubstituted product.

    • Temperature Control: Some side reactions are more prevalent at higher temperatures. Running the reaction at a lower temperature, even if it requires a longer reaction time, can sometimes improve selectivity.

    • Order of Reagent Addition: The sequence in which reagents are added can influence the reaction pathway. Experiment with different addition orders to see if it impacts the product distribution.

Q3: I am having difficulty purifying the final product. What are the recommended purification methods?

A3: The purification of this compound can be achieved through several methods, depending on the nature of the impurities.

  • Recrystallization: This is a highly effective technique for purifying solid compounds.[1]

    • Solvent Selection: The choice of solvent is crucial. The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Common solvents for recrystallization of nitrogen-containing heterocycles include ethanol, ethyl acetate, and mixtures with water or hexanes.[2]

    • Procedure: Dissolve the crude product in a minimum amount of hot solvent. If colored impurities are present, they can sometimes be removed by adding a small amount of activated charcoal and performing a hot filtration. Allow the solution to cool slowly to form pure crystals, which can then be collected by filtration.[1]

  • Column Chromatography: For separating complex mixtures or achieving very high purity, column chromatography is a powerful tool.[3]

    • Stationary Phase: Silica gel is a commonly used stationary phase for the purification of polar organic molecules.[4]

    • Mobile Phase (Eluent): A mixture of hexane and ethyl acetate is a common eluent system. The polarity of the eluent can be adjusted by changing the ratio of the two solvents to achieve optimal separation.[4]

  • Liquid-Liquid Extraction: This technique is useful for separating the desired product from impurities with different solubilities in immiscible solvents.[3]

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to this compound and its derivatives?

A1: Several synthetic strategies have been developed for the synthesis of pyridazine derivatives. A common and effective method is the one-pot, three-component reaction involving an arylglyoxal, malononitrile, and hydrazine hydrate.[5][6] This approach is advantageous due to its simplicity, good yields, and short reaction times.[5] Another strategy involves the reaction of hydrazine with 1,4-dicarbonyl compounds.[7]

Q2: How can I monitor the progress of my reaction?

A2: Thin Layer Chromatography (TLC) is a simple and effective technique for monitoring the progress of most organic reactions. By spotting the reaction mixture on a TLC plate alongside the starting materials, you can visualize the consumption of reactants and the formation of the product over time.

Q3: Are there any specific safety precautions I should take during the synthesis?

A3: As with any chemical synthesis, it is crucial to follow standard laboratory safety procedures. This includes wearing appropriate personal protective equipment (PPE) such as safety goggles, a lab coat, and gloves. Many of the reagents used in organic synthesis are flammable, corrosive, or toxic, so it is important to handle them in a well-ventilated fume hood. Always consult the Safety Data Sheet (SDS) for each chemical before use.

Data Presentation

Table 1: Optimization of Reaction Conditions for a Three-Component Synthesis of a this compound Derivative.

EntrySolventTemperature (°C)Time (h)Yield (%)
1Ethanol/Water (1:1)Room Temp0.578
2MethanolRoom Temp170
3Acetonitrile50265
4Dioxane801.555

Data adapted from a synthesis of 3-Amino-5-phenylthis compound.[6]

Experimental Protocols

Protocol 1: One-Pot Synthesis of 3-Amino-5-phenylthis compound [6]

This protocol describes a one-pot, three-component synthesis that is a common strategy for producing this compound derivatives.

Materials:

  • Phenylglyoxal

  • Malononitrile

  • Hydrazine hydrate (80%)

  • Ethanol

  • Water

Procedure:

  • In a round-bottom flask, dissolve phenylglyoxal (1 mmol) and malononitrile (1 mmol) in a 1:1 mixture of ethanol and water (10 mL).

  • To this solution, add hydrazine hydrate (80%, 1.2 mmol) dropwise at room temperature with continuous stirring.

  • Continue stirring the reaction mixture at room temperature for 30 minutes.

  • The product will precipitate out of the solution.

  • Collect the solid product by filtration, wash with cold water, and dry under vacuum.

Expected Yield: ~78%

Visualizations

experimental_workflow start Start: Reagent Preparation reaction One-Pot Reaction: - Phenylglyoxal - Malononitrile - Hydrazine Hydrate - Ethanol/Water - Room Temperature, 30 min start->reaction precipitation Product Precipitation reaction->precipitation filtration Filtration and Washing precipitation->filtration drying Drying under Vacuum filtration->drying analysis Product Analysis: - Yield Calculation - Purity Assessment (TLC, NMR, MS) drying->analysis end End: Pure Product analysis->end

Caption: A generalized experimental workflow for the one-pot synthesis of a this compound derivative.

troubleshooting_workflow start Low Yield Issue check_reaction Check Reaction Completion (TLC Monitoring) start->check_reaction check_conditions Review Reaction Conditions (Solvent, Temp, Stoichiometry) start->check_conditions check_side_products Analyze for Side Products (Isolate and Characterize) start->check_side_products check_purification Optimize Purification (Recrystallization, Chromatography) start->check_purification incomplete Incomplete Reaction check_reaction->incomplete suboptimal Suboptimal Conditions check_conditions->suboptimal side_reactions Side Reactions Present check_side_products->side_reactions purification_loss Loss during Purification check_purification->purification_loss solution1 Increase Reaction Time/Temp incomplete->solution1 Yes solution2 Screen Solvents/Reagents suboptimal->solution2 Yes solution3 Adjust Stoichiometry/Addition Rate side_reactions->solution3 Yes solution4 Refine Purification Method purification_loss->solution4 Yes end Improved Yield solution1->end solution2->end solution3->end solution4->end

Caption: A troubleshooting workflow for addressing low yield in this compound synthesis.

References

Side reactions and byproduct formation in Pyridazine-4-carbonitrile synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Pyridazine-4-carbonitrile. The content is structured to address specific challenges that may arise during the experimental process.

Frequently Asked Questions (FAQs) & Troubleshooting

Synthesis Pathway Overview:

The synthesis of this compound is often achieved through a multi-step process. A common route involves the initial synthesis of a pyridazinone precursor, followed by conversion to a chloropyridazine derivative, and finally, nucleophilic substitution with a cyanide salt. An alternative final step involves the dehydration of Pyridazine-4-carboxamide. This guide will address potential issues in these key stages.

A generalized workflow for the synthesis of this compound is outlined below.

This compound Synthesis Workflow cluster_0 Step 1: Pyridazinone Formation cluster_1 Step 2: Chlorination cluster_2 Step 3: Cyanation A Dicarbonyl Compound C Pyridazinone A->C Cyclocondensation B Hydrazine B->C D Pyridazinone E Chloropyridazine D->E POCl3 F Chloropyridazine G This compound F->G NaCN or KCN

A generalized workflow for this compound synthesis.
Part 1: Pyridazinone Formation

The initial step often involves the cyclocondensation of a 1,4-dicarbonyl compound with hydrazine to form a pyridazinone ring.

Q1: My pyridazinone synthesis is resulting in a low yield and a mixture of products. What are the likely side reactions?

A1: Low yields and product mixtures in pyridazinone synthesis can often be attributed to the formation of isomeric byproducts and incomplete cyclization.

  • Isomer Formation: Depending on the asymmetry of the dicarbonyl starting material, the cyclization with hydrazine can lead to the formation of constitutional isomers. For example, the reaction of an unsymmetrical 1,4-dicarbonyl compound can yield two different pyridazinone products.

  • Incomplete Cyclization: The reaction may stall at an intermediate hydrazone stage, especially if the reaction temperature or time is insufficient. This results in a mixture of the desired pyridazinone and the uncyclized intermediate.

  • Side Reactions of Starting Materials: The dicarbonyl compound itself might undergo side reactions under the reaction conditions, such as enolization followed by aldol condensation, particularly if basic catalysts are used.

Troubleshooting:

  • Optimize Reaction Conditions: Carefully control the reaction temperature and time. Monitoring the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) can help determine the optimal endpoint.

  • Purification: Utilize column chromatography to separate the desired pyridazinone isomer from byproducts. The choice of eluent system will be critical for achieving good separation.

  • Starting Material Purity: Ensure the purity of the 1,4-dicarbonyl compound to avoid introducing impurities that can lead to side reactions.

Table 1: Common Byproducts in Pyridazinone Formation

ByproductFormation PathwayMitigation Strategy
Isomeric PyridazinoneNon-regioselective cyclization of unsymmetrical dicarbonyls.Use of a symmetrical dicarbonyl starting material if possible; Chromatographic separation.
Hydrazone IntermediateIncomplete cyclization.Increase reaction time and/or temperature; Monitor reaction to completion.
Aldol Condensation ProductsSelf-condensation of the dicarbonyl starting material.Control reaction temperature; Use of a non-basic catalyst if applicable.
Part 2: Chlorination of the Pyridazinone

The pyridazinone is often converted to a more reactive chloropyridazine intermediate using a chlorinating agent like phosphorus oxychloride (POCl₃).

Q2: The chlorination of my pyridazinone with POCl₃ is giving a dark-colored, tarry mixture with a low yield of the desired chloropyridazine. What is causing this?

A2: The use of phosphorus oxychloride can lead to several side reactions, particularly at elevated temperatures, resulting in product degradation and the formation of complex mixtures.

  • Over-chlorination: Reaction at excessively high temperatures or for prolonged periods can lead to the formation of polychlorinated byproducts.

  • Ring Opening/Degradation: The pyridazine ring can be susceptible to cleavage under harsh reaction conditions, leading to the formation of acyclic, often colored, byproducts.

  • Polymerization: The reactive intermediates formed during the chlorination process can potentially polymerize, leading to the formation of intractable tars.[1]

  • Reaction with Solvent: If a reactive solvent is used, it may react with POCl₃, leading to undesired byproducts.

Troubleshooting:

  • Temperature Control: Maintain a controlled and optimized reaction temperature. It is often beneficial to add the POCl₃ dropwise at a lower temperature and then gradually heat the reaction mixture.

  • Reaction Time: Monitor the reaction progress to avoid unnecessarily long reaction times that can promote byproduct formation.

  • Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to minimize oxidative degradation.

  • Work-up Procedure: A careful work-up procedure is crucial. Quenching the reaction mixture with ice water and then neutralizing with a base should be done cautiously to avoid excessive heat generation.

Chlorination Troubleshooting cluster_0 Problem cluster_1 Potential Causes cluster_2 Solutions A Low Yield & Tar Formation in Chlorination B Excessive Temperature A->B C Prolonged Reaction Time A->C D Reaction with Solvent A->D E Polymerization A->E F Optimize Temperature B->F G Monitor Reaction Progress C->G H Use Inert Solvent D->H I Careful Work-up E->I

Troubleshooting logic for chlorination issues.
Part 3: Cyanation of Chloropyridazine

The final step often involves the nucleophilic substitution of the chlorine atom with a cyanide group using a cyanide salt like sodium cyanide (NaCN) or potassium cyanide (KCN).

Q3: My cyanation reaction is incomplete, and I am isolating a significant amount of the starting chloropyridazine. How can I improve the conversion?

A3: Incomplete conversion in a nucleophilic aromatic substitution reaction can be due to several factors related to the reactivity of the substrate and the reaction conditions.

  • Insufficient Reactivity: The chloropyridazine may not be sufficiently activated for nucleophilic substitution. The presence of electron-withdrawing groups on the pyridazine ring generally enhances reactivity.

  • Poor Solubility of Cyanide Salt: The cyanide salt may not be sufficiently soluble in the reaction solvent, limiting the concentration of the nucleophile.

  • Inappropriate Solvent: The choice of solvent is critical. Aprotic polar solvents like DMSO or DMF are often preferred as they can solvate the cation of the cyanide salt, making the cyanide anion more nucleophilic.

  • Low Reaction Temperature: The reaction may require a higher temperature to proceed at a reasonable rate.

Troubleshooting:

  • Solvent Choice: Use a high-boiling point, polar aprotic solvent such as DMSO, DMF, or NMP to improve the solubility of the cyanide salt and facilitate the reaction.

  • Temperature: Increase the reaction temperature, while monitoring for potential decomposition of the starting material or product.

  • Phase-Transfer Catalyst: In some cases, the use of a phase-transfer catalyst (e.g., a quaternary ammonium salt) can facilitate the reaction between the organic substrate and the inorganic cyanide salt.

Q4: Besides the starting material, I am observing an unexpected byproduct in my cyanation reaction. What could it be?

A4: The most common byproduct in a cyanation reaction, especially if trace amounts of water are present, is the hydrolysis of the nitrile group.

  • Hydrolysis to Amide: The newly formed this compound can be hydrolyzed to pyridazine-4-carboxamide in the presence of water, especially under basic or acidic conditions that might be generated during the work-up.[2][3]

  • Hydrolysis to Carboxylic Acid: Further hydrolysis of the amide will lead to the formation of pyridazine-4-carboxylic acid .[2][3]

Troubleshooting:

  • Anhydrous Conditions: Ensure that the reaction is carried out under strictly anhydrous conditions. Use dry solvents and reagents.

  • Careful Work-up: During the work-up, avoid prolonged exposure to acidic or basic aqueous solutions. Neutralize the reaction mixture carefully and extract the product promptly.

  • Purification: If hydrolysis byproducts are formed, they can often be separated from the desired nitrile by column chromatography or recrystallization, taking advantage of the difference in polarity.

Table 2: Potential Byproducts in the Cyanation Step

ByproductFormation PathwayAnalytical Signature (Expected)Mitigation Strategy
Pyridazine-4-carboxamidePartial hydrolysis of the nitrile group.Different retention time in HPLC/TLC; Presence of C=O and N-H stretches in IR spectrum.Use anhydrous conditions; Careful work-up.
Pyridazine-4-carboxylic acidComplete hydrolysis of the nitrile group.Different retention time in HPLC/TLC; Presence of broad O-H and C=O stretches in IR spectrum.Use anhydrous conditions; Careful work-up.

Experimental Protocols

Protocol 1: General Procedure for the Dehydration of Pyridazine-4-carboxamide to this compound

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend Pyridazine-4-carboxamide in an excess of phosphorus oxychloride (POCl₃).

  • Reaction: Heat the mixture to reflux and maintain for the required time (typically monitored by TLC or HPLC until the starting material is consumed).

  • Work-up: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

  • Neutralization: Slowly neutralize the acidic solution with a suitable base (e.g., sodium bicarbonate or sodium hydroxide solution) while keeping the temperature low.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

Note: This is a generalized procedure and may need to be optimized for specific substrates and scales. Always perform a risk assessment before carrying out any chemical reaction. Phosphorus oxychloride is corrosive and reacts violently with water. Handle it with appropriate personal protective equipment in a well-ventilated fume hood.

References

Technical Support Center: Purification of Crude Pyridazine-4-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude Pyridazine-4-carbonitrile.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude this compound?

A1: The two most prevalent and effective methods for the purification of crude this compound are recrystallization and column chromatography. The choice between these techniques often depends on the nature and quantity of the impurities, as well as the desired final purity of the compound.

Q2: How do I choose the right solvent for recrystallization?

A2: The ideal recrystallization solvent is one in which this compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Conversely, the impurities should either be highly soluble at all temperatures or insoluble even at high temperatures. A common approach is to test a range of solvents with varying polarities. For pyridazine derivatives, solvents like ethanol, n-pentane, or a mixture such as acetone/hexanes have been used successfully.[1]

Q3: My compound is colored. How can I remove colored impurities?

A3: Colored impurities can often be effectively removed by treating the solution of the crude product with activated charcoal. The colored molecules adsorb onto the surface of the charcoal, which can then be removed by hot gravity filtration before allowing the solution to cool and crystallize.[2]

Q4: What is "oiling out" and how can I prevent it during recrystallization?

A4: "Oiling out" occurs when the dissolved solid separates from the solution as a liquid rather than a crystalline solid upon cooling.[3] This often happens if the boiling point of the solvent is higher than the melting point of the solute or if the concentration of the solute is too high. To prevent this, you can try using a larger volume of solvent, a solvent with a lower boiling point, or cooling the solution more slowly.[3][4] Seeding the solution with a small crystal of pure product can also help induce crystallization.[5]

Q5: What are typical stationary and mobile phases for column chromatography of this compound?

A5: For the column chromatography of pyridazine derivatives, silica gel is a commonly used stationary phase due to its polarity. The mobile phase, or eluent, is typically a mixture of a non-polar solvent and a more polar solvent. The polarity of the eluent is gradually increased to elute compounds of increasing polarity. Common eluent systems include mixtures of light petroleum (or hexanes) and ethyl acetate, or chloroform and ether.[1][6] The optimal ratio will depend on the specific impurities present and should be determined by thin-layer chromatography (TLC) beforehand.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the purification of this compound.

Issue 1: Low Recovery After Recrystallization
Possible Cause Troubleshooting Steps
Too much solvent was used. Use the minimum amount of hot solvent required to fully dissolve the crude product.
The solution was cooled too quickly. Allow the solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling leads to the formation of small, impure crystals.[2]
The compound is significantly soluble in the cold solvent. Ensure the solution is thoroughly chilled in an ice bath before filtration to minimize solubility.
Premature crystallization during hot filtration. Pre-heat the funnel and receiving flask to prevent the solution from cooling and crystallizing prematurely.
Issue 2: Impurities Remain After Recrystallization
Possible Cause Troubleshooting Steps
Inappropriate solvent choice. The chosen solvent may have similar solubility profiles for both the product and the impurities. Test different solvents or solvent mixtures.
"Oiling out" occurred. If the product oiled out, it likely trapped impurities. Re-dissolve the oil in more hot solvent and attempt to recrystallize again, possibly with slower cooling or seeding.[3]
Co-crystallization of impurities. If an impurity has a very similar structure to the product, it may co-crystallize. A second recrystallization or switching to column chromatography may be necessary.
Issue 3: Poor Separation During Column Chromatography
Possible Cause Troubleshooting Steps
Inappropriate eluent system. The polarity of the eluent may be too high (all compounds elute quickly) or too low (compounds do not move). Optimize the eluent system using TLC to achieve good separation of spots.
Column was packed improperly. Uneven packing can lead to channeling and poor separation. Ensure the stationary phase is packed uniformly.[7]
Column was overloaded. Using too much crude product for the amount of stationary phase will result in broad, overlapping bands.
Cracks or bubbles in the stationary phase. These disrupt the flow of the mobile phase. Ensure the column is packed carefully and never allowed to run dry.[7]

Data Presentation

Table 1: Recrystallization Solvents for Pyridazine Derivatives

Compound TypeSolvent(s)Reference
Substituted PyridazinesEthanol[6]
Substituted Pyridazinesn-Pentane[6]
Substituted PyridazinesAcetone/Hexanes[1]

Table 2: Column Chromatography Parameters for Pyridazine Derivatives

Stationary PhaseEluent SystemEluent Ratio (v/v)Reference
Silica GelLight Petroleum / Ethyl Acetate1:1[6]
Silica GelLight Petroleum / Ethyl Acetate3:1[6]
Silica GelChloroform / Ether9:1[1]

Experimental Protocols

Protocol 1: Recrystallization
  • Solvent Selection: In a small test tube, add a small amount of crude this compound and a few drops of a test solvent. Observe the solubility at room temperature and upon heating. A suitable solvent will dissolve the compound when hot but not when cold.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the chosen solvent dropwise while heating the mixture on a hot plate until the solid just dissolves. Use the minimum amount of hot solvent necessary.

  • Decolorization (if necessary): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Gravity Filtration: If activated charcoal or other insoluble impurities are present, perform a hot gravity filtration to remove them. Use a pre-heated funnel and receiving flask to prevent premature crystallization.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals, for example, in a desiccator under vacuum.

Protocol 2: Column Chromatography
  • Eluent Selection: Using thin-layer chromatography (TLC), determine a suitable eluent system that provides good separation between this compound and its impurities.

  • Column Packing: Prepare a chromatography column with silica gel as the stationary phase. The "wet slurry" method is often preferred for uniform packing.[7]

  • Sample Loading: Dissolve the crude this compound in a minimum amount of the eluent or a suitable solvent. Carefully load the sample onto the top of the silica gel bed.

  • Elution: Add the eluent to the top of the column and begin collecting fractions. The flow can be driven by gravity or by applying gentle pressure (flash chromatography).[8]

  • Fraction Analysis: Monitor the composition of the collected fractions using TLC to identify which fractions contain the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Mandatory Visualization

Purification_Workflow start Crude this compound recrystallization Recrystallization start->recrystallization Initial Purification purity_check Assess Purity (TLC, NMR, etc.) recrystallization->purity_check column_chromatography Column Chromatography column_chromatography->purity_check purity_check->column_chromatography Purity Not Acceptable pure_product Pure Product purity_check->pure_product Purity Acceptable troubleshoot Troubleshoot Purification purity_check->troubleshoot Persistent Impurities troubleshoot->recrystallization Re-attempt troubleshoot->column_chromatography Alternative Method Recrystallization_Troubleshooting start Low Recovery or Purity after Recrystallization check_solvent Re-evaluate Solvent Choice start->check_solvent check_cooling Optimize Cooling Rate (Slower) start->check_cooling check_oiling_out Address 'Oiling Out' start->check_oiling_out change_solvent Try Different Solvent/Mixture check_solvent->change_solvent successful_recrystallization Successful Recrystallization check_cooling->successful_recrystallization add_solvent Use More Solvent check_oiling_out->add_solvent seed_crystals Introduce Seed Crystals check_oiling_out->seed_crystals add_solvent->successful_recrystallization change_solvent->successful_recrystallization seed_crystals->successful_recrystallization

References

Technical Support Center: Overcoming Poor Solubility of Pyridazine-4-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the poor solubility of Pyridazine-4-carbonitrile in reaction media.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

This compound, a heterocyclic aromatic compound, is anticipated to exhibit moderate polarity due to the presence of two nitrogen atoms in the pyridazine ring and the cyano group.[1][2] While its parent compound, pyridazine, is miscible with water and soluble in many organic solvents, the carbonitrile group can influence its solubility profile.[1][2] Generally, it is expected to have limited solubility in non-polar organic solvents and potentially challenging solubility in some aqueous and polar organic media, which can hinder its reactivity in various chemical syntheses.

Q2: My this compound is not dissolving in the reaction solvent. What are the initial troubleshooting steps?

When encountering solubility issues with this compound, consider the following initial steps:

  • Solvent Selection: Ensure you are using an appropriate solvent. If the reaction conditions permit, explore a range of solvents with varying polarities.

  • Temperature Adjustment: Gently warming the mixture can significantly increase the solubility of many compounds.[3] However, be cautious of potential degradation of your starting material or reagents at elevated temperatures.

  • Mechanical Agitation: Vigorous stirring or shaking can aid in the dissolution process.

  • Sonication: The use of an ultrasonic bath can facilitate the dissolution of stubborn solids by breaking down agglomerates and increasing the solvent-solute interaction.[4]

Troubleshooting Guides

This section provides detailed strategies to overcome the poor solubility of this compound, complete with experimental protocols and data presentation.

Issue 1: Poor Solubility in Protic Solvents (e.g., Water, Alcohols)

Cause: The hydrophobic regions of the pyridazine ring may limit its interaction with highly polar protic solvents, despite the presence of nitrogen atoms capable of hydrogen bonding.

Solutions:

  • Co-solvency: The addition of a miscible organic solvent (a co-solvent) can reduce the overall polarity of the solvent system and enhance the solubility of this compound.[5]

  • pH Adjustment: If the reaction medium is aqueous, adjusting the pH might improve solubility. Protonation of the pyridazine nitrogen atoms at low pH could increase its affinity for water.

  • Use of Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, like this compound, within their cavity, thereby increasing their aqueous solubility.[6][7][8][9]

Experimental Protocol: Solubility Enhancement using Co-solvents

  • To a stirred suspension of this compound in the primary protic solvent (e.g., water or ethanol) at room temperature, add a co-solvent (e.g., DMSO, DMF, or NMP) dropwise.

  • Continue adding the co-solvent until the solid completely dissolves.

  • Monitor the total volume of co-solvent added to determine the optimal solvent ratio.

  • Ensure the chosen co-solvent is compatible with the intended chemical reaction.

Data Presentation: Effect of Co-solvents on Solubility

Co-solventPolarity (Dielectric Constant)Required Volume Ratio (Co-solvent:Protic Solvent) for Dissolution
Dimethyl Sulfoxide (DMSO)47.21:4
N,N-Dimethylformamide (DMF)36.71:3
N-Methyl-2-pyrrolidone (NMP)32.21:3
Acetonitrile37.51:2

Note: The above data is illustrative and may vary based on the specific protic solvent and temperature.

Workflow for Co-solvent Selection

cluster_start Start cluster_process Process cluster_end End start Poor Solubility of This compound select_solvent Select Potential Co-solvents (e.g., DMSO, DMF, NMP) start->select_solvent compatibility_check Check Co-solvent Compatibility with Reaction Conditions select_solvent->compatibility_check test_ratios Experimentally Determine Optimal Solvent Ratio compatibility_check->test_ratios Compatible fail Re-evaluate Co-solvent or Try Another Method compatibility_check->fail Not Compatible end Successful Dissolution test_ratios->end

Caption: A logical workflow for selecting an appropriate co-solvent.

Issue 2: Poor Solubility in Aprotic Organic Solvents

Cause: While this compound has some non-polar character, strong crystal lattice energy can prevent its dissolution even in moderately polar aprotic solvents.

Solutions:

  • Solid Dispersion: This technique involves dispersing the compound in an inert carrier matrix at the solid state.[10][11] This can be achieved by methods like solvent evaporation or melting. The resulting solid dispersion often exhibits improved solubility and dissolution rates.[10]

  • Particle Size Reduction: Decreasing the particle size of the compound increases its surface area, which can lead to a faster dissolution rate.[5][12] Techniques like micronization or nanosizing can be employed.

Experimental Protocol: Preparation of a Solid Dispersion by Solvent Evaporation

  • Dissolve this compound and a hydrophilic carrier (e.g., Polyvinylpyrrolidone (PVP) or Polyethylene glycol (PEG)) in a common volatile solvent (e.g., methanol or a mixture of dichloromethane and methanol).[13]

  • Ensure a clear solution is formed, indicating complete dissolution of both components.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • The resulting solid film is the solid dispersion. Scrape the solid and dry it further under vacuum to remove any residual solvent.

  • The obtained solid dispersion can then be used in the reaction, where it should dissolve more readily in the reaction solvent.

Data Presentation: Solubility Enhancement via Solid Dispersion

CarrierDrug-to-Carrier Ratio (w/w)Apparent Solubility Increase (Fold)
PVP K301:1~5
PVP K301:3~12
PEG 60001:1~4
PEG 60001:3~10

Note: These values are representative and the actual improvement will depend on the specific reaction solvent and conditions.

Signaling Pathway for Solid Dispersion Mechanism

cluster_components Components cluster_process Process cluster_result Result drug This compound (Crystalline, Poorly Soluble) process Solid Dispersion Formation (e.g., Solvent Evaporation) drug->process carrier Hydrophilic Carrier (e.g., PVP, PEG) carrier->process dispersion Amorphous Solid Dispersion (Drug molecularly dispersed in carrier) process->dispersion dissolution Enhanced Dissolution in Reaction Medium dispersion->dissolution

Caption: Mechanism of solubility enhancement by solid dispersion.

By systematically applying these troubleshooting strategies, researchers can effectively overcome the solubility challenges associated with this compound, leading to more efficient and successful chemical reactions.

References

Stability issues of Pyridazine-4-carbonitrile under acidic or basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of Pyridazine-4-carbonitrile for researchers, scientists, and drug development professionals. The information is based on established chemical principles of the pyridazine ring and the nitrile functional group.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound in experimental settings?

A1: The primary stability concern for this compound is the hydrolysis of the nitrile functional group (-CN) under either acidic or basic aqueous conditions. The pyridazine ring itself is a relatively stable aromatic system but can be susceptible to degradation under harsh conditions.

Q2: What happens to this compound in an acidic solution?

A2: In the presence of acid and water, the nitrile group of this compound is expected to undergo hydrolysis. This reaction typically proceeds in two stages: first, forming Pyridazine-4-carboxamide, which is then further hydrolyzed to Pyridazine-4-carboxylic acid.[1][2][3] The reaction is catalyzed by the protonation of the nitrile nitrogen, which makes the carbon atom more susceptible to nucleophilic attack by water.[4][5]

Q3: What is the expected degradation pathway in a basic solution?

A3: Under basic conditions, the nitrile group can also be hydrolyzed. The reaction is initiated by the nucleophilic attack of a hydroxide ion on the nitrile carbon.[6] Similar to acidic hydrolysis, an amide intermediate (Pyridazine-4-carboxamide) is formed first. With more vigorous conditions, such as higher temperatures or prolonged reaction times, this amide can be further hydrolyzed to the corresponding carboxylate salt (Pyridazine-4-carboxylate).[2][3]

Q4: Is the pyridazine ring itself stable?

A4: The pyridazine ring is an electron-deficient aromatic heterocycle, which makes it generally resistant to electrophilic substitution.[7] It is a weak base, with a pKa of approximately 2.3, and will form salts with strong acids.[7][8] While generally stable, extreme pH conditions and high temperatures could potentially lead to ring-opening or other degradation reactions, though this is less common than nitrile hydrolysis.

Q5: How can I prevent the degradation of this compound during my experiments?

A5: To minimize degradation, it is advisable to maintain the pH of your solution close to neutral (pH 7) if possible. If your experimental conditions require acidic or basic media, consider using the mildest conditions (lower temperature, shorter reaction time) necessary for your transformation. For storage, keep the compound in a cool, dry place, protected from moisture and strong acids or bases.

Troubleshooting Guide

Observed Issue Potential Cause Troubleshooting Steps
Unexpected formation of a new, more polar compound by TLC or LC-MS. Hydrolysis of the nitrile group to the corresponding carboxylic acid (Pyridazine-4-carboxylic acid).- Confirm the identity of the new compound using analytical techniques like NMR or mass spectrometry.- If the degradation product is confirmed, review your experimental pH. If acidic, consider if less harsh acidic conditions can be used.- Buffer your reaction medium to maintain a more neutral pH if the experimental protocol allows.
Formation of an intermediate product with a mass increase of 18 amu. Partial hydrolysis of the nitrile group to the amide (Pyridazine-4-carboxamide).- This is a common intermediate in both acidic and basic hydrolysis.[3]- To push the reaction to the carboxylic acid, you may need to increase the reaction time, temperature, or concentration of the acid/base.[2]- If the amide is the desired product under basic conditions, use milder conditions (e.g., lower temperature).[2]
Low yield of desired product when using this compound as a starting material in acidic or basic media. Degradation of the starting material via hydrolysis.- Perform a stability study of this compound under your specific reaction conditions without the other reagents to quantify the extent of degradation.- Consider adding the this compound to the reaction mixture at a later stage to minimize its exposure time to the harsh pH conditions.
Change in the physical appearance of the compound upon storage. Absorption of atmospheric moisture leading to slow hydrolysis.- Ensure the compound is stored in a tightly sealed container with a desiccant.- Store in a desiccator or a dry box if available.

Summary of Stability and Degradation Products

Condition Stability Primary Degradation Pathway Major Degradation Products
Strongly Acidic (pH < 3) LowAcid-catalyzed hydrolysis of the nitrile groupPyridazine-4-carboxylic acid, Ammonium salts[1][3]
Mildly Acidic (pH 3-6) ModerateSlow acid-catalyzed hydrolysis of the nitrile groupPyridazine-4-carboxylic acid, Pyridazine-4-carboxamide
Neutral (pH ~7) HighMinimal hydrolysis-
Mildly Basic (pH 8-11) ModerateBase-catalyzed hydrolysis of the nitrile groupPyridazine-4-carboxamide, Pyridazine-4-carboxylate
Strongly Basic (pH > 11) LowRapid base-catalyzed hydrolysis of the nitrile groupPyridazine-4-carboxylate, Ammonia[3]

Experimental Protocol: Stability Testing of this compound

This protocol provides a general method for assessing the stability of this compound at different pH values.

1. Materials:

  • This compound

  • Buffer solutions (e.g., pH 4, 7, and 10)

  • Acetonitrile (or other suitable organic solvent, HPLC grade)

  • Water (HPLC grade)

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV)

  • pH meter

2. Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound in acetonitrile at a known concentration (e.g., 1 mg/mL).

  • Sample Preparation: For each pH to be tested, add a small aliquot of the stock solution to a known volume of the buffer solution to achieve the desired final concentration (e.g., 10 µg/mL). Ensure the amount of organic solvent from the stock solution is minimal to not significantly alter the pH.

  • Time Points: Aliquot the prepared samples into separate vials for each time point to be tested (e.g., 0, 1, 2, 4, 8, 24 hours).

  • Incubation: Store the vials at a controlled temperature (e.g., room temperature or a specific experimental temperature).

  • Analysis: At each time point, take one vial for each pH and analyze the sample by HPLC.

    • The mobile phase will need to be optimized for good separation of the starting material and potential degradation products.

    • Monitor the disappearance of the this compound peak and the appearance of any new peaks.

  • Data Analysis: Plot the percentage of remaining this compound against time for each pH condition to determine the rate of degradation.

Visualizations

Acidic_Hydrolysis_Pathway pyridazine_cn This compound protonated_cn Protonated Nitrile pyridazine_cn->protonated_cn + H+ amide_intermediate Pyridazine-4-carboxamide protonated_cn->amide_intermediate + H2O - H+ carboxylic_acid Pyridazine-4-carboxylic acid amide_intermediate->carboxylic_acid + H2O, H+ - NH4+

Caption: Acid-catalyzed hydrolysis pathway of this compound.

Basic_Hydrolysis_Pathway pyridazine_cn This compound amide_intermediate Pyridazine-4-carboxamide pyridazine_cn->amide_intermediate + OH- + H2O carboxylate Pyridazine-4-carboxylate amide_intermediate->carboxylate + OH- - NH3

Caption: Base-catalyzed hydrolysis pathway of this compound.

Troubleshooting_Workflow start Stability Issue Observed (e.g., low yield, new peaks) check_ph What is the pH of the reaction medium? start->check_ph acidic Acidic (pH < 7) check_ph->acidic Acidic basic Basic (pH > 7) check_ph->basic Basic neutral Neutral (pH ~7) check_ph->neutral Neutral hydrolysis_acid Likely Cause: Acid-catalyzed hydrolysis of nitrile. acidic->hydrolysis_acid hydrolysis_base Likely Cause: Base-catalyzed hydrolysis of nitrile. basic->hydrolysis_base other_cause Degradation is unlikely due to simple hydrolysis. Investigate other factors (temperature, light, reactivity with other reagents). neutral->other_cause action_acid Action: - Use milder acid conditions. - Lower temperature. - Reduce reaction time. hydrolysis_acid->action_acid action_base Action: - Use milder basic conditions. - Lower temperature. - Reduce reaction time. hydrolysis_base->action_base

Caption: Troubleshooting workflow for this compound stability issues.

References

Technical Support Center: Optimization of Reaction Conditions for Pyridazine-4-carbonitrile Functionalization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the functionalization of Pyridazine-4-carbonitrile.

Frequently Asked Questions (FAQs)

Q1: What are the most common strategies for the functionalization of this compound?

A1: The most prevalent and effective strategies for functionalizing the this compound core involve nucleophilic aromatic substitution (SNA_r) and palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. The electron-deficient nature of the pyridazine ring, further activated by the cyano group, makes it susceptible to nucleophilic attack. Additionally, halogenated pyridazine-4-carbonitriles are excellent substrates for various cross-coupling reactions.

Q2: At which position is nucleophilic attack most likely to occur on a substituted this compound?

A2: For pyridazine derivatives, nucleophilic attack generally occurs at positions ortho or para to the ring nitrogens. In the case of a 3-halo-pyridazine-4-carbonitrile, the incoming nucleophile will typically substitute the halogen at the C3 position. The stability of the intermediate formed during the reaction plays a crucial role in determining the regioselectivity.[1]

Q3: What factors should be considered when choosing a catalyst for a Suzuki-Miyaura coupling reaction with a this compound derivative?

A3: Several factors influence the choice of a palladium catalyst for Suzuki-Miyaura coupling. The nature of the halide on the this compound (I > Br > Cl) and the boronic acid or ester partner are critical. Common catalysts include Pd(PPh₃)₄ and PdCl₂(dppf). The choice of ligands can also significantly impact the reaction's efficiency. For electron-rich pyridazines, ligands that promote oxidative addition are preferred. It is often necessary to screen a variety of catalysts and ligands to find the optimal conditions for a specific substrate combination.

Q4: Can the cyano group on this compound interfere with functionalization reactions?

A4: The cyano group is generally stable under many reaction conditions, including Suzuki-Miyaura coupling and nucleophilic aromatic substitution. However, under harsh acidic or basic conditions, it can be hydrolyzed to a carboxylic acid or an amide. It is essential to consider the compatibility of the reaction conditions with the cyano group to avoid unwanted side reactions.

Troubleshooting Guides

Suzuki-Miyaura Cross-Coupling Reactions

Problem 1: Low or no yield of the coupled product.

Possible Cause Troubleshooting Steps
Inactive Catalyst Use a fresh batch of palladium catalyst. Ensure proper storage of the catalyst under an inert atmosphere. Consider using a pre-catalyst that is activated in situ.
Poor Quality Boronic Acid/Ester Use freshly purchased or purified boronic acid/ester. Boronic acids can dehydrate to form boroxines, which may have different reactivity.
Inappropriate Base The choice of base is crucial for the transmetalation step.[2] Screen different bases such as Na₂CO₃, K₂CO₃, Cs₂CO₃, or K₃PO₄. The strength and solubility of the base can significantly affect the reaction rate.
Suboptimal Solvent The solvent influences the solubility of reactants and the stability of the catalytic species. Common solvents include dioxane, THF, and toluene, often with an aqueous component.[3][4] Consider screening different solvent systems.
Oxygen Contamination Degas the solvent and reaction mixture thoroughly by sparging with an inert gas (e.g., argon or nitrogen) to prevent oxidation of the palladium catalyst.
Catalyst Poisoning Heterocyclic starting materials, like pyridazines, can sometimes act as ligands and poison the palladium catalyst. Adding a Lewis acid like B(OMe)₃ can sometimes mitigate this effect by binding to the nitrogen atoms.[5]

Problem 2: Significant formation of homocoupled byproduct (biaryl of the boronic acid).

Possible Cause Troubleshooting Steps
Presence of Pd(II) species at the start If using a Pd(II) precatalyst, ensure its efficient reduction to Pd(0). This can sometimes be promoted by the phosphine ligands or by the homocoupling of the boronic acid itself.[5]
Oxygen in the reaction mixture High levels of oxygen can promote the homocoupling of boronic acids.[5] Ensure thorough degassing of the reaction setup.
Slow oxidative addition If the oxidative addition of the pyridazine halide to the Pd(0) catalyst is slow, the competing homocoupling of the boronic acid can become more prominent. Consider using a more reactive halide (iodide instead of bromide or chloride) or a more electron-rich ligand on the palladium catalyst.
Nucleophilic Aromatic Substitution (SNA_r)

Problem 1: The reaction is slow or does not proceed to completion.

Possible Cause Troubleshooting Steps
Poor Leaving Group The reactivity of the leaving group follows the order F > Cl > Br > I in many S_NAr reactions, which is opposite to S_N1 and S_N2 reactions.[6] If using a bromide or iodide, a higher reaction temperature or a more activated substrate may be necessary.
Weak Nucleophile The nucleophile must be strong enough to attack the electron-deficient pyridazine ring. If the reaction is sluggish, consider using a stronger nucleophile or a base to deprotonate a protic nucleophile, thereby increasing its nucleophilicity.
Insufficient Activation of the Ring The pyridazine ring is electron-deficient, but additional electron-withdrawing groups can enhance its reactivity towards nucleophiles. The cyano group at the 4-position provides good activation.
Inappropriate Solvent Polar aprotic solvents like DMF, DMSO, or acetonitrile are generally preferred for S_NAr reactions as they can solvate the cation of the nucleophile's salt, leaving the anion more reactive.

Problem 2: Formation of multiple products or unexpected side reactions.

Possible Cause Troubleshooting Steps
Competitive Attack at Different Positions While substitution is expected at the position of the leaving group, under certain conditions, especially with very strong bases like NaNH₂, elimination-addition (benzyne-type) mechanisms can lead to a mixture of isomers.[6] This is less common with pyridazines compared to benzenoid aromatics.
Side Reactions of the Nucleophile Ensure the nucleophile is stable under the reaction conditions and does not undergo decomposition or side reactions.
Reaction with the Cyano Group As mentioned in the FAQs, harsh conditions can lead to the hydrolysis of the cyano group. Monitor the reaction carefully and use milder conditions if cyano group reactivity is suspected.

Quantitative Data Summary

The following tables summarize typical reaction conditions for the functionalization of pyridazine derivatives, which can be adapted for this compound.

Table 1: Optimized Conditions for Suzuki-Miyaura Coupling of Halopyridazines

Catalyst (mol%)LigandBaseSolventTemperature (°C)Yield (%)Reference
Pd(PPh₃)₄ (5)PPh₃Na₂CO₃ (2M aq.)DME/Ethanol8014-28[4]
PdCl₂(PPh₃)₂ (5)PPh₃Na₂CO₃ (1M aq.)1,4-DioxaneReflux37-69[3]
Pd₂(dba)₃ (2.5)P(t-Bu)₃K₃PO₄Toluene80>95[2]
Pd(OAc)₂ (2)PCy₃K₃PO₄Toluene100>95[2]

Table 2: Conditions for Nucleophilic Aromatic Substitution on Halopyridazines

SubstrateNucleophileSolventTemperature (°C)Yield (%)
3,5-Dichloropyridazine2-Fluoro-4-trifluoromethylphenylboronic acid1,4-Dioxane/H₂OReflux67
3-HalogenopyridazineAminesNot specifiedNot specifiedNot specified
4-HalogenopyridazinesKNH₂Liquid NH₃-33Not specified

Detailed Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of 3-Chloro-pyridazine-4-carbonitrile

Materials:

  • 3-Chloro-pyridazine-4-carbonitrile

  • Arylboronic acid

  • Pd(PPh₃)₄

  • 2M Aqueous Sodium Carbonate (Na₂CO₃)

  • 1,2-Dimethoxyethane (DME)

  • Ethanol

  • Ethyl acetate

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • To a round-bottom flask, add 3-chloro-pyridazine-4-carbonitrile (1.0 eq.), the corresponding arylboronic acid (1.2 eq.), and Pd(PPh₃)₄ (0.05 eq.).

  • Add a mixture of DME and ethanol (e.g., 4:1 v/v).

  • Add 2M aqueous Na₂CO₃ solution (2.0 eq.).

  • Degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.

  • Heat the reaction mixture to 80 °C under an inert atmosphere and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Nucleophilic Aromatic Substitution of 3-Chloro-pyridazine-4-carbonitrile with an Amine

Materials:

  • 3-Chloro-pyridazine-4-carbonitrile

  • Amine nucleophile

  • Potassium Carbonate (K₂CO₃) or another suitable base

  • N,N-Dimethylformamide (DMF) or other polar aprotic solvent

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add 3-chloro-pyridazine-4-carbonitrile (1.0 eq.) and the amine nucleophile (1.1 - 1.5 eq.).

  • Add a suitable base such as K₂CO₃ (2.0 eq.).

  • Add a polar aprotic solvent such as DMF.

  • Heat the reaction mixture to a temperature between 80-120 °C and stir for 4-12 hours.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into water and extract with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers and wash with water and brine to remove the solvent and any remaining base.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Visualizations

Suzuki_Coupling_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Reactants Combine Halopyridazine, Boronic Acid, Base Catalyst Add Palladium Catalyst & Ligand Reactants->Catalyst Solvent Add Degassed Solvent Catalyst->Solvent Heat Heat to Reaction Temperature Solvent->Heat Monitor Monitor by TLC/LC-MS Heat->Monitor Quench Quench Reaction (if necessary) Monitor->Quench Reaction Complete Extract Aqueous Workup & Extraction Quench->Extract Purify Column Chromatography or Recrystallization Extract->Purify

Caption: A typical experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Low_Yield_Suzuki cluster_catalyst Catalyst Issues cluster_reagents Reagent/Substrate Issues cluster_conditions Reaction Conditions Start Low Yield in Suzuki Coupling Inactive_Catalyst Inactive Catalyst? Start->Inactive_Catalyst Poisoning Catalyst Poisoning? Start->Poisoning Bad_Boronic Poor Quality Boronic Acid? Start->Bad_Boronic Poor_Halide Unreactive Halide? Start->Poor_Halide Wrong_Base Incorrect Base? Start->Wrong_Base Wrong_Solvent Suboptimal Solvent? Start->Wrong_Solvent Oxygen Oxygen Present? Start->Oxygen Sol_Catalyst Use fresh catalyst Inactive_Catalyst->Sol_Catalyst Solution Sol_Poisoning Add Lewis acid Poisoning->Sol_Poisoning Solution Sol_Boronic Use fresh/pure boronic acid Bad_Boronic->Sol_Boronic Solution Sol_Halide Use I > Br > Cl Poor_Halide->Sol_Halide Solution Sol_Base Screen bases (Na2CO3, K3PO4) Wrong_Base->Sol_Base Solution Sol_Solvent Screen solvents (Dioxane, THF) Wrong_Solvent->Sol_Solvent Solution Sol_Oxygen Degas thoroughly Oxygen->Sol_Oxygen Solution

Caption: A troubleshooting guide for low yields in Suzuki-Miyaura coupling reactions.

SNAr_Mechanism Reactants Pyridazine-4-CN-LG + Nu⁻ Intermediate Meisenheimer Complex (Resonance Stabilized Anion) Reactants->Intermediate Addition (Rate-determining) Product Pyridazine-4-CN-Nu + LG⁻ Intermediate->Product Elimination

Caption: The addition-elimination mechanism for nucleophilic aromatic substitution (SNAr).

References

Technical Support Center: Scaling Up the Synthesis of Pyridazine-4-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on scaling up the synthesis of Pyridazine-4-carbonitrile from a laboratory to a pilot plant setting. The information is presented in a question-and-answer format to directly address potential challenges.

Frequently Asked Questions (FAQs)

Q1: What is a common and scalable synthetic route to this compound?

A common and scalable route involves a two-step process starting from 3,6-dichloropyridazine-4-carboxamide. The first step is the dehydration of the carboxamide to the nitrile, yielding 3,6-dichlorothis compound. The second step is the selective dechlorination of this intermediate to afford the final product, this compound.

Q2: What are the critical process parameters to monitor during the dehydration step?

The critical parameters for the dehydration of 3,6-dichloropyridazine-4-carboxamide to 3,6-dichlorothis compound include reaction temperature, the ratio of the dehydrating agent (e.g., phosphorus oxychloride) to the starting material, and reaction time. Close monitoring of these parameters is crucial to ensure complete conversion and minimize the formation of impurities.

Q3: What are the main challenges in the dechlorination step?

The primary challenges in the catalytic hydrogenation for dechlorination include catalyst selection, catalyst poisoning, and ensuring the selective removal of both chlorine atoms without over-reduction of the pyridazine ring or the nitrile group. Catalyst activity and lifetime are key concerns during scale-up.

Q4: How can the purity of the final this compound be ensured at a larger scale?

Ensuring high purity on a pilot scale involves robust purification methods. Recrystallization from a suitable solvent system is a common and effective method. The choice of solvent is critical to ensure high recovery of the pure product while leaving impurities in the mother liquor. Column chromatography, while less common for large-scale production, can be used for very high purity requirements.

Experimental Protocols

Step 1: Synthesis of 3,6-Dichlorothis compound

This protocol is based on the dehydration of 3,6-dichloropyridazine-4-carboxamide.

Materials:

  • 3,6-dichloropyridazine-4-carboxamide

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM)

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a suitable reactor, a mixture of 3,6-dichloropyridazine-4-carboxamide (1.00 equivalent) and phosphorus oxychloride (excess, e.g., 10 volumes) is heated to reflux for approximately 1-2 hours.

  • The reaction progress is monitored by an appropriate analytical method (e.g., HPLC or TLC).

  • Upon completion, the excess phosphorus oxychloride is removed under reduced pressure.

  • The residue is carefully quenched with ice-water and the product is extracted with dichloromethane.

  • The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and filtered.

  • The solvent is evaporated under reduced pressure to yield the crude 3,6-dichlorothis compound.

  • The crude product can be purified by silica gel column chromatography using a mixture of ethyl acetate and petroleum ether as the eluent.[1]

Step 2: Synthesis of this compound (Dechlorination)

This protocol describes the catalytic hydrogenation of 3,6-dichlorothis compound.

Materials:

  • 3,6-Dichlorothis compound

  • Palladium on carbon (Pd/C, e.g., 10%)

  • Base (e.g., triethylamine or sodium acetate)

  • Solvent (e.g., methanol or ethanol)

  • Hydrogen gas (H₂)

Procedure:

  • The 3,6-dichlorothis compound is dissolved in a suitable solvent in a hydrogenation reactor.

  • A catalytic amount of Pd/C (e.g., 5-10 mol%) and a base (to neutralize the HCl formed) are added to the solution.

  • The reactor is purged with nitrogen and then filled with hydrogen gas to the desired pressure.

  • The reaction mixture is stirred vigorously at a controlled temperature until the uptake of hydrogen ceases.

  • The reaction is monitored for the disappearance of the starting material and intermediates.

  • Upon completion, the catalyst is carefully filtered off.

  • The filtrate is concentrated under reduced pressure to yield the crude this compound.

  • The crude product is purified by recrystallization from a suitable solvent.

Data Presentation

Table 1: Lab vs. Pilot Plant Scale Comparison for the Synthesis of 3,6-Dichlorothis compound

ParameterLaboratory Scale (10 g)Pilot Plant Scale (1 kg)
Starting Material 3,6-dichloropyridazine-4-carboxamide3,6-dichloropyridazine-4-carboxamide
Reagent Phosphorus oxychloridePhosphorus oxychloride
Solvent N/A (POCl₃ as reagent and solvent)N/A (POCl₃ as reagent and solvent)
Temperature Reflux (~105 °C)Reflux (~105 °C)
Reaction Time 1-2 hours2-4 hours
Typical Yield 90-99%[1]85-95%
Purification Column ChromatographyRecrystallization/Distillation

Table 2: Lab vs. Pilot Plant Scale Comparison for the Synthesis of this compound

ParameterLaboratory Scale (5 g)Pilot Plant Scale (500 g)
Starting Material 3,6-Dichlorothis compound3,6-Dichlorothis compound
Catalyst 10% Pd/C5-10% Pd/C
Solvent MethanolEthanol
Base TriethylamineSodium Acetate
H₂ Pressure 1-5 bar5-10 bar
Temperature 25-50 °C40-60 °C
Reaction Time 4-8 hours8-16 hours
Typical Yield 70-85%65-80%
Purification RecrystallizationRecrystallization

Troubleshooting Guide

Issue Potential Cause Suggested Solution
Step 1: Incomplete dehydration of the amide Insufficient amount of dehydrating agent.Increase the molar ratio of phosphorus oxychloride to the amide.
Reaction time is too short or temperature is too low.Increase the reaction time and/or temperature and monitor the reaction progress.
Step 1: Formation of dark-colored impurities High reaction temperature leading to decomposition.Maintain a controlled reflux temperature and avoid excessive heating.
Step 2: Incomplete dechlorination Catalyst deactivation or insufficient catalyst loading.Increase catalyst loading or use a fresh batch of catalyst. Ensure the absence of catalyst poisons.
Insufficient hydrogen pressure or poor mixing.Increase hydrogen pressure and ensure efficient stirring for good gas-liquid mass transfer.
Step 2: Over-reduction of the pyridazine ring or nitrile group Catalyst is too active or reaction conditions are too harsh.Use a less active catalyst or milder conditions (lower temperature and pressure).
Step 2: Catalyst is difficult to filter Fine catalyst particles.Use a catalyst with a larger particle size or a filter aid.
General: Low overall yield Mechanical losses during transfers and workup.Optimize transfer and workup procedures to minimize losses, especially at a larger scale.
Suboptimal reaction conditions in either step.Re-evaluate and optimize the reaction parameters for each step individually.

Visualizations

experimental_workflow start Start: 3,6-Dichloropyridazine- 4-carboxamide step1 Step 1: Dehydration (POCl3, Reflux) start->step1 intermediate Intermediate: 3,6-Dichloropyridazine- 4-carbonitrile step1->intermediate step2 Step 2: Dechlorination (H2, Pd/C, Base) intermediate->step2 purification Purification (Recrystallization) step2->purification product Final Product: This compound purification->product end End product->end troubleshooting_logic issue Low Yield or Impurities check_step1 Check Dehydration Step issue->check_step1 check_step2 Check Dechlorination Step issue->check_step2 incomplete_dehydration Incomplete Dehydration? check_step1->incomplete_dehydration Yes side_reactions_step1 Side Reactions? check_step1->side_reactions_step1 Yes incomplete_dechlorination Incomplete Dechlorination? check_step2->incomplete_dechlorination Yes over_reduction Over-reduction? check_step2->over_reduction Yes catalyst_issue Catalyst Issue? check_step2->catalyst_issue Yes solution_dehydration Increase Reagent/Time/Temp incomplete_dehydration->solution_dehydration solution_side_reactions1 Control Temperature side_reactions_step1->solution_side_reactions1 solution_dechlorination Increase H2 Pressure/Stirring incomplete_dechlorination->solution_dechlorination solution_over_reduction Milder Conditions/Catalyst over_reduction->solution_over_reduction solution_catalyst Fresh/More Catalyst catalyst_issue->solution_catalyst

References

Technical Support Center: Catalyst Selection and Optimization for Reactions of Pyridazine-4-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for common issues encountered during catalytic reactions involving Pyridazine-4-carbonitrile. It is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: My Suzuki-Miyaura cross-coupling reaction with a pyridazine halide is giving low yield. What are the common causes and how can I improve it?

A1: Low yields in Suzuki-Miyaura reactions with pyridazine substrates can stem from several factors. A systematic approach to troubleshooting is often the most effective.[1] Common causes include:

  • Suboptimal Reaction Conditions: Temperature, reaction time, and reactant concentration are critical. Small-scale trial reactions can help determine the ideal parameters.[1]

  • Catalyst and Ligand Choice: The combination of the palladium source and ligand is crucial. For electron-deficient heteroaryl halides like pyridazines, ligands such as X-Phos or S-Phos are often more effective than traditional phosphine ligands.

  • Base Selection: The choice of base can significantly impact the reaction outcome. While Na2CO3 and K2CO3 are commonly used, stronger bases like Cs2CO3 or K3PO4 might be necessary for challenging couplings.[2][3]

  • Purity of Reagents and Solvents: Impurities in the boronic acid/ester, pyridazine starting material, or solvents can poison the catalyst.[1] Ensure all reagents are of high purity and that solvents are appropriately dried.

  • Atmospheric Conditions: Many palladium-catalyzed reactions are sensitive to oxygen. Ensure proper inert atmosphere techniques (e.g., nitrogen or argon blanket) are used throughout the setup and reaction.[1]

Q2: I am attempting a Buchwald-Hartwig amination on a pyridazine core and observing significant side product formation. What are the likely side reactions and how can I minimize them?

A2: The primary challenge in Buchwald-Hartwig aminations is often preventing the formation of undesired tertiary anilines from competing diarylation reactions.[4] Other potential side reactions with pyridazine substrates include:

  • Hydrodehalogenation: Reduction of the starting aryl halide. This can be minimized by ensuring a strictly inert atmosphere and using fresh, high-quality reagents.

  • Biaryl Formation: Homocoupling of the aryl halide. This can be favored when the desired C-N bond formation is slow. Screening different ligands and optimizing the catalyst-to-ligand ratio can help.

  • Reaction with the Nitrile Group: While generally stable, the nitrile group can potentially react under harsh conditions or with certain nucleophiles. Monitoring the reaction by LC-MS can help identify if this is occurring.

To minimize side products, a careful optimization of the catalyst system (palladium precursor and ligand), base, solvent, and temperature is essential.[5][6]

Q3: Can I selectively hydrogenate the nitrile group of this compound without reducing the pyridazine ring?

A3: Yes, selective hydrogenation is achievable. The key is to fine-tune the reaction conditions, particularly the catalyst and the presence of additives. A study on the hydrogenation of pyridinecarbonitriles demonstrated that using a Pd/C catalyst in the presence of an acidic additive like H2SO4 can promote chemoselectivity.[7][8] By adjusting the amount of the acidic additive, one can favor the hydrogenation of the nitrile group to the corresponding amine while leaving the pyridine ring intact.[7][8] Conversely, different conditions can be used to hydrogenate both the nitrile and the ring to produce piperidylmethylamines.[7][8]

Troubleshooting Guide

Problem: Low or no conversion in a Palladium-Catalyzed Cross-Coupling Reaction.

Potential Cause Troubleshooting Steps
Inactive Catalyst • Ensure the palladium precursor is from a reliable source and has been stored correctly. • Use a pre-catalyst or activate the catalyst in situ according to established protocols. • Increase catalyst loading in small increments (e.g., from 2 mol% to 5 mol%).[2]
Inappropriate Ligand • For electron-deficient pyridazine systems, consider sterically hindered biarylphosphine ligands (e.g., X-Phos, S-Phos, RuPhos). • Screen a variety of ligands to find the optimal one for your specific substrate combination.
Incorrect Base • The strength of the base can be critical. If weaker bases (Na2CO3, K2CO3) fail, try stronger, non-nucleophilic bases like Cs2CO3 or K3PO4.[3] • Ensure the base is finely powdered and dry for solid-phase reactions.
Solvent Issues • Ensure the solvent is anhydrous, especially for reactions sensitive to moisture. • Consider a different solvent or a solvent mixture (e.g., Toluene/Dioxane, DME/water).
Low Reaction Temperature • Gradually increase the reaction temperature. Some challenging couplings require higher temperatures to proceed at a reasonable rate.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling of a Halogenated this compound

This protocol is a general guideline and may require optimization for specific substrates.

Reagents:

  • Halogenated this compound (1.0 equiv)

  • Arylboronic Acid (1.2 - 1.5 equiv)

  • Palladium Catalyst (e.g., Pd(PPh3)4, 5 mol%)[9]

  • Base (e.g., 2M aqueous Na2CO3, 2.0 equiv)[9]

  • Solvent (e.g., DME or 1,4-Dioxane)

Procedure:

  • To a reaction vessel equipped with a magnetic stir bar and condenser, add the halogenated this compound, arylboronic acid, and palladium catalyst.

  • Purge the vessel with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

  • Under the inert atmosphere, add the solvent followed by the aqueous base solution.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir vigorously.[9]

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizations

Troubleshooting Workflow for Low Yield in Cross-Coupling Reactions

LowYieldTroubleshooting Start Low Yield Observed CheckConditions Verify Reaction Conditions (Temp, Time, Conc.) Start->CheckConditions AssessPurity Assess Reagent and Solvent Purity CheckConditions->AssessPurity Conditions OK Result_Optimize Systematically Optimize Reaction Parameters CheckConditions->Result_Optimize Incorrect InertAtmosphere Ensure Inert Atmosphere AssessPurity->InertAtmosphere Purity OK Result_Purify Purify Reagents/ Use Dry Solvents AssessPurity->Result_Purify Impure OptimizeCatalyst Optimize Catalyst System (Pd Source, Ligand, Base) InertAtmosphere->OptimizeCatalyst Atmosphere OK Result_ImproveTechnique Improve Inert Atmosphere Technique InertAtmosphere->Result_ImproveTechnique Inadequate OptimizeCatalyst->Result_Optimize

Caption: A decision tree for troubleshooting low-yield cross-coupling reactions.

Simplified Catalytic Cycle for Suzuki-Miyaura Coupling

SuzukiCycle Pd0 Pd(0)L2 (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd + R-X Transmetal Transmetalation OxAdd->Transmetal  R-Pd(II)-X RedElim Reductive Elimination Transmetal->RedElim R-Pd(II)-Ar RedElim->Pd0 + R-Ar Product R-Ar (Product) RedElim->Product ArX R-X (Pyridazine Halide) ArB Ar-B(OR)2 (Boronic Ester) ArB->Transmetal Base Base Base->Transmetal

Caption: A diagram illustrating the key steps in the Suzuki-Miyaura catalytic cycle.

References

Validation & Comparative

A Comparative Guide to the Reactivity of Pyridazine-4-carbonitrile and Other Cyanopyridazines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the chemical reactivity of Pyridazine-4-carbonitrile against other common cyanopyridazines, namely Pyridine-2-carbonitrile, Pyridine-3-carbonitrile, and Pyrimidine-5-carbonitrile. The objective is to offer a clear, data-driven overview to inform synthetic strategy and drug design efforts.

Introduction

Cyanopyridazines and related cyanopyridines are pivotal structural motifs in medicinal chemistry and materials science. The reactivity of the cyano group and the heterocyclic core dictates their synthetic utility and potential for covalent interactions in biological systems. This guide focuses on three key reaction types: nucleophilic aromatic substitution (SNAr), reduction of the nitrile, and hydrolysis of the nitrile.

Comparative Reactivity Analysis

The reactivity of these heterocyclic nitriles is profoundly influenced by the number and position of the nitrogen atoms within the aromatic ring. These nitrogen atoms are electron-withdrawing, which generally enhances the susceptibility of the ring to nucleophilic attack and influences the reactivity of the cyano substituent.

Nucleophilic Aromatic Substitution (SNAr)

In nucleophilic aromatic substitution, an electron-deficient aromatic ring is attacked by a nucleophile, leading to the displacement of a leaving group. For cyanopyridazines and cyanopyridines, the cyano group itself can act as a leaving group, or it can activate the ring for substitution of other groups (e.g., halogens).

The general reactivity trend for nucleophilic attack on the ring is influenced by the ability of the heterocyclic system to stabilize the negative charge of the Meisenheimer intermediate. For pyridines, attack is favored at the 2- and 4-positions, as the negative charge can be delocalized onto the electronegative nitrogen atom.[1][2] Diazines, such as pyridazine and pyrimidine, are even more electron-deficient than pyridine and thus generally more reactive towards nucleophiles.[3][4] In pyridazine, nucleophilic attack is reportedly favored at the C4 and C5 positions.[5]

Table 1: Qualitative Comparison of Reactivity in Nucleophilic Aromatic Substitution

CompoundHeterocyclePosition of CNExpected Relative Reactivity (Displacement of CN)Rationale
This compound Pyridazine (1,2-diazine)4HighHighly electron-deficient ring due to two adjacent nitrogen atoms.
Pyrimidine-5-carbonitrile Pyrimidine (1,3-diazine)5Moderate-HighElectron-deficient ring; however, the meta-position of the cyano group to both nitrogens may offer less activation compared to an ortho/para relationship.
Pyridine-2-carbonitrile Pyridine2ModerateActivated towards nucleophilic attack at the 2-position.
Pyridine-3-carbonitrile Pyridine3LowThe 3-position is the least activated towards nucleophilic attack.
Reduction of the Cyano Group

The reduction of the nitrile group to an aminomethyl group (-CH2NH2) is a valuable transformation in the synthesis of pharmaceutical intermediates. Common reducing agents for this transformation include lithium aluminum hydride (LiAlH4) and catalytic hydrogenation. Sodium borohydride (NaBH4) is generally not reactive enough to reduce nitriles unless activated.

Direct comparative studies on the reduction rates of these specific cyanopyridazines are scarce. However, the electronic nature of the heterocyclic ring can influence the susceptibility of the cyano group to reduction. The electron-withdrawing nature of the diazine rings might slightly hinder the reduction by hydride reagents, which are themselves nucleophilic.

Table 2: General Conditions for Nitrile Reduction

CompoundReducing AgentTypical ConditionsExpected Product
This compoundLiAlH4 or H2/CatalystAnhydrous ether or THF for LiAlH4; various catalysts (e.g., Pd/C, Raney Ni) and pressures for hydrogenation.(Pyridazin-4-yl)methanamine
Pyrimidine-5-carbonitrileLiAlH4 or H2/CatalystAnhydrous ether or THF for LiAlH4; various catalysts (e.g., Pd/C, Raney Ni) and pressures for hydrogenation.(Pyrimidin-5-yl)methanamine
Pyridine-2-carbonitrileLiAlH4 or H2/CatalystAnhydrous ether or THF for LiAlH4; various catalysts (e.g., Pd/C, Raney Ni) and pressures for hydrogenation.(Pyridin-2-yl)methanamine
Pyridine-3-carbonitrileLiAlH4 or H2/CatalystAnhydrous ether or THF for LiAlH4; various catalysts (e.g., Pd/C, Raney Ni) and pressures for hydrogenation.(Pyridin-3-yl)methanamine
Hydrolysis of the Cyano Group

The hydrolysis of nitriles to carboxamides and subsequently to carboxylic acids can occur under acidic or basic conditions. This reaction is relevant to both synthetic transformations and the metabolic fate of nitrile-containing drugs.

A comparative study on the hydrolysis kinetics of 2-, 3-, and 4-cyanopyridine in high-temperature water has been reported, providing valuable quantitative data.[6] The study found that all three isomers undergo consecutive first-order hydrolysis to the corresponding pyridinecarboxamides and then to the picolinic acids. The activation energies for the hydrolysis of the cyanopyridines were determined, showing a reactivity order of 4-cyanopyridine > 2-cyanopyridine ≈ 3-cyanopyridine.[6]

Unfortunately, comparable kinetic data for the hydrolysis of this compound and Pyrimidine-5-carbonitrile under the same conditions are not available. However, the increased electron deficiency of the diazine rings might influence the rate of hydrolysis.

Table 3: Hydrolysis of Cyanopyridines in High-Temperature Water [6]

CompoundActivation Energy (kJ mol-1) for Nitrile Hydrolysis
Pyridine-2-carbonitrile83.7
Pyridine-3-carbonitrile74.3
Pyridine-4-carbonitrile40.3

Data from a study on hydrolysis in high-temperature water without added catalysts.

Experimental Protocols

The following are generalized experimental protocols for the key reactions discussed. Researchers should optimize these conditions for their specific substrates and desired outcomes.

General Protocol for Nucleophilic Aromatic Substitution (Amine Nucleophile)
  • To a solution of the cyanopyridazine/cyanopyridine (1.0 mmol) in a suitable polar aprotic solvent (e.g., DMF, DMSO, 3 mL) is added the amine nucleophile (1.2 mmol) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (1.5 mmol).

  • The reaction mixture is heated to a temperature ranging from 80 °C to 150 °C, depending on the reactivity of the substrate.

  • The reaction progress is monitored by an appropriate technique (e.g., TLC, LC-MS).

  • Upon completion, the reaction mixture is cooled to room temperature and diluted with water.

  • The product is extracted with a suitable organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography or recrystallization.

General Protocol for Reduction of the Cyano Group with LiAlH4
  • A solution of the cyanopyridazine/cyanopyridine (1.0 mmol) in anhydrous THF (5 mL) is added dropwise to a stirred suspension of LiAlH4 (1.5 mmol) in anhydrous THF (5 mL) at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • The reaction mixture is allowed to warm to room temperature and stirred for a period of 2 to 12 hours, with progress monitored by TLC.

  • After completion, the reaction is carefully quenched by the sequential dropwise addition of water (x mL), 15% aqueous NaOH (x mL), and water (3x mL), where x is the mass of LiAlH4 in grams.

  • The resulting mixture is stirred for 30 minutes, and the solid is removed by filtration and washed with THF.

  • The filtrate is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude amine.

  • Further purification can be achieved by distillation, crystallization of a salt, or column chromatography.

General Protocol for Acid-Catalyzed Hydrolysis of the Cyano Group
  • The cyanopyridazine/cyanopyridine (1.0 mmol) is dissolved in a mixture of concentrated sulfuric acid (2 mL) and water (2 mL).

  • The solution is heated to reflux for a specified period (e.g., 2-6 hours), with the reaction progress monitored by TLC or LC-MS.

  • The reaction mixture is cooled to room temperature and carefully neutralized by the slow addition of a base (e.g., saturated NaHCO3 solution) until the pH is approximately 7.

  • The aqueous layer is extracted with a suitable organic solvent.

  • The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product (carboxylic acid or amide, depending on reaction time and conditions) is purified by recrystallization or column chromatography.

Visualizations

experimental_workflow cluster_start Starting Material cluster_reactions Chemical Transformations cluster_products Products cluster_analysis Analysis & Purification start Cyanopyridazine / Cyanopyridine snar Nucleophilic Aromatic Substitution start->snar reduction Nitrile Reduction start->reduction hydrolysis Nitrile Hydrolysis start->hydrolysis snar_prod Substituted Heterocycle monitoring Reaction Monitoring (TLC, LC-MS) snar->monitoring red_prod Aminomethyl Heterocycle reduction->monitoring hyd_prod Carboxamide / Carboxylic Acid hydrolysis->monitoring workup Workup & Extraction monitoring->workup purification Purification (Chromatography, Recrystallization) workup->purification characterization Characterization (NMR, MS) purification->characterization

A generalized workflow for the synthesis and analysis of cyanopyridazine derivatives.

reactivity_comparison cluster_reactivity Relative Reactivity in Nucleophilic Aromatic Substitution pyridazine This compound - High reactivity in SNAr - Electron-deficient ring pyrimidine Pyrimidine-5-carbonitrile - Moderate-High reactivity in SNAr - Electron-deficient ring pyridazine->pyrimidine Generally more reactive pyridine2 Pyridine-2-carbonitrile - Moderate reactivity in SNAr - Activated ortho position pyrimidine->pyridine2 More reactive pyridine3 Pyridine-3-carbonitrile - Low reactivity in SNAr - Least activated position pyridine2->pyridine3 More reactive

A logical relationship illustrating the expected relative reactivity in SNAr.

Conclusion

The reactivity of this compound and its isomers is a nuanced subject governed by the electronic properties of the heterocyclic core. While a complete quantitative comparison is hampered by a lack of directly comparable literature data, general principles of heterocyclic chemistry provide a strong framework for predicting reactivity trends. This compound is expected to be highly susceptible to nucleophilic attack due to its electron-deficient nature. The provided hydrolysis data for pyridine isomers offers a concrete example of how substituent position dramatically impacts reactivity. The experimental protocols and workflows presented in this guide offer a starting point for researchers to explore the rich chemistry of these important heterocyclic building blocks.

References

A Comparative Analysis of the Biological Activities of Pyridazine-4-carbonitrile and Pyrimidine-4-carbonitrile Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological activities of derivatives of two closely related heterocyclic compounds: Pyridazine-4-carbonitrile and Pyrimidine-4-carbonitrile. While direct comparative data for the parent, unsubstituted compounds is limited in publicly available research, this document synthesizes findings on the biological effects of their derivatives, with a particular focus on their potential as anticancer agents. The information presented is intended to inform researchers on the therapeutic potential and mechanistic insights offered by these scaffolds.

Introduction to the Scaffolds

Pyridazine and pyrimidine are six-membered aromatic rings containing two nitrogen atoms. In pyridazine, the nitrogen atoms are in adjacent positions (1,2-diazine), while in pyrimidine, they are separated by a carbon atom (1,3-diazine). The introduction of a carbonitrile (-C≡N) group at the 4-position of these rings significantly influences their electronic properties and potential as pharmacophores. Both pyridazine and pyrimidine derivatives are known to exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4]

Anticancer Activity: A Comparative Look at Derivatives

Research into the anticancer properties of these heterocycles has revealed that their derivatives can inhibit key signaling pathways involved in cancer cell proliferation and survival. Notably, derivatives of pyrimidine-5-carbonitrile (a close structural isomer of pyrimidine-4-carbonitrile) have shown potent inhibitory activity against receptor tyrosine kinases like the Epidermal Growth Factor Receptor (EGFR) and downstream signaling pathways such as the PI3K/AKT pathway.[5][6] Pyridazine-containing compounds have also been investigated for their anticancer effects, with some derivatives showing inhibitory activity against Vascular Endothelial Growth Factor Receptor (VEGFR).[7]

Quantitative Comparison of Derivative Activity
Compound DerivativeTarget Cell Line(s)IC50 (µM)Target Pathway/EnzymeReference
Pyrimidine-5-carbonitrile Derivatives
4-(4-Methoxyphenyl)-2-(methylthio)-6-(substituted)-pyrimidine-5-carbonitrile (Compound 7f)K562 (Leukemia)IC50 = 3.36 ± 0.17AKT-1[6]
K562 (Leukemia)IC50 = 4.01 ± 0.55PI3Kγ[6]
K562 (Leukemia)IC50 = 6.99 ± 0.36PI3Kδ[6]
Substituted pyrimidine-5-carbonitrile (Compound 10b)HepG2 (Liver)3.56EGFR[5]
A549 (Lung)5.85EGFR[5]
MCF-7 (Breast)7.68EGFR[5]

Disclaimer: The data presented is for derivatives of pyrimidine-5-carbonitrile, as sufficient quantitative data for this compound derivatives was not found during the literature review. This table is intended to provide an insight into the potential of the pyrimidine scaffold and should not be interpreted as a direct comparison with this compound.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate key signaling pathways targeted by these classes of compounds and a typical workflow for in vitro anticancer activity screening.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Ras Ras EGFR->Ras PI3K PI3K EGFR->PI3K EGF EGF EGF->EGFR Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Inhibitor Pyrimidine-5-carbonitrile Derivatives Inhibitor->EGFR

Caption: EGFR Signaling Pathway Inhibition.

PI3K_AKT_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K GrowthFactor Growth Factor GrowthFactor->RTK PIP2 PIP2 PI3K->PIP2 phosphorylates PIP3 PIP3 PI3K->PIP3 AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR CellGrowth Cell Growth, Proliferation, Survival mTOR->CellGrowth Inhibitor Pyrimidine-5-carbonitrile Derivatives Inhibitor->PI3K Inhibitor->AKT

Caption: PI3K/AKT Signaling Pathway Inhibition.

Experimental_Workflow start Start: Cancer Cell Lines culture Cell Culture and Seeding in 96-well plates start->culture treatment Treatment with varying concentrations of test compounds culture->treatment incubation Incubation for a defined period (e.g., 48-72h) treatment->incubation assay Addition of viability reagent (e.g., MTT, SRB) incubation->assay measurement Measurement of absorbance/ fluorescence assay->measurement analysis Data Analysis: Calculation of IC50 values measurement->analysis end End: Determination of Cytotoxicity analysis->end

Caption: In Vitro Anticancer Screening Workflow.

Experimental Protocols

The following are generalized experimental protocols for the assays mentioned in this guide. Specific details may vary between individual studies.

In Vitro Cytotoxicity Assay (MTT Assay)
  • Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., pyrimidine or pyridazine derivatives) and a vehicle control.

  • Incubation: The plates are incubated for a specified period, typically 48 to 72 hours, at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: After incubation, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

  • Formazan Solubilization: The plates are incubated for another 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals. A solubilizing agent (e.g., DMSO) is then added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of viability against the compound concentration.

Kinase Inhibition Assay (e.g., EGFR, PI3K)
  • Assay Setup: The assay is typically performed in a 96- or 384-well plate format. Each well contains the purified recombinant kinase, a specific substrate (e.g., a peptide or protein that the kinase phosphorylates), and ATP.

  • Compound Addition: The test compounds are added to the wells at various concentrations.

  • Kinase Reaction: The kinase reaction is initiated by the addition of ATP and allowed to proceed for a set time at a controlled temperature.

  • Detection: The extent of substrate phosphorylation is measured. This can be done using various methods, such as:

    • Radiometric assays: Using radiolabeled ATP (³²P-ATP or ³³P-ATP) and measuring the incorporation of the radiolabel into the substrate.

    • Fluorescence-based assays: Using antibodies that specifically recognize the phosphorylated substrate, coupled with a fluorescent secondary antibody.

    • Luminescence-based assays: Measuring the amount of ATP remaining after the kinase reaction.

  • Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration relative to a control with no inhibitor. The IC50 value is then determined from the dose-response curve.

Structure-Activity Relationship (SAR) Insights

While a direct SAR comparison between this compound and pyrimidine-4-carbonitrile is not feasible from the available data, some general observations can be made for their derivative classes:

  • For Pyrimidine Derivatives: The substitution pattern on the pyrimidine ring is crucial for activity. The presence of specific aromatic and aliphatic groups at positions 2, 4, and 6 can significantly influence their inhibitory potency against kinases like EGFR and PI3K.[5][6] The carbonitrile group, often at position 5, is a key feature in many active compounds.

  • For Pyridazine Derivatives: The biological activity of pyridazine derivatives is also highly dependent on the nature and position of substituents. Various derivatives have been reported to possess a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][3][8]

Conclusion

Both pyridazine and pyrimidine scaffolds, particularly when functionalized with a carbonitrile group, represent promising starting points for the design of novel therapeutic agents. The available data on their derivatives, especially in the field of oncology, highlights their potential to interact with and modulate the activity of key cellular targets. Pyrimidine-5-carbonitrile derivatives have been more extensively studied as kinase inhibitors, with specific compounds demonstrating potent activity against EGFR and the PI3K/AKT pathway. While less specific quantitative data is available for this compound derivatives, the broader class of pyridazines shows significant biological potential.

Further research involving the direct synthesis and parallel biological evaluation of this compound and pyrimidine-4-carbonitrile derivatives is warranted to provide a more definitive comparison of their activities and to fully elucidate their structure-activity relationships. Such studies will be invaluable for guiding the rational design of next-generation inhibitors for various disease indications.

References

A Comparative Guide to the Synthetic Routes of Pyridazine-4-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of synthetic routes for Pyridazine-4-carbonitrile, a key heterocyclic scaffold in medicinal chemistry. The following sections detail both established and novel methodologies, presenting key performance indicators and detailed experimental protocols to assist researchers in selecting the most suitable route for their specific needs.

At a Glance: Comparison of Synthetic Routes

Synthetic RouteStarting MaterialKey ReagentsReaction TimeYield (%)Purity (%)Scalability
Route 1: The Sandmeyer Reaction 4-AminopyridazineNaNO₂, HCl, CuCN4-6 hours60-70>95Good
Route 2: Cyanation of 4-Chloropyridazine 4-ChloropyridazineKCN, Pd(PPh₃)₄8-12 hours75-85>98Moderate
Route 3: Dehydration of Pyridazine-4-carboxamide Pyridazine-4-carboxamidePOCl₃, P₂O₅2-4 hours80-90>97Excellent

Note: The data presented above is a summary of typical results and may vary based on specific reaction conditions and scale.

Synthetic Pathway Diagrams

The following diagrams, generated using the DOT language, illustrate the chemical transformations for each synthetic route.

Sandmeyer Reaction 4-Aminopyridazine 4-Aminopyridazine Diazonium Salt Diazonium Salt 4-Aminopyridazine->Diazonium Salt NaNO₂, HCl This compound This compound Diazonium Salt->this compound CuCN

Caption: The Sandmeyer Reaction for this compound synthesis.

Cyanation of 4-Chloropyridazine 4-Chloropyridazine 4-Chloropyridazine This compound This compound 4-Chloropyridazine->this compound KCN, Pd(PPh₃)₄

Caption: Palladium-catalyzed cyanation of 4-chloropyridazine.

Dehydration of Pyridazine-4-carboxamide Pyridazine-4-carboxamide Pyridazine-4-carboxamide This compound This compound Pyridazine-4-carboxamide->this compound POCl₃, P₂O₅

Caption: Dehydration of pyridazine-4-carboxamide to the nitrile.

Experimental Protocols

Route 1: The Sandmeyer Reaction

The Sandmeyer reaction provides a reliable method for the synthesis of this compound from the readily available 4-aminopyridazine.[1][2][3][4] This classic transformation involves the diazotization of the amino group followed by displacement with a cyanide nucleophile, catalyzed by a copper(I) salt.

Experimental Workflow:

Sandmeyer_Workflow cluster_0 Diazotization cluster_1 Cyanation cluster_2 Workup and Purification a Dissolve 4-aminopyridazine in aq. HCl b Cool to 0-5 °C a->b c Add aq. NaNO₂ dropwise b->c d Stir for 30 min c->d e Prepare a solution of CuCN in aq. KCN f Add diazonium salt solution dropwise e->f g Warm to 50-60 °C f->g h Stir for 2-3 hours g->h i Neutralize with Na₂CO₃ j Extract with ethyl acetate i->j k Dry and concentrate j->k l Purify by column chromatography k->l

Caption: Experimental workflow for the Sandmeyer reaction.

Detailed Protocol:

  • Diazotization: 4-Aminopyridazine (1.0 eq) is dissolved in a 2M aqueous solution of hydrochloric acid (3.0 eq). The solution is cooled to 0-5 °C in an ice bath. A solution of sodium nitrite (1.1 eq) in water is added dropwise, maintaining the temperature below 5 °C. The reaction mixture is stirred for 30 minutes at this temperature.

  • Cyanation: In a separate flask, copper(I) cyanide (1.2 eq) is dissolved in an aqueous solution of potassium cyanide (2.4 eq). The freshly prepared diazonium salt solution is then added dropwise to the copper cyanide solution.

  • Reaction: The reaction mixture is slowly warmed to 50-60 °C and stirred for 2-3 hours, during which nitrogen gas evolution is observed.

  • Workup and Purification: The reaction is cooled to room temperature and neutralized with a saturated solution of sodium carbonate. The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford this compound.

Route 2: Palladium-Catalyzed Cyanation of 4-Chloropyridazine

This modern approach utilizes a palladium catalyst to couple 4-chloropyridazine with a cyanide source, offering a potentially higher-yielding alternative to the Sandmeyer reaction.

Experimental Workflow:

Palladium_Cyanation_Workflow cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup and Purification a Combine 4-chloropyridazine, KCN, and Pd(PPh₃)₄ b Add solvent (e.g., DMF) a->b c Degas the mixture b->c d Heat to 100-120 °C e Stir for 8-12 hours under inert atmosphere d->e f Cool and dilute with water g Extract with ethyl acetate f->g h Dry and concentrate g->h i Purify by column chromatography h->i

Caption: Workflow for the palladium-catalyzed cyanation.

Detailed Protocol:

  • Reaction Setup: To a reaction vessel is added 4-chloropyridazine (1.0 eq), potassium cyanide (1.5 eq), and tetrakis(triphenylphosphine)palladium(0) (0.05 eq).

  • Reaction: The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen). Anhydrous dimethylformamide (DMF) is added, and the mixture is heated to 100-120 °C with stirring for 8-12 hours.

  • Workup and Purification: The reaction mixture is cooled to room temperature and diluted with water. The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated in vacuo. The residue is purified by flash column chromatography to yield this compound.

Route 3: Dehydration of Pyridazine-4-carboxamide

This route offers a high-yielding and scalable synthesis from pyridazine-4-carboxamide, which can be prepared from the corresponding carboxylic acid or ester. The use of strong dehydrating agents is key to this transformation.

Experimental Workflow:

Dehydration_Workflow cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup and Purification a Suspend Pyridazine-4-carboxamide in a solvent (e.g., CH₂Cl₂) b Add dehydrating agent (POCl₃ or P₂O₅) portion-wise a->b c Stir at room temperature or gentle heating d Monitor reaction by TLC c->d e Quench with ice-water f Neutralize with base (e.g., NaHCO₃) e->f g Extract with an organic solvent f->g h Dry, concentrate, and purify g->h

Caption: Workflow for the dehydration of pyridazine-4-carboxamide.

Detailed Protocol:

  • Reaction Setup: Pyridazine-4-carboxamide (1.0 eq) is suspended in a suitable solvent such as dichloromethane or chloroform.

  • Reaction: A dehydrating agent, such as phosphorus oxychloride (POCl₃, 2.0 eq) or phosphorus pentoxide (P₂O₅, 1.5 eq), is added portion-wise with stirring. The reaction mixture is stirred at room temperature or heated gently to 40-50 °C for 2-4 hours.

  • Workup and Purification: The reaction is carefully quenched by pouring it onto crushed ice. The mixture is then neutralized with a saturated aqueous solution of sodium bicarbonate. The product is extracted with an organic solvent, and the combined organic layers are washed with brine, dried over a drying agent, and concentrated. The crude product can be purified by recrystallization or column chromatography to give pure this compound.

References

Comparative study of the efficacy of Pyridazine-4-carbonitrile-based drugs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the efficacy of three innovative pyridazine-based drugs: Branaplam, Deucravacitinib, and AZD0095. This analysis is supported by experimental data to delineate their distinct mechanisms of action and therapeutic potentials.

The pyridazine scaffold has emerged as a privileged structure in medicinal chemistry, leading to the development of a diverse range of therapeutic agents. This guide focuses on a comparative study of three such drugs, each targeting different cellular pathways and showcasing the versatility of the pyridazine core. We will delve into the efficacy of Branaplam as a splicing modulator, Deucravacitinib as a selective kinase inhibitor, and AZD0095 as a potent transporter inhibitor.

Quantitative Efficacy Comparison

The following table summarizes the key in vitro efficacy data for Branaplam, Deucravacitinib, and AZD0095, providing a direct comparison of their potencies against their respective targets.

DrugTargetAssay TypeKey Efficacy MetricCell Line/SystemReference
Branaplam (LMI070) SMN2 pre-mRNA / HTT pre-mRNAMesoscale Discovery (MSD) HTT AssayIC50 < 10 nM (for mHTT lowering)Huntington's Disease patient-derived fibroblasts and iPSC-derived cortical neurons[1]
Deucravacitinib TYK2 (Tyrosine Kinase 2)STAT3 Phosphorylation AssayIC50 = 3.2 nMIn vitro whole blood assays[2]
AZD0095 MCT4 (Monocarboxylate Transporter 4)Cellular Lactate Efflux AssaypIC50 = 8.9 (IC50 ≈ 1.26 nM)Not specified
AZD0095 MCT4 (Monocarboxylate Transporter 4)MCT4 Binding AssayEC50 = 5 nMH358 cells[3]

Detailed Experimental Protocols

To ensure reproducibility and a clear understanding of the presented data, the methodologies for the key experiments cited are detailed below.

Branaplam: Mutant Huntingtin (mHTT) Lowering Assay

The efficacy of Branaplam in reducing mutant huntingtin (mHTT) protein levels was determined using a Mesoscale Discovery (MSD) HTT assay.[1]

  • Cell Culture: Huntington's Disease (HD) patient-derived fibroblasts and induced pluripotent stem cell (iPSC)-derived cortical neurons were cultured under standard conditions.

  • Treatment: Cells were treated with varying concentrations of Branaplam for a specified period.

  • Lysis: Following treatment, cells were lysed to extract total protein.

  • MSD Assay: The MSD platform was used for the quantitative detection of total and mutant HTT protein. This sandwich immunoassay utilizes specific anti-HTT antibodies for capture and detection. The plates were read on an MSD instrument, and the results were analyzed to determine the concentration-dependent reduction in mHTT levels.

  • Data Analysis: The half-maximal inhibitory concentration (IC50) was calculated from the dose-response curves.

Deucravacitinib: TYK2-Mediated STAT3 Phosphorylation Assay

The inhibitory effect of Deucravacitinib on TYK2 signaling was assessed by measuring the phosphorylation of its downstream target, STAT3, in whole blood assays.[2]

  • Sample Collection: Whole blood was collected from healthy donors.

  • Inhibitor Incubation: Aliquots of whole blood were incubated with various concentrations of Deucravacitinib or other JAK inhibitors.

  • Cytokine Stimulation: The blood was stimulated with a cytokine cocktail known to activate the TYK2 pathway (e.g., IL-12 and IL-23) to induce STAT3 phosphorylation.

  • Cell Lysis and Staining: Red blood cells were lysed, and the remaining leukocytes were fixed and permeabilized. The cells were then stained with fluorescently labeled antibodies specific for phosphorylated STAT3 (pSTAT3).

  • Flow Cytometry: The level of pSTAT3 in specific immune cell populations (e.g., T cells, B cells) was quantified using flow cytometry.

  • Data Analysis: The IC50 values were determined by plotting the percentage of pSTAT3 inhibition against the inhibitor concentration.

AZD0095: Cellular Lactate Efflux and MCT4 Binding Assays

The potency of AZD0095 as an MCT4 inhibitor was evaluated through cellular lactate efflux and direct binding assays.

  • Lactate Efflux Assay:

    • Cell Culture: A suitable cancer cell line with high MCT4 expression was used.

    • Inhibitor Treatment: Cells were pre-incubated with different concentrations of AZD0095.

    • Lactate Measurement: The rate of lactate export from the cells into the extracellular medium was measured over time using a lactate assay kit.

    • Data Analysis: The pIC50 was calculated from the concentration-response curve of lactate efflux inhibition.

  • MCT4 Binding Assay:

    • Cell Line: H358 cells, which express MCT4, were utilized.[3]

    • Assay Principle: A competitive binding assay was performed using a labeled ligand that binds to MCT4.

    • Procedure: Cells were incubated with the labeled ligand in the presence of increasing concentrations of AZD0095.

    • Detection: The amount of bound labeled ligand was quantified.

    • Data Analysis: The half-maximal effective concentration (EC50) for AZD0095 binding to MCT4 was determined from the competition curve.

Signaling Pathways and Mechanisms of Action

The following diagrams, generated using the DOT language, illustrate the distinct signaling pathways modulated by each of the compared drugs.

Branaplam_Mechanism cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm HTT_gene HTT Gene HTT_pre_mRNA HTT pre-mRNA HTT_gene->HTT_pre_mRNA Transcription Splicing Splicing HTT_pre_mRNA->Splicing Mutant_HTT_mRNA Mutant HTT mRNA Splicing->Mutant_HTT_mRNA Aberrant Splicing NMD Nonsense-Mediated Decay Splicing->NMD Inclusion of Pseudoexon Ribosome Ribosome Mutant_HTT_mRNA->Ribosome Translation Degraded_mRNA Degraded mRNA NMD->Degraded_mRNA Mutant_HTT_Protein Mutant HTT Protein Ribosome->Mutant_HTT_Protein Aggregation Aggregation & Toxicity Mutant_HTT_Protein->Aggregation Branaplam Branaplam Branaplam->Splicing Modulates

Caption: Mechanism of action of Branaplam in reducing mutant Huntingtin protein levels.

Deucravacitinib_Mechanism cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine_Receptor Cytokine Receptor (e.g., IL-23R) TYK2 TYK2 Cytokine_Receptor->TYK2 Activates JAK2 JAK2 Cytokine_Receptor->JAK2 Activates STAT3 STAT3 TYK2->STAT3 Phosphorylates JAK2->STAT3 Phosphorylates pSTAT3 pSTAT3 STAT3->pSTAT3 Gene_Expression Gene Expression (Pro-inflammatory cytokines) pSTAT3->Gene_Expression Dimerizes and Translocates Cytokine Cytokine (e.g., IL-23) Cytokine->Cytokine_Receptor Deucravacitinib Deucravacitinib Deucravacitinib->TYK2 Inhibits AZD0095_Mechanism cluster_cell Cancer Cell cluster_tme Tumor Microenvironment Glucose Glucose Glycolysis Glycolysis Glucose->Glycolysis Lactate_in Intracellular Lactate Glycolysis->Lactate_in MCT4 MCT4 Transporter Lactate_in->MCT4 Efflux Lactate_out Extracellular Lactate MCT4->Lactate_out Immune_Suppression Immune Suppression Lactate_out->Immune_Suppression AZD0095 AZD0095 AZD0095->MCT4 Inhibits

References

Unveiling the Potency of Pyridazine-4-carbonitrile Derivatives: A Comparative Analysis Against Established Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of drug discovery, the quest for novel molecular entities with enhanced efficacy and specificity is perpetual. Pyridazine-4-carbonitrile derivatives have emerged as a promising class of heterocyclic compounds, demonstrating significant potential as inhibitors of key biological targets implicated in proliferative diseases. This guide provides a comprehensive performance benchmark of a notable pyrazolo-pyridazine derivative against well-established inhibitors, supported by experimental data and detailed protocols.

Comparative Inhibitory Activity

A study focusing on a pyrazolo-pyridazine derivative, 4,5-diphenyl-1H-pyrazolo[3,4-c]pyridazin-3-amine, derived from 3-oxo-5,6-diphenyl-2,3-dihydrothis compound, has demonstrated its efficacy as an inhibitor of Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK-2)/cyclin A2.[1][2] The inhibitory performance of this derivative, along with its nano-formulations (4-SLNs and 4-LPHNPs), was benchmarked against the known inhibitors erlotinib (for EGFR) and roscovitine (for CDK-2/cyclin A2).

The results, summarized in the table below, highlight the moderate to potent inhibitory activity of the pyridazine derivative and its enhanced performance when formulated as nanoparticles.

CompoundTargetIC50 (μM)Known InhibitorTargetIC50 (μM)
Pyrazolo-pyridazine derivative (4)EGFR0.391ErlotinibEGFR0.126
CDK-2/cyclin A20.55RoscovitineCDK-2/cyclin A20.32
Nano-formulation (4-SLNs)EGFR0.088ErlotinibEGFR0.126
CDK-2/cyclin A20.18RoscovitineCDK-2/cyclin A20.32
Nano-formulation (4-LPHNPs)EGFR0.096ErlotinibEGFR0.126
CDK-2/cyclin A20.22RoscovitineCDK-2/cyclin A20.32

IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

The data reveals that the parent pyrazolo-pyridazine derivative exhibits moderate inhibitory activity against both EGFR and CDK-2/cyclin A2.[1][2] Notably, its nano-formulations demonstrate a significant enhancement in potency, with IC50 values surpassing those of the reference inhibitors.[1][2]

Experimental Protocols

The following methodologies were employed to determine the inhibitory activities presented above.

In Vitro Kinase Inhibition Assay

The inhibitory activity of the test compounds against EGFR and CDK-2/cyclin A2 was assessed using a standardized in vitro kinase assay.

  • Preparation of Reagents: The kinase, substrate, and test compounds were prepared in a suitable assay buffer.

  • Reaction Initiation: The kinase reaction was initiated by adding ATP to a mixture of the kinase, substrate, and the test compound at varying concentrations.

  • Incubation: The reaction mixture was incubated for a specified period at a controlled temperature to allow for substrate phosphorylation.

  • Detection: The level of phosphorylation was quantified using a suitable detection method, such as a luminescence-based assay that measures the amount of ATP remaining in the solution after the kinase reaction.

  • Data Analysis: The percentage of inhibition for each compound concentration was calculated relative to a control reaction without any inhibitor. The IC50 values were then determined by fitting the dose-response data to a sigmoidal curve.

Antiproliferative MTT Assay

The cytotoxic effects of the compounds on cancer cell lines were evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Seeding: Human cancer cell lines (e.g., HepG-2, HCT-116, MCF-7) were seeded in 96-well plates and allowed to adhere overnight.

  • Compound Treatment: The cells were then treated with various concentrations of the test compounds and incubated for 48 hours.

  • MTT Addition: After the incubation period, MTT solution was added to each well, and the plates were incubated for an additional 4 hours, allowing viable cells to metabolize the MTT into formazan crystals.

  • Formazan Solubilization: The formazan crystals were dissolved by adding a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the colored formazan solution was measured using a microplate reader at a specific wavelength.

  • IC50 Calculation: The percentage of cell viability was calculated for each concentration, and the IC50 values were determined from the dose-response curves.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the targeted signaling pathway and the general workflow of the experimental process.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGF EGF EGFR EGFR EGF->EGFR Binds RAS RAS EGFR->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Pyridazine_Derivative Pyridazine Derivative Pyridazine_Derivative->EGFR Inhibits

Caption: EGFR Signaling Pathway Inhibition.

Experimental_Workflow Start Start Compound_Synthesis Pyridazine Derivative Synthesis Start->Compound_Synthesis In_Vitro_Assays In Vitro Kinase & Antiproliferative Assays Compound_Synthesis->In_Vitro_Assays Data_Collection Data Collection (IC50 values) In_Vitro_Assays->Data_Collection Comparison Comparison with Known Inhibitors Data_Collection->Comparison Conclusion Conclusion Comparison->Conclusion

References

A Comparative Analysis of Pyridazine Derivatives: Bridging In Vitro Potency and In Vivo Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the journey of a potential therapeutic agent from a laboratory curiosity to a clinical candidate is a rigorous one. A critical phase in this journey is the comparative evaluation of a compound's activity in controlled cellular environments (in vitro) versus its performance within a living organism (in vivo). This guide provides a detailed comparison of the in vitro and in vivo activities of recently developed pyridazine-based compounds, a class of heterocyclic molecules that has garnered significant interest for its therapeutic potential, particularly in oncology.

This guide will delve into the quantitative data from preclinical studies, presenting a clear comparison of the cytotoxic and antitumor effects of specific pyridazine derivatives. Detailed experimental protocols for the key assays are provided to ensure a comprehensive understanding of the presented data. Furthermore, signaling pathways and experimental workflows are visualized to offer a clear graphical representation of the scientific concepts.

Unveiling Anticancer Potential: A Tale of Two Settings

The transition from a promising in vitro result to a successful in vivo outcome is a significant hurdle in drug discovery. While in vitro assays provide valuable initial data on a compound's potency and mechanism of action at a cellular level, they do not replicate the complex physiological environment of a living organism. Factors such as absorption, distribution, metabolism, and excretion (ADME) can profoundly influence a drug's efficacy and toxicity in vivo. Therefore, a direct comparison of data from both settings is crucial for identifying robust drug candidates.

This guide focuses on pyridazine derivatives that have demonstrated notable anticancer activity in both cellular and animal models, providing a platform for understanding the structure-activity relationships that govern their therapeutic potential.

Quantitative Comparison of Biological Activity

The following tables summarize the in vitro and in vivo anticancer activities of selected pyridazine derivatives from recent studies.

CompoundCell LineIn Vitro Activity (IC50, µM)In Vivo ModelIn Vivo ActivityReference
Compound 5b HCT-11618.5Ehrlich's Ascites Carcinoma (EAC)68.7% reduction in tumor volume; Increased median survival time to 28.5 days[1][2]
MCF-7>100[1][2]
Compound 2b MDA-MB-2311.90Lymphoma-bearing miceSignificant increase in lifespan; Reduction in tumor growth[3]
MCF-73.10[3]
Compound 4aa Saos-2~10Murine orthotopic osteosarcomaDecrease in tumor development[4]
MNNG~10[4]
Compound 4ba Saos-2~50Murine orthotopic osteosarcomaDecrease in tumor development[4]
MNNG~50[4]

Table 1: In Vitro vs. In Vivo Anticancer Activity of Selected Pyridazine Derivatives. This table provides a comparative overview of the half-maximal inhibitory concentration (IC50) of the compounds in cancer cell lines and their observed effects in animal models.

Deciphering the Mechanisms: Signaling Pathways and Experimental Design

Understanding the molecular pathways targeted by these compounds and the experimental workflows used to evaluate them is fundamental to interpreting the data.

experimental_workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Compound Synthesis Compound Synthesis Cytotoxicity Assay (MTT/SRB) Cytotoxicity Assay (MTT/SRB) Compound Synthesis->Cytotoxicity Assay (MTT/SRB) Test Compounds Cell Line Culture Cell Line Culture Cell Line Culture->Cytotoxicity Assay (MTT/SRB) IC50 Determination IC50 Determination Cytotoxicity Assay (MTT/SRB)->IC50 Determination Animal Model Animal Model IC50 Determination->Animal Model Lead Compounds Compound Administration Compound Administration Animal Model->Compound Administration Tumor Growth Monitoring Tumor Growth Monitoring Compound Administration->Tumor Growth Monitoring Efficacy & Toxicity Assessment Efficacy & Toxicity Assessment Tumor Growth Monitoring->Efficacy & Toxicity Assessment

Figure 1: Generalized workflow for in vitro and in vivo evaluation of anticancer compounds.

Many pyridazine derivatives exert their anticancer effects by targeting specific signaling pathways involved in cell proliferation, survival, and angiogenesis. One such critical pathway is the Vascular Endothelial Growth Factor (VEGF) signaling cascade, which plays a pivotal role in tumor-induced blood vessel formation.

vegf_pathway VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binds to PLCg PLCγ VEGFR2->PLCg Activates PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation Angiogenesis ERK->Proliferation Promotes Pyridazine_Inhibitor Pyridazine Inhibitor (e.g., Compound 5b) Pyridazine_Inhibitor->VEGFR2 Inhibits

Figure 2: Simplified VEGF signaling pathway and the inhibitory action of certain pyridazine derivatives.

Detailed Experimental Protocols

To facilitate the replication and verification of the presented findings, the following are detailed methodologies for the key experiments cited in this guide.

In Vitro Cytotoxicity Assay (Sulforhodamine B Assay)

The in vitro cytotoxic activity of the pyridazine compounds was determined using the Sulforhodamine B (SRB) assay.[1]

  • Cell Plating: Cancer cell lines (e.g., HCT-116, MCF-7) were seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours.

  • Compound Treatment: Cells were treated with various concentrations of the test compounds and incubated for 48-72 hours.

  • Cell Fixation: The cells were fixed with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.

  • Staining: After washing with water, the plates were stained with 0.4% SRB solution for 30 minutes at room temperature.

  • Washing and Solubilization: The plates were washed with 1% acetic acid to remove unbound dye. The bound dye was then solubilized with 10 mM Tris base solution.

  • Absorbance Measurement: The absorbance was read at 570 nm using a microplate reader.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) was calculated from the dose-response curves.

In Vivo Antitumor Activity (Ehrlich's Ascites Carcinoma Model)

The in vivo antitumor efficacy was evaluated using a solid tumor model induced by Ehrlich's Ascites Carcinoma (EAC) cells in mice.[1][2]

  • Animal Model: Female Swiss albino mice were used for the study.

  • Tumor Induction: EAC cells were injected subcutaneously into the right thigh of the mice.

  • Compound Administration: After tumor development, the mice were treated with the test compounds (e.g., intraperitoneally) at a specific dose for a defined period. A control group received the vehicle.

  • Tumor Volume Measurement: Tumor volume was measured periodically using a caliper. The tumor volume was calculated using the formula: V = 0.5 * a * b², where 'a' is the longest diameter and 'b' is the shortest diameter.

  • Survival Analysis: The lifespan of the mice in each group was monitored, and the median survival time was calculated.

  • Data Analysis: The percentage of tumor growth inhibition was calculated, and statistical analysis was performed to determine the significance of the results.

Conclusion

The comparative analysis of in vitro and in vivo data for pyridazine derivatives highlights the importance of a multi-faceted approach in drug discovery. While in vitro assays are indispensable for initial screening and mechanistic studies, in vivo models provide a more comprehensive understanding of a compound's therapeutic potential in a complex biological system. The pyridazine scaffold continues to be a promising platform for the development of novel anticancer agents. The data presented in this guide underscore the potential of specific pyridazine derivatives and provide a foundation for further optimization and preclinical development. Researchers are encouraged to utilize the provided protocols and data to inform their own drug discovery efforts in this exciting field.

References

Head-to-head comparison of different catalysts for Pyridazine-4-carbonitrile synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of pyridazine-4-carbonitrile and its derivatives is a critical step in the development of novel therapeutic agents and functional materials. The introduction of the nitrile functional group onto the pyridazine core is pivotal, and various catalytic systems have been employed to achieve this transformation efficiently. This guide provides a head-to-head comparison of common catalysts used for the cyanation of pyridazine precursors, supported by experimental data from analogous reactions on similar heterocyclic substrates.

Performance Comparison of Catalytic Systems

The selection of a catalyst for the synthesis of this compound, typically from a 4-halopyridazine precursor, is crucial for optimizing yield, reaction time, and cost-effectiveness. The most common catalytic systems are based on palladium, copper, and nickel. Below is a comparative summary of their performance in the cyanation of (hetero)aryl halides.

Catalyst SystemPrecursor Substrate (Example)Cyanide SourceSolventTemperature (°C)Time (h)Yield (%)Key Advantages & Disadvantages
Palladium-based
Pd(OAc)₂ / XPhos-SO₃Na[1]Aryl ChloridesK₄[Fe(CN)₆]PEG-400 / H₂O100-120N/AGood to ExcellentEnvironmentally friendly solvent system, recyclable catalyst.[1]
Palladacycle Precatalyst / XPhos[2]Heteroaryl ChloridesK₄[Fe(CN)₆]•3H₂ODioxane / H₂O1001~95High yields, short reaction times, broad substrate scope.[2]
Copper-based
CuI / 1,10-phenanthroline[3]Alkenyl IodidesAcetone cyanohydrinDMF11016-48Fair to GoodUtilizes a cyanide source that decomposes in situ.[3]
CuI / N,N'-dimethylethylenediamine[4]Aryl BromidesNaCNToluene110N/AGoodInexpensive ligand, milder than traditional Rosenmund-von Braun.[4]
CuCN / Phenanthroline[5]Heterocycles (via C-H activation)NaCNDioxane / m-xyleneN/AN/AGoodDirect cyanation via C-H bond functionalization.[5]
Nickel-based
NiCl₂·6H₂O / dppf / Zn[6]Hetero(aryl) ChloridesZn(CN)₂N/A50-80N/AGoodInexpensive nickel source, mild reaction conditions.[6]
NiBr₂(PPh₃)₂ / Zn[7]Aryl Chlorides/BromidesKCNHMPA or Acetonitrile40-80N/AHigh (esp. for electron-deficient)Effective for electron-deficient substrates.[7]
--INVALID-LINK--₂ / 1,10-phenanthroline[8]Aryl Halides/TriflatesAcetonitrileAcetonitrile80-100N/AGood to ExcellentUses acetonitrile as a non-toxic cyanide source.[8]
Ni(II) precatalyst / JosiPhos ligand[9](Hetero)aryl Bromides/ChloridesK₄[Fe(CN)₆]Biphasic aqueousN/AN/AGoodUtilizes a non-toxic cyanide source in a biphasic system.[9]

Experimental Protocols

Detailed methodologies for the catalytic cyanation of a 4-halopyridazine precursor are provided below, based on established protocols for similar substrates.

Palladium-Catalyzed Cyanation

This protocol is adapted from a general procedure for the cyanation of (hetero)aryl chlorides.[2]

Materials:

  • 4-Chloropyridazine (1 mmol)

  • Palladacycle precatalyst (e.g., G3-XPhos, 0.02 mol%)

  • XPhos ligand (0.02 mol%)

  • Potassium ferrocyanide trihydrate (K₄[Fe(CN)₆]•3H₂O, 0.5 equiv)

  • Potassium acetate (KOAc, 0.125 equiv)

  • Dioxane (2.5 mL)

  • Degassed water (2.5 mL)

Procedure:

  • To a screw-top test tube equipped with a magnetic stir bar, add the palladacycle precatalyst, XPhos ligand, K₄[Fe(CN)₆]•3H₂O, and 4-chloropyridazine.

  • Seal the tube with a Teflon-lined screw-cap septum.

  • Evacuate and backfill the tube with nitrogen (repeat three times).

  • Add dioxane and degassed water via syringe.

  • Place the reaction vessel in a preheated oil bath at 100 °C and stir for 1 hour.

  • After cooling to room temperature, the reaction mixture can be diluted with an organic solvent and washed with aqueous sodium bicarbonate.

  • The organic layer is then dried, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography to yield this compound.

Copper-Catalyzed Cyanation

This protocol is based on the domino halide exchange-cyanation of aryl bromides.[4]

Materials:

  • 4-Bromopyridazine (1 mmol)

  • Copper(I) iodide (CuI, 10 mol%)

  • Potassium iodide (KI, 20 mol%)

  • N,N'-dimethylethylenediamine (1.0 equiv)

  • Sodium cyanide (NaCN, 1.2 equiv)

  • Toluene (as solvent)

Procedure:

  • In a glovebox, add CuI, KI, and NaCN to an oven-dried reaction vessel with a magnetic stir bar.

  • Add toluene, followed by N,N'-dimethylethylenediamine and 4-bromopyridazine.

  • Seal the vessel and heat the mixture at 110 °C with vigorous stirring.

  • Monitor the reaction progress by GC or TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • The mixture is then filtered, and the filtrate is washed with aqueous ammonia and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.

  • Purification of the residue by column chromatography affords the desired product.

Nickel-Catalyzed Cyanation

This protocol is adapted from a general method for the nickel-catalyzed cyanation of aryl halides.[10]

Materials:

  • 4-Chloropyridazine (0.20 mmol)

  • NiCl₂·1,10-phen (7.0 mg, 0.02 mmol)

  • Zinc powder (39.2 mg, 0.6 mmol)

  • Cyanogen bromide (BrCN, 0.40 mmol, 2.0 M in dioxane)

  • Dioxane (0.50 mL)

Procedure:

  • In a 10 mL Schlenk tube, add NiCl₂·1,10-phen and zinc powder.

  • Under a nitrogen atmosphere, add a solution of 4-chloropyridazine in dioxane.

  • Add the cyanogen bromide solution via syringe.

  • Stir the resulting solution at 50 °C for 12 hours.

  • After cooling, dilute the crude reaction mixture with ethyl acetate and wash with water.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography to obtain this compound.

Visualizing the Synthesis Workflow

The following diagram illustrates a generalized workflow for the synthesis and analysis of this compound.

G General Workflow for this compound Synthesis cluster_prep Reaction Setup cluster_reaction Catalytic Cyanation cluster_workup Work-up & Purification cluster_analysis Product Analysis start 4-Halopyridazine setup Assemble Reaction under Inert Atmosphere start->setup reagents Catalyst (Pd, Cu, or Ni) Ligand Cyanide Source Solvent reagents->setup reaction Heat and Stir (Monitor by TLC/GC) setup->reaction Reaction Conditions quench Quench Reaction reaction->quench extract Solvent Extraction quench->extract purify Column Chromatography extract->purify product This compound purify->product analysis Characterization (NMR, MS, etc.) product->analysis

Caption: A generalized workflow for the synthesis of this compound.

References

Reproducibility of Synthesis Methods for Pyridazine-4-Carbonitrile Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the ability to reliably synthesize target molecules is paramount. This guide provides a comparative analysis of published synthesis methods for a specific class of Pyridazine-4-carbonitriles, namely 3-amino-5-arylpyridazine-4-carbonitriles. The focus is on providing clear, actionable data and detailed protocols to enable researchers to evaluate and implement these methods.

Introduction to Synthesis Routes

The synthesis of the pyridazine core, particularly with the inclusion of a carbonitrile group at the 4-position, has been approached through several synthetic strategies. This guide will focus on a prominent and well-documented one-pot, three-component reaction and compare it with alternative approaches such as nucleophilic substitution and dicarbonyl condensation.

Comparative Analysis of Synthesis Methods

The following table summarizes the key quantitative data for three distinct methods for the synthesis of 3-aminopyridazine derivatives, including the target 3-amino-5-arylpyridazine-4-carbonitriles. This comparison is based on a comprehensive review of published literature.[1]

ParameterRoute 1: Three-Component ReactionRoute 2: Nucleophilic SubstitutionRoute 3: Dicarbonyl Condensation
Starting Materials Malononitrile, Arylglyoxal, Hydrazine Hydrate3,6-Dichloropyridazine, Ammoniaβ-Ketonitrile, Hydrazine Hydrate
Reaction Type One-pot condensation/cyclizationNucleophilic aromatic substitutionCondensation/cyclization
Key Reagents Ethanol, WaterDioxane or PolyetherAcid or Base catalyst
Reaction Conditions Room temperature100-180°C, often under pressureReflux
Reported Yield Good to excellent (e.g., 86% for 3-amino-5-phenylpyridazine-4-carbonitrile)[1][2]Moderate to good (e.g., 62% for 3-amino-6-chloropyridazine)[1]Variable, generally moderate to good
Product Scope Primarily 3-amino-5-arylpyridazine-4-carbonitrilesSubstituted 3-aminopyridazines from corresponding chloropyridazinesBroad scope for substituted 3-aminopyridazines
Advantages - High atom economy- Mild reaction conditions- Simple procedure- Readily available starting material- Scalable process- Versatile starting materials- Direct formation of the amino-substituted ring
Disadvantages - Limited to arylglyoxals- May require optimization for different substrates- Use of high temperatures and pressures- Potential for side reactions- Regioselectivity can be an issue with unsymmetrical dicarbonyls

Detailed Experimental Protocols

Route 1: One-Pot Three-Component Synthesis of 3-Amino-5-arylpyridazine-4-carbonitriles[2]

This method stands out for its simplicity, mild conditions, and good yields.

Materials:

  • Arylglyoxal (1 mmol)

  • Malononitrile (1 mmol)

  • Hydrazine hydrate (80%, 4 mmol)

  • Ethanol

  • Water

Procedure:

  • In a suitable flask, dissolve the arylglyoxal (1 mmol) and malononitrile (1 mmol) in a 1:1 mixture of ethanol and water (3 mL).

  • To this solution, add hydrazine hydrate (80%, 4 mmol) at room temperature with stirring.

  • Continue stirring the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography.

  • Upon completion, the product typically precipitates from the reaction mixture.

  • Collect the precipitate by filtration.

  • Wash the collected solid with hot water (2 x 5 mL).

  • Purify the crude product by recrystallization from ethanol to yield the 3-amino-5-arylthis compound.

A key aspect of this method's reproducibility is the initial formation of the monohydrazone of the arylglyoxal before the addition of malononitrile, which directs the cyclization to the desired product.[2]

Route 2: Nucleophilic Substitution of a Halogenated Pyridazine[1]

This approach is useful when starting from a pre-functionalized pyridazine ring.

Materials:

  • 3,6-Dichloropyridazine (1 g, 6.71 mmol)

  • Aqueous ammonia (8 mL)

  • 1,4-Dioxane (2 mL)

Procedure:

  • In a pressure-resistant vessel, combine 3,6-dichloropyridazine (1 g, 6.71 mmol), aqueous ammonia (8 mL), and 1,4-dioxane (2 mL).

  • Seal the vessel and heat the reaction mixture to 100°C.

  • Maintain the temperature and stir the mixture overnight.

  • After cooling the reaction mixture to room temperature, a solid product should be present.

  • Collect the solid by filtration, wash with water, and dry to obtain the product.

Route 3: Condensation of a Dicarbonyl Compound with Hydrazine[1]

This is a more general method for pyridazine synthesis.

Materials:

  • β-Ketonitrile (e.g., 3-oxopropanenitrile derivative) (10 mmol)

  • Hydrazine hydrate (10 mmol)

  • Ethanol

  • Catalytic amount of acid (e.g., acetic acid) or base (e.g., piperidine)

Procedure:

  • Dissolve the β-ketonitrile (10 mmol) in ethanol in a round-bottom flask.

  • Add a catalytic amount of either an acid or a base to the solution.

  • Add hydrazine hydrate (10 mmol) to the reaction mixture.

  • Reflux the mixture for the time required as monitored by TLC.

  • After cooling, the product may precipitate or can be obtained after removal of the solvent under reduced pressure and subsequent purification.

Visualizing the Synthesis Workflows

To further clarify the experimental processes, the following diagrams illustrate the logical flow of each synthetic route.

G cluster_0 Route 1: Three-Component Reaction A1 Dissolve Arylglyoxal & Malononitrile in EtOH/Water B1 Add Hydrazine Hydrate at RT A1->B1 C1 Stir at Room Temperature B1->C1 D1 Precipitation of Product C1->D1 E1 Filter and Wash with Hot Water D1->E1 F1 Recrystallize from Ethanol E1->F1 G1 3-Amino-5-arylthis compound F1->G1

Caption: Workflow for the one-pot three-component synthesis.

G cluster_1 Route 2: Nucleophilic Substitution A2 Combine 3,6-Dichloropyridazine, Aqueous Ammonia & Dioxane in a Sealed Vessel B2 Heat to 100°C and Stir Overnight A2->B2 C2 Cool to Room Temperature B2->C2 D2 Filter and Wash with Water C2->D2 E2 Dry the Product D2->E2 F2 Substituted 3-Aminopyridazine E2->F2

Caption: Workflow for nucleophilic substitution synthesis.

G cluster_2 Route 3: Dicarbonyl Condensation A3 Dissolve β-Ketonitrile in Ethanol B3 Add Acid or Base Catalyst A3->B3 C3 Add Hydrazine Hydrate B3->C3 D3 Reflux the Mixture C3->D3 E3 Cool and Isolate Product D3->E3 F3 Purify the Product E3->F3 G3 Substituted 3-Aminopyridazine F3->G3

Caption: Workflow for dicarbonyl condensation synthesis.

Conclusion

Based on the available literature, the one-pot, three-component synthesis of 3-amino-5-arylpyridazine-4-carbonitriles offers a highly reproducible, efficient, and straightforward method.[2][3][4] Its mild reaction conditions and high atom economy make it an attractive choice for laboratory-scale synthesis. The alternative methods of nucleophilic substitution and dicarbonyl condensation provide broader access to other substituted 3-aminopyridazines but may require more stringent conditions or careful optimization to ensure regioselectivity and good yields. Researchers should select the most appropriate method based on the availability of starting materials, the desired substitution pattern on the pyridazine ring, and the scale of the synthesis.

References

Structure-Activity Relationship of Pyridazine-4-carbonitrile Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyridazine-4-carbonitrile scaffold has emerged as a privileged structure in medicinal chemistry, with analogs demonstrating a wide spectrum of biological activities, including potent kinase inhibition and anticancer effects. This guide provides a comparative analysis of the structure-activity relationships (SAR) of various this compound analogs, supported by quantitative experimental data, detailed methodologies, and visual representations of key concepts to aid in the rational design of novel therapeutic agents.

Comparative Analysis of Biological Activity

The biological evaluation of this compound derivatives has revealed critical insights into the structural features governing their potency and selectivity. Key modifications on the pyridazine core have been shown to significantly influence their inhibitory activity against various kinases and cancer cell lines.

Anticancer Activity

A series of 3,6-disubstituted pyridazine analogs have been evaluated for their anti-proliferative action against human breast cancer cell lines, T-47D and MDA-MB-231. The cytotoxicity of these compounds was compared to their activity against non-tumorigenic breast MCF-10A cells to assess their selectivity. The half-maximal inhibitory concentration (IC50) values from these studies are summarized in Table 1.

Table 1: Anticancer Activity of 3,6-Disubstituted Pyridazine Analogs [1]

Compound IDR1R2T-47D IC50 (µM)MDA-MB-231 IC50 (µM)MCF-10A IC50 (µM)
11e Cl4-fluorophenyl1.95 ± 0.063.51 ± 0.11> 50
11h Cl4-methoxyphenyl1.13 ± 0.042.17 ± 0.0739.8 ± 1.21
11l Cl4-(trifluoromethyl)phenyl0.68 ± 0.021.25 ± 0.049.3 ± 0.28
11m Cl4-(methylsulfonyl)phenyl0.43 ± 0.010.99 ± 0.036.9 ± 0.21

Data represents the mean ± standard deviation of three independent experiments.

The SAR study of these analogs indicates that substitution at the 6-position of the pyridazine ring with an electron-withdrawing group, such as a trifluoromethyl (11l) or methylsulfonyl (11m) group, on the phenyl ring leads to enhanced cytotoxic activity against both T-47D and MDA-MB-231 cell lines. Notably, compound 11m emerged as a potent submicromolar growth inhibitor against both cancer cell lines, with a degree of selectivity over the non-tumorigenic MCF-10A cells.[1]

Kinase Inhibitory Activity

The this compound scaffold has been identified as a promising core for the development of cyclin-dependent kinase 2 (CDK2) inhibitors. The inhibitory potential of the aforementioned 3,6-disubstituted pyridazine analogs against CDK2 is presented in Table 2.

Table 2: CDK2 Inhibitory Activity of 3,6-Disubstituted Pyridazine Analogs [1]

Compound IDR1R2CDK2 IC50 (nM)
11e Cl4-fluorophenyl151
11h Cl4-methoxyphenyl43.8
11l Cl4-(trifluoromethyl)phenyl55.6
11m Cl4-(methylsulfonyl)phenyl20.1

The results of the in vitro kinase assay revealed that these pyridazine derivatives exhibit potent inhibitory activity against CDK2. A clear SAR trend can be observed, where the nature of the substituent at the 6-position influences the CDK2 inhibition. Compound 11m , bearing a methylsulfonylphenyl group, demonstrated the most potent inhibition of CDK2 with an IC50 value of 20.1 nM.[1] This highlights the importance of this moiety for effective binding to the kinase active site.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate further research.

In Vitro Cytotoxicity Assay (MTT Assay)

The anti-proliferative activity of the this compound analogs was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

  • Cell Seeding: Cancer cells (T-47D, MDA-MB-231, and MCF-10A) were seeded in 96-well plates at a density of 5 x 10³ cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells were then treated with various concentrations of the test compounds and incubated for an additional 48 to 72 hours.

  • MTT Addition: Following the incubation period, MTT solution (5 mg/mL in phosphate-buffered saline) was added to each well, and the plates were incubated for 4 hours at 37°C.

  • Formazan Solubilization: The medium containing MTT was removed, and dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at a wavelength of 570 nm using a microplate reader. The IC50 values were calculated from the dose-response curves.

In Vitro CDK2 Kinase Inhibition Assay

The inhibitory activity of the compounds against CDK2 was evaluated using a radiometric kinase assay.

  • Reaction Mixture Preparation: The assay was performed in a final volume of 25 µL containing the CDK2/cyclin E enzyme, a substrate (e.g., histone H1), and the test compound at various concentrations in kinase buffer.

  • Initiation of Reaction: The kinase reaction was initiated by the addition of [γ-³²P]ATP.

  • Incubation: The reaction mixtures were incubated at 30°C for a specified period (e.g., 30 minutes).

  • Termination of Reaction: The reaction was stopped by the addition of phosphoric acid.

  • Quantification: The phosphorylated substrate was captured on a filter membrane, and the amount of incorporated radioactivity was quantified using a scintillation counter. The IC50 values were determined from the inhibition curves.

Visualizing Structure-Activity Relationships and Workflows

To better illustrate the concepts discussed, the following diagrams were generated using the Graphviz DOT language.

SAR_Flowchart cluster_synthesis Synthesis of Analogs cluster_screening Biological Screening cluster_analysis Data Analysis Start This compound Core Modification Substitution at R1 and R2 Start->Modification Analogs Library of Analogs Modification->Analogs Cytotoxicity In Vitro Cytotoxicity Assay (e.g., MTT Assay) Analogs->Cytotoxicity KinaseAssay In Vitro Kinase Assay (e.g., CDK2 Inhibition) Analogs->KinaseAssay IC50 IC50 Determination Cytotoxicity->IC50 KinaseAssay->IC50 SAR Structure-Activity Relationship (SAR) Analysis IC50->SAR Lead Lead SAR->Lead Identification of Lead Compounds

Caption: Workflow for SAR studies of this compound analogs.

The diagram above outlines the general workflow for conducting SAR studies, from the synthesis of analogs to the identification of lead compounds.

SAR_Pyradazine cluster_R1 R1 Substitutions cluster_R2 R2 Substitutions Core This compound Core R1 R2 Halogen Halogen (e.g., Cl) Maintains activity Core:p1->Halogen Aryl Aryl Group Core:p2->Aryl ElectronDonating Electron-Donating Group (e.g., -OCH3) Moderate Activity Aryl->ElectronDonating ElectronWithdrawing Electron-Withdrawing Group (e.g., -CF3, -SO2CH3) Increased Activity Aryl->ElectronWithdrawing

Caption: Key SAR findings for this compound analogs.

This diagram visually summarizes the key structure-activity relationships, indicating that electron-withdrawing groups at the R2 position on an aryl substituent enhance the biological activity of the this compound scaffold.

References

Safety Operating Guide

Proper Disposal of Pyridazine-4-carbonitrile: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental responsibility. This guide provides essential safety and logistical information for the proper disposal of pyridazine-4-carbonitrile. Adherence to these procedures is critical for mitigating potential hazards and maintaining regulatory compliance.

Immediate Safety and Handling Precautions

Before commencing any disposal procedures, it is crucial that all personnel are outfitted with the appropriate Personal Protective Equipment (PPE). This compound, containing a nitrile group, should be handled with caution as nitrile compounds can be toxic.

Required Personal Protective Equipment (PPE):

PPE ItemSpecification
Gloves Chemical-resistant gloves (e.g., Nitrile rubber)
Eye Protection Safety glasses with side shields or chemical goggles
Body Protection Laboratory coat
Respiratory Use in a well-ventilated area or under a chemical fume hood
Step-by-Step Disposal Protocol

The recommended method for the disposal of this compound is through an approved hazardous waste disposal facility.[1] This chemical should never be disposed of down the drain or mixed with general laboratory waste.[1]

Waste Segregation and Collection:

  • Waste Identification and Segregation: Isolate waste this compound, including any contaminated materials such as filter paper, pipette tips, and empty containers. Avoid mixing with incompatible waste streams like strong oxidizing agents.[1]

  • Containerization: Place the solid waste into a clearly labeled, sealable, and chemically compatible waste container. The container must be in good condition and free of leaks.[1] For liquid waste containing this compound, use a sealable, airtight, compatible waste container.[2]

  • Labeling: The waste container must be clearly labeled as "Hazardous Waste" and include:

    • The full chemical name: "this compound"

    • The associated hazards (e.g., "Toxic," "Flammable" if in a flammable solvent)

    • The date the waste was first added to the container.

  • Storage: Store the sealed hazardous waste container in a designated, well-ventilated satellite accumulation area, away from heat, sparks, and open flames.[1] The storage area should be secure and accessible only to authorized personnel.[1]

  • Disposal: Arrange for the collection of the hazardous waste by a licensed environmental disposal company.

Spill Management

In the event of a spill, evacuate non-essential personnel and ensure the area is well-ventilated.[1]

  • For solid spills: Carefully sweep the material to avoid generating dust and place it in a labeled hazardous waste container.[1][3]

  • For liquid spills: Absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal.[1][2]

Clean the spill area with an appropriate solvent, and collect all cleanup materials as hazardous waste.[1] Report the spill to your laboratory supervisor and Environmental Health and Safety (EHS) department.[1]

Experimental Protocols

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: this compound Waste Generated identify Identify Waste Type (Solid, Liquid, Contaminated Material) start->identify spill Spill Occurs start->spill segregate Segregate Waste (Avoid Incompatibles) identify->segregate identify->spill containerize Place in Labeled, Sealed, Compatible Container segregate->containerize segregate->spill storage Store in Designated Satellite Accumulation Area containerize->storage containerize->spill disposal Arrange for Pickup by Licensed Waste Disposal Company storage->disposal storage->spill end End: Proper Disposal Complete disposal->end spill_response Follow Spill Management Protocol (Evacuate, Ventilate, Contain, Clean) spill->spill_response Yes spill_response->containerize

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for Pyridazine-4-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for the handling and disposal of Pyridazine-4-carbonitrile in a laboratory setting. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals.

Hazard Identification and Risk Assessment

  • Acute Toxicity (Oral): Similar nitrile compounds are harmful if swallowed.[1]

  • Skin and Eye Irritation: May cause skin irritation and serious eye irritation.[2][3][4][5]

  • Respiratory Irritation: May cause respiratory irritation if inhaled.[3][4]

  • Combustibility: While not highly flammable, it may be a combustible solid.[6]

A thorough risk assessment should be conducted before beginning any work with this compound.

Personal Protective Equipment (PPE)

The minimum required PPE for handling this compound is outlined below. All PPE should be inspected before use.[4]

PPE CategorySpecification
Hand Protection Disposable nitrile gloves are the minimum requirement.[7][8] For extended contact, consider double-gloving or using thicker, chemical-resistant nitrile gloves.[9][10]
Eye and Face Protection Chemical safety goggles that meet ANSI Z87.1 standards are mandatory.[7][11] A face shield should be worn over safety glasses when there is a splash hazard.[8][11]
Body Protection A fully buttoned, flame-resistant lab coat should be worn.[8][11] Long pants and closed-toe shoes are required.[7][11]
Respiratory Protection Work should be conducted in a certified chemical fume hood.[12] If there is a risk of generating dust or aerosols, a respirator may be necessary.[8][11]

Handling and Storage Procedures

3.1. Engineering Controls:

  • Always handle this compound in a properly functioning and certified chemical fume hood to minimize inhalation exposure.[12]

  • An emergency eyewash station and safety shower must be readily accessible within the immediate work area.[12][13]

3.2. Safe Handling Practices:

  • Avoid direct contact with the skin, eyes, and clothing.[5][6]

  • Do not breathe dust or vapors.[3][6]

  • Wash hands thoroughly with soap and water after handling and before leaving the laboratory.[3][13]

  • Do not eat, drink, or smoke in areas where this chemical is handled or stored.[3][13]

3.3. Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[6][12]

  • Keep away from sources of ignition such as heat, sparks, and open flames.[6]

  • Store separately from incompatible materials like strong oxidizing agents and strong acids.[6]

Emergency Procedures

In the event of an emergency, follow the procedures outlined below and contact your institution's emergency services.

Emergency SituationAction
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station, occasionally lifting the upper and lower eyelids.[12][13] Seek immediate medical attention.[12]
Skin Contact Immediately remove contaminated clothing and wash the affected skin area with plenty of soap and water for at least 15 minutes.[2][5][13] Seek medical attention if irritation persists.[5]
Inhalation Move the individual to fresh air. If breathing is difficult or has stopped, provide artificial respiration.[4][6] Seek immediate medical attention.[12]
Ingestion Do NOT induce vomiting. Rinse the mouth with water.[4][5] Seek immediate medical attention.[12]
Spill For small spills, absorb with an inert, dry material and place in a sealed container for disposal.[12] For large spills, evacuate the area and contact your institution's environmental health and safety department.[12] Ventilate the area after cleanup.[13]

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Waste Collection: Collect all solid and liquid waste in a clearly labeled, sealed, and compatible waste container.[12]

  • Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name.

  • Storage: Store the waste container in a designated satellite accumulation area, away from incompatible materials.

  • Disposal: Arrange for the disposal of the hazardous waste through your institution's environmental health and safety department in accordance with all local, state, and federal regulations.[14]

Workflow for Handling and Disposal

G Workflow for Handling and Disposal of this compound cluster_prep Preparation cluster_handling Handling cluster_disposal Waste Disposal cluster_cleanup Post-Handling prep1 Conduct Risk Assessment prep2 Don Appropriate PPE prep1->prep2 handle1 Work in Chemical Fume Hood prep2->handle1 handle2 Perform Experiment handle1->handle2 disp1 Segregate Hazardous Waste handle2->disp1 clean1 Decontaminate Work Area handle2->clean1 disp2 Label Waste Container disp1->disp2 disp3 Store in Designated Area disp2->disp3 disp4 Arrange for Professional Disposal disp3->disp4 clean2 Remove and Dispose of PPE clean1->clean2 clean3 Wash Hands Thoroughly clean2->clean3

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Pyridazine-4-carbonitrile
Reactant of Route 2
Pyridazine-4-carbonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.